Erythromycin A dihydrate
Description
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859206 | |
| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114-07-8 | |
| Record name | erythromycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Genesis of a Landmark Antibiotic: An In-depth Technical Guide to the Discovery and Origin of Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, and key characteristics of Erythromycin A dihydrate, a cornerstone of macrolide antibiotics. It delves into the seminal research that led to its isolation, the biological source of this vital therapeutic agent, and its fundamental physicochemical properties. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough resource for professionals in the field of drug discovery and development.
Discovery and Origin: A Serendipitous Finding from a Soil Sample
Erythromycin was first discovered in 1952 by a research team at Eli Lilly and Company, led by J. M. McGuire.[1][2][3] The discovery originated from a soil sample collected in the Philippine province of Iloilo by Filipino scientist Abelardo Aguilar, who then sent it to his employers at Eli Lilly.[1][2] From this soil sample, a strain of the actinomycete bacterium, initially identified as Streptomyces erythreus, was isolated.[2][4] This microorganism was later reclassified as Saccharopolyspora erythraea.[2][3] The metabolic products of this bacterium were found to exhibit potent antimicrobial activity, leading to the isolation and characterization of the antibiotic compound, which was named Erythromycin.[1][2] The commercial product was launched in 1952 under the brand name Ilosone.[1]
Erythromycin A is the most prevalent and biologically active component of the erythromycins produced by S. erythraea, which also include erythromycins B, C, and D.[3] The commercially available form of Erythromycin A is a dihydrate, which is known for its stability.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder.[5] It is known to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[5]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C37H71NO15 | [6] |
| Molecular Weight | 770.0 g/mol | [6] |
| Melting Point | 138-140 °C (hydrate) | |
| Appearance | White to light yellowish-white powder | [7] |
| Taste | Bitter | [7] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | Very slightly soluble (~2 mg/mL) | 25 | [8] |
| Ethanol (95%) | Freely soluble | Ambient | [7] |
| Methanol | Freely soluble | Ambient | [7] |
| Acetone | Freely soluble | Ambient | [7] |
| Diethyl ether | Soluble | Ambient | [7] |
| Chloroform | Soluble | Ambient | [9] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL | Ambient | [10] |
| Dimethylformamide (DMF) | ~15 mg/mL | Ambient | [10] |
Spectroscopic Data of Erythromycin A
The structural elucidation of Erythromycin A was a significant achievement, relying on various spectroscopic techniques.
Table 3: Key FT-IR Spectral Data for Erythromycin A
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3475 | O-H stretching | [11] |
| ~2944 | C-H stretching | [11] |
| 1743-1697 | C=O stretching (ketone) | [12][13] |
| ~1369 | CH₂, CH₃ bending | [11] |
| ~1167, ~1040 | C-O-C stretching (ether) | [11] |
Table 4: Selected ¹H and ¹³C NMR Chemical Shifts for Erythromycin A in CDCl₃
| ¹H NMR | ¹³C NMR | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| H-1'' | Typical chemical shifts for anomeric protons are observed | C-1 | Typical chemical shifts for carbonyl carbons are observed |
| H-1' | around 4-5 ppm | C-9 | around 220 ppm (ketone) |
| N(CH₃)₂ | around 2.3 ppm | C-1' | around 100 ppm (anomeric) |
| OCH₃ | around 3.3 ppm | C-1'' | around 100 ppm (anomeric) |
| Ethyl group | around 0.8-1.2 ppm | N(CH₃)₂ | around 40 ppm |
| Methyl groups | Various signals between 1.0-2.0 ppm | OCH₃ | around 50 ppm |
Note: The complete assignment of the ¹H and ¹³C NMR spectra of Erythromycin A is complex due to the large number of overlapping signals. The table provides representative chemical shift ranges for key functional groups. For a detailed analysis, refer to specialized literature.[14][15]
Experimental Protocols
Fermentation of Saccharopolyspora erythraea
This protocol outlines a typical laboratory-scale fermentation process for the production of erythromycin.
4.1.1 Media Preparation
-
Seed Medium: 0.5% glucose, 2.5% corn starch, 1% yeast extract, 1% whole-milk powder, 0.2% MgSO₄·7H₂O, pH 7.2.[16]
-
Fermentation Medium: 4% cornstarch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, 6% CaCO₃, pH 7.2.[16]
4.1.2 Inoculation and Fermentation Conditions
-
Inoculate a sporulated culture of S. erythraea into the seed medium.[16]
-
Incubate at 28-34°C for 48-72 hours on a rotary shaker at 250 rpm.[16][17]
-
Transfer a portion of the seed culture to the fermentation medium.[16]
-
Incubate the fermentation culture at 28-34°C for 7 days on a rotary shaker at 250 rpm.[16][17]
Extraction and Purification of Erythromycin A
This protocol describes a common method for extracting and purifying erythromycin from the fermentation broth.
-
Adjust the pH of the fermentation broth to 10.[16]
-
Mix the broth with an equal volume of acetonitrile (B52724) and stir for 40 minutes.[16]
-
Add sodium chloride to the mixture and separate the acetonitrile phase by centrifugation.[16]
-
The crude extract can be further purified by techniques such as crystallization.
Biosynthesis of Erythromycin A
The biosynthesis of Erythromycin A in Saccharopolyspora erythraea is a complex process involving a modular polyketide synthase (PKS) and several post-PKS modification enzymes. The pathway begins with the formation of the macrolactone ring, 6-deoxyerythronolide B (6-dEB), which then undergoes a series of enzymatic modifications to yield the final product.
Caption: Biosynthesis pathway of Erythromycin A from precursor molecules.
Discovery and Isolation Workflow
The initial discovery of Erythromycin followed a systematic workflow common in natural product drug discovery.
Caption: Workflow for the discovery and isolation of Erythromycin A.
Conclusion
The discovery of Erythromycin A from a soil microorganism revolutionized the treatment of bacterial infections and laid the groundwork for the development of a vast class of macrolide antibiotics. This technical guide has provided a detailed overview of its origins, the scientific processes involved in its isolation and characterization, and its fundamental properties. The continued study of natural products like erythromycin remains a critical endeavor in the ongoing search for novel therapeutic agents.
References
- 1. newworldencyclopedia.org [newworldencyclopedia.org]
- 2. Erythromycin [bionity.com]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. Erythromycin - American Chemical Society [acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Erythromycin dihydrate | C37H71NO15 | CID 83991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 13. arabjchem.org [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. magritek.com [magritek.com]
- 16. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 17. journals.asm.org [journals.asm.org]
The Advent of an Antibiotic: A Technical Chronicle of Erythromycin A's Isolation
A comprehensive guide tracing the journey of Erythromycin A from its initial discovery in Saccharopolyspora erythraea to modern industrial purification methodologies.
Discovered in 1952 by a team at Eli Lilly and Company led by J. M. McGuire, Erythromycin A marked a significant advancement in the fight against bacterial infections. Isolated from a soil sample from the Philippines containing the bacterium Saccharopolyspora erythraea (then classified as Streptomyces erythreus), this macrolide antibiotic offered a new weapon, particularly against Gram-positive pathogens. This guide provides a detailed technical overview of the original isolation process and contrasts it with contemporary industrial practices, offering insights for researchers, scientists, and drug development professionals.
From Soil to Solution: The Original Fermentation and Isolation
The pioneering work of McGuire and his colleagues laid the groundwork for all subsequent production of erythromycin. Their methods, detailed in their 1953 patent, involved a meticulous process of fermentation, extraction, and purification.
Experimental Protocol: The 1952 Isolation of Erythromycin
1. Inoculum Preparation and Fermentation:
A culture of Streptomyces erythreus NRRL 2338 was cultivated under aerobic conditions in a specialized culture medium. The goal was to achieve substantial antibiotic activity within the fermentation broth. The fermentation was carried out for a period of 2 to 5 days at a temperature between 25-37°C. During this time, the pH of the broth naturally increased from approximately 6.2 to 8.0. The process yielded a broth with an antibiotic activity equivalent to about 250 mcg of erythromycin per milliliter.
2. Initial Extraction and Separation:
The fermentation broth was first filtered to remove the mycelia. The pH of the filtered broth was then adjusted to a range of 9 to 10, with an optimal pH of around 9.5, using a sodium hydroxide (B78521) solution. This alkaline solution was then subjected to a liquid-liquid extraction process using a water-immiscible polar organic solvent. Amyl acetate (B1210297) was noted as a particularly effective solvent for this step.
3. Purification of Erythromycin Base:
The erythromycin base, now dissolved in the amyl acetate, was then extracted into an aqueous solution with a pH below 6.5, ideally around 5.0. This acidic aqueous extract was concentrated, and the pH was subsequently raised again to about 9.5. This pH shift caused the erythromycin base to precipitate out of the solution in a solid, often crystalline, form.
4. Final Purification and Crystallization:
The precipitated erythromycin base was further purified through recrystallization. A common solvent for this final step was aqueous acetone.
The Evolution of Erythromycin Production: Modern Industrial Processes
While the fundamental principles of fermentation and extraction remain, industrial-scale production of Erythromycin A has undergone significant optimization to improve yield, efficiency, and purity.
Contemporary Methodologies
Modern fermentation strategies often employ genetically modified strains of Saccharopolyspora erythraea and highly optimized nutrient-rich media. These media are designed to maximize the production of erythromycin, with yields now reaching into the grams per liter range.
Downstream processing has also seen significant advancements. While solvent extraction is still a key step, the choice of solvents has expanded, and the efficiency has been dramatically improved. Following extraction, purification is now predominantly achieved using chromatographic techniques, such as adsorption on macroporous resins and high-performance liquid chromatography (HPLC), which allow for the separation of Erythromycin A from closely related byproducts.
Quantitative Comparison: A Tale of Two Eras
The advancements in fermentation and purification technologies over the past seven decades have led to a dramatic increase in the efficiency of Erythromycin A production. The following tables summarize the key quantitative differences between the original isolation methods and modern industrial practices.
| Fermentation Parameters | Original Method (c. 1952) | Modern Industrial Methods |
| Microorganism | Streptomyces erythreus NRRL 2338 | Genetically optimized Saccharopolyspora erythraea strains |
| Fermentation Time | 2 - 5 days | 6 - 10 days |
| Typical Yield | ~250 µg/mL (0.25 g/L) | 500 mg/L to >10 g/L |
| Extraction & Purification Parameters | Original Method (c. 1952) | Modern Industrial Methods |
| Primary Extraction Solvent | Amyl acetate, Ethyl acetate | Butyl acetate, Acetonitrile |
| Purification Technique | pH-mediated precipitation, Recrystallization | Macroporous resin adsorption, HPLC |
| Reported Extraction Efficiency | Not explicitly stated | >98.5% |
Visualizing the Process: From Broth to Pure Compound
The following diagrams illustrate the logical workflow of both the historical and modern erythromycin isolation processes.
Conclusion
The journey of Erythromycin A from a soil microorganism to a widely used pharmaceutical is a testament to the advancements in microbiology, chemistry, and process engineering. The foundational work in the 1950s provided a robust, albeit lower-yielding, method for its isolation. Today, through decades of research and development, the industrial production of Erythromycin A is a highly optimized and efficient process, ensuring a stable supply of this critical antibiotic for global health. This evolution underscores the importance of continuous innovation in drug development and manufacturing.
Erythromycin A dihydrate chemical structure and properties
An In-depth Technical Guide to Erythromycin A Dihydrate for Researchers and Drug Development Professionals
Introduction
Erythromycin A is a macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythreus). It is a widely used therapeutic agent effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. The commercially available form is typically this compound, which exhibits specific physicochemical properties influencing its formulation and delivery. Beyond its well-established antibacterial activity, erythromycin also possesses significant anti-inflammatory and immunomodulatory effects, making it a subject of ongoing research for various therapeutic applications. This guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanisms of action of this compound, along with standard experimental protocols for its characterization.
Chemical Structure and Properties
Erythromycin A is characterized by a 14-membered macrocyclic lactone ring to which two deoxysugars, L-cladinose and D-desosamine, are attached. The dihydrate form incorporates two molecules of water into its crystal structure.
Chemical Structure of Erythromycin A
-
IUPAC Name: (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of suitable dosage forms.
| Property | Value | References |
| Molecular Weight | 769.96 g/mol | [2][3] |
| Melting Point | 135-140°C (melts), resolidifies and melts again at 190-193°C | [4] |
| pKa | 8.8 - 8.9 | [4][5] |
| Water Solubility | Approx. 2 mg/mL | [4][6] |
| Log P (Octanol-Water) | 2.6 - 3.06 | [7] |
Solubility in Organic Solvents
This compound exhibits varying solubility in different organic solvents, which is a critical consideration for extraction, purification, and formulation processes. It is generally freely soluble in alcohols, acetone, and chloroform.[4]
| Solvent | Solubility Description | References |
| Methanol | Freely soluble | [8] |
| Ethanol | Freely soluble (approx. 30 mg/mL) | [8][9] |
| Acetone | Freely soluble | [8] |
| Chloroform | Freely soluble | [6] |
| Acetonitrile | Freely soluble | [4] |
| Ethyl Acetate | Freely soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 15 mg/ml) | [9] |
| Dimethylformamide (DMF) | Soluble (approx. 15 mg/ml) | [9] |
| Diethyl Ether | Moderately soluble | [4] |
Crystal Structure Data
The crystal structure of this compound has been determined by X-ray diffraction, revealing an orthorhombic crystal system.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [10] |
| Space Group | P 2₁ 2₁ 2₁ | [1] |
| Unit Cell Dimensions | a = 9.1829 Å, b = 9.6316 Å, c = 47.151 Å | [1] |
| Unit Cell Angles | α = 90°, β = 90°, γ = 90° | [1] |
Mechanisms of Action
Erythromycin A exhibits two primary mechanisms of action: a well-characterized antibacterial effect and a distinct anti-inflammatory effect.
Antibacterial Mechanism
Erythromycin's antibacterial action is bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly.[11] This is achieved by inhibiting protein synthesis. The drug binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA molecule, near the polypeptide exit tunnel.[11][12] This binding interferes with the translocation step of protein synthesis, preventing the movement of peptidyl-tRNA from the A-site to the P-site of the ribosome.[6] Consequently, the elongation of the polypeptide chain is halted, suppressing bacterial protein synthesis.[11][12]
Caption: Antibacterial mechanism of Erythromycin A.
Anti-inflammatory Signaling Pathway
Erythromycin exerts anti-inflammatory effects independent of its antibacterial properties. This is particularly relevant in chronic inflammatory airway diseases. The mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), typically trigger the degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB complex to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including Interleukin-8 (IL-8).[14][15] Studies have shown that erythromycin inhibits the activation of NF-κB.[12][15] It appears to act downstream of IκBα degradation, without preventing the dissociation of NF-κB from IκBα, but ultimately resulting in the suppression of pro-inflammatory cytokine production.[13][14][15]
Caption: Anti-inflammatory mechanism of Erythromycin via NF-κB pathway.
Experimental Protocols for Characterization
The following sections outline standard methodologies for the physicochemical characterization of this compound.
X-Ray Powder Diffraction (XRPD)
XRPD is used to identify the crystalline form of this compound and to confirm its phase purity.
-
Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used.
-
Sample Preparation: A small amount of the this compound powder is gently pressed into a sample holder to create a flat, smooth surface.[16]
-
Data Collection: The sample is scanned over a 2θ range, typically from 10° to 70°.[17] The scan parameters (e.g., step size and scan speed) should be optimized to obtain a good signal-to-noise ratio.
-
Analysis: The resulting diffraction pattern, which plots intensity versus 2θ angle, is compared with reference patterns from databases (e.g., the Cambridge Structural Database) to confirm the identity and polymorph of the material.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the identity of the compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The KBr pellet method is commonly employed. Approximately 1 mg of this compound is mixed with 99 mg of dry, spectroscopic grade potassium bromide (KBr).[19] The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.[19]
-
Data Collection: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[19][20] A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as C=O (carbonyl), O-H (hydroxyl), and C-N (amine) groups. The carbonyl band, often observed between 1697-1743 cm⁻¹, is a key feature.[20][21]
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of this compound, such as melting point, dehydration, and decomposition.
-
Differential Scanning Calorimetry (DSC):
-
Instrumentation: A DSC instrument.
-
Procedure: A small, accurately weighed sample (typically 2-10 mg) is placed in an aluminum pan, which is then hermetically sealed.[22] An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting and dehydration, and exothermic events, like decomposition, are identified by peaks in the thermogram.[23]
-
-
Thermogravimetric Analysis (TGA):
-
Instrumentation: A TGA instrument, which includes a precision balance and a furnace.[24]
-
Procedure: An accurately weighed sample (5-20 mg) is placed in a crucible within the TGA furnace.[25] The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen).
-
Analysis: The TGA curve plots the percentage of weight loss against temperature. This allows for the quantification of water content (dehydration) and the determination of the decomposition temperature.[25]
-
Solubility Determination
The equilibrium solubility of this compound in various solvents can be determined using the synthetic or gravimetric method.
-
Instrumentation: A temperature-controlled shaker or water bath, analytical balance, and a method for concentration analysis (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure (Gravimetric Method):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated in a constant temperature bath for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove undissolved solid.
-
A known aliquot of the clear supernatant is transferred to a pre-weighed container.
-
The solvent is evaporated, and the container with the solid residue is weighed.
-
The mass of the dissolved solid is used to calculate the solubility in terms of mg/mL or mole fraction.
-
-
Analysis: Solubility is typically measured at different temperatures to construct a solubility curve.[13][26]
Conclusion
This compound remains a clinically important antibiotic with intriguing immunomodulatory properties. A thorough understanding of its chemical structure, physicochemical characteristics, and dual mechanisms of action is essential for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The experimental protocols outlined in this guide provide a foundation for the consistent and accurate characterization of this multifaceted molecule, facilitating further research into its therapeutic potential and the development of advanced drug delivery systems.
References
- 1. Erythromycin dihydrate | C37H71NO15 | CID 83991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Erythromycin [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Erythromycin - LKT Labs [lktlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-state investigations of this compound: structure, NMR spectroscopy, and hygroscopicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mse.washington.edu [mse.washington.edu]
- 17. X-ray powder diffraction patterns for certain beta-lactam, tetracycline and macrolide antibiotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. arabjchem.org [arabjchem.org]
- 20. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 21. researchgate.net [researchgate.net]
- 22. engineering.purdue.edu [engineering.purdue.edu]
- 23. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. epfl.ch [epfl.ch]
- 26. Thermodynamic Behavior of Erythromycin Thiocyanate Dihydrate in Six Pure Solvents and Two Binary Solvents | MDPI [mdpi.com]
The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Erythromycin A Dihydrate on Bacterial Ribosomes
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanism of action of Erythromycin A dihydrate, a macrolide antibiotic, on bacterial ribosomes. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, quantitative inhibitory data, and detailed experimental methodologies critical for understanding and leveraging this well-established antibacterial agent.
Core Mechanism of Action: Stalling Protein Synthesis
Erythromycin A exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[2][3] The binding site is strategically located within the nascent peptide exit tunnel (NPET) on the 23S ribosomal RNA (rRNA).[3][4] By occupying this critical space, erythromycin physically obstructs the passage of the elongating polypeptide chain.[3][4]
The antibiotic allows for the initiation of translation and the formation of a short oligopeptide, typically 6-8 amino acids in length.[5] However, as the nascent peptide extends, it collides with the bound erythromycin molecule, leading to the inhibition of the translocation step of protein synthesis.[2][5][6] This steric hindrance prevents the ribosome from moving along the mRNA, causing a halt in protein elongation and the premature dissociation of peptidyl-tRNA from the ribosome.[7]
dot
Caption: Mechanism of Erythromycin A action on the bacterial ribosome.
Quantitative Data
The efficacy of Erythromycin A can be quantified through various parameters, including its binding affinity to the ribosome and its minimum inhibitory concentrations (MICs) against different bacterial species.
Binding Affinity and Kinetics
The interaction between erythromycin and the bacterial ribosome has been characterized by determining its dissociation constant (Kd) and kinetic parameters.
| Parameter | Organism | Value | Temperature | Reference |
| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10⁻⁸ M | 24°C | [8][9] |
| Escherichia coli | 1.4 x 10⁻⁸ M | 5°C | [8][9] | |
| Forward Reaction Rate (k_on) | Escherichia coli | 1.7 x 10⁷ L·mol⁻¹·min⁻¹ | Not Specified | [8][9] |
| Reverse Reaction Rate (k_off) | Escherichia coli | 0.15 min⁻¹ | Not Specified | [8][9] |
Minimum Inhibitory Concentrations (MICs)
MIC values for Erythromycin A vary depending on the bacterial species and the presence of resistance mechanisms.
| Organism | Strain Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Quality Control (ATCC 29213) | 0.25 - 1 | [10] |
| Clinical Isolates | 0.25 to >2048 | [11] | |
| Erythromycin Intermediate (by Vitek-1) | ≥8 (by broth microdilution) | [12] | |
| Streptococcus pneumoniae | Quality Control (ATCC 49619) | 0.03 - 0.12 | [10] |
| Clinical Isolates | ≥1 to >256 | [5][13][14] | |
| Escherichia coli | Clinical Isolates | 16 to >1024 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Erythromycin A.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of Erythromycin A.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., ethanol (B145695) or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms (e.g., Streptococcus pneumoniae), CAMHB supplemented with 2.5-5% lysed horse blood
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Preparation of Erythromycin Stock Solution: Prepare a concentrated stock solution of Erythromycin A in a suitable solvent. Further dilute the stock solution in CAMHB to twice the highest concentration to be tested.
-
Preparation of Microtiter Plates: Dispense 50 µL of CAMHB into each well of a 96-well plate. Add 50 µL of the 2x erythromycin solution to the first column of wells, resulting in the highest test concentration.
-
Serial Dilutions: Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last dilution column.
-
Inoculum Preparation: Suspend bacterial colonies from a fresh agar (B569324) plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For organisms like S. pneumoniae, incubate in a 5% CO₂ atmosphere.
-
Reading Results: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.[10]
dot
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Translation Inhibition Assay
This assay measures the direct inhibitory effect of Erythromycin A on protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., PURExpress®)
-
mRNA template encoding a reporter protein (e.g., luciferase)
-
Amino acid mixture (with a labeled amino acid, e.g., ³⁵S-methionine, or for a non-radioactive endpoint)
-
Erythromycin A solutions at various concentrations
-
Detection instrument (e.g., scintillation counter or luminometer)
Procedure:
-
Reaction Setup: On ice, combine the components of the cell-free translation system according to the manufacturer's protocol.
-
Addition of Inhibitor: Add Erythromycin A at a range of final concentrations to different reaction tubes. Include a no-antibiotic control.
-
Initiation of Translation: Add the mRNA template and the amino acid mixture to initiate the translation reaction.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time.
-
Detection of Protein Synthesis: Quantify the amount of newly synthesized protein. For radiolabeled proteins, this can be done by scintillation counting after precipitation. For luciferase, luminescence is measured after adding the substrate.
-
Data Analysis: Plot the amount of synthesized protein against the erythromycin concentration to determine the IC₅₀ value (the concentration that inhibits protein synthesis by 50%).[16]
Ribosome Binding Assay (Filter Binding)
This assay quantifies the direct binding of radiolabeled erythromycin to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits
-
Radiolabeled Erythromycin A (e.g., [¹⁴C]-Erythromycin)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Reaction Mixtures: Prepare reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of radiolabeled erythromycin in binding buffer.
-
Incubation: Incubate the mixtures at a specific temperature (e.g., 24°C) to allow binding to reach equilibrium.
-
Filtration: Filter the reaction mixtures through nitrocellulose filters under a vacuum. Ribosomes and bound erythromycin will be retained on the filter.
-
Washing: Wash the filters with cold binding buffer to remove non-specifically bound erythromycin.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data to determine binding parameters such as the dissociation constant (Kd).[17]
X-ray Crystallography of the Erythromycin-Ribosome Complex
This technique provides high-resolution structural information on the interaction between erythromycin and the ribosome.
Methodology Overview:
-
Ribosome Preparation: Purify 70S ribosomes from a suitable bacterial species (e.g., Thermus thermophilus).
-
Complex Formation: Form a complex of the ribosome with mRNA and tRNAs. Add Erythromycin A to this pre-formed complex.[2]
-
Crystallization: Crystallize the erythromycin-ribosome complex using vapor diffusion methods in a specific crystallization buffer.[2][18]
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and process it to determine the three-dimensional structure of the complex, revealing the precise binding site and interactions of erythromycin.[2]
Mechanisms of Resistance
Bacterial resistance to erythromycin primarily occurs through two mechanisms:
-
Target Site Modification: Methylation of the 23S rRNA at position A2058, mediated by erm (erythromycin resistance methylase) genes, prevents erythromycin from binding to its target. This often results in cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).[16][19]
-
Active Efflux: Efflux pumps, encoded by genes such as mef (macrolide efflux), actively transport erythromycin out of the bacterial cell, reducing its intracellular concentration and preventing it from reaching the ribosomal target.[16][19]
dot
Caption: Major mechanisms of bacterial resistance to Erythromycin A.
Conclusion
This compound remains a crucial antibiotic due to its well-characterized mechanism of targeting the bacterial ribosome. A thorough understanding of its binding interactions, inhibitory properties, and the mechanisms by which bacteria develop resistance is essential for its effective clinical use and for the development of next-generation antibiotics that can circumvent these resistance strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this important class of antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility of Streptococcus pneumoniae and genotypic characterization of erythromycin-resistant strains in porto alegre, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance Phenotypes and Genotypes of Erythromycin-Resistant Streptococcus pneumoniae Isolates in Beijing and Shenyang, China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Binding of Erythromycin A Dihydrate with the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the macrolide antibiotic Erythromycin A and its target, the 50S ribosomal subunit in bacteria. This document details the binding kinetics, thermodynamics, and structural basis of this interaction, along with the experimental protocols used to elucidate these features.
Introduction: The Mechanism of Action
Erythromycin A is a bacteriostatic antibiotic that inhibits protein synthesis by binding to the large (50S) ribosomal subunit.[1] Its primary mechanism of action is the steric hindrance of the nascent polypeptide chain's progression through the ribosomal exit tunnel.[1] By binding at the entrance of this tunnel, erythromycin effectively stalls translation, leading to the cessation of bacterial growth.[1][2] This targeted action, specific to bacterial ribosomes, has made erythromycin a cornerstone in the treatment of various bacterial infections.[1]
The Binding Site: A Ribosomal RNA-Centric Interaction
The binding site for erythromycin is located within domain V of the 23S ribosomal RNA (rRNA) at the entrance to the nascent peptide exit tunnel.[1][2] This interaction is primarily with the rRNA, though ribosomal proteins L4 and L22 are in close proximity and can influence binding and confer resistance when mutated.[3][4] High-resolution structural studies have revealed that the desosamine (B1220255) sugar of erythromycin forms crucial hydrogen bonds with specific nucleotides, most notably A2058 and A2059 (E. coli numbering), which are key determinants of its binding affinity.[5]
Quantitative Binding Data
The affinity of erythromycin for the 50S ribosomal subunit has been quantified by various biophysical methods. The dissociation constant (Kd) is a key parameter representing the concentration of the drug required to occupy 50% of the ribosomal binding sites at equilibrium. Lower Kd values indicate higher binding affinity.
| Compound | Bacterial Species/System | Method | Dissociation Constant (Kd) | Reference |
| Erythromycin A | Escherichia coli (in a cell-free system) | Kinetic Analysis | 36 nM | [6] |
| Erythromycin A | Streptococcus pneumoniae | Equilibrium Binding | 4.9 ± 0.6 nM | [2] |
| BODIPY-Erythromycin | Escherichia coli | Fluorescence Polarization | Ligand concentration-dependent | [7] |
| Erythromycin A | E. coli ribosomes with 2057A mutation | Chemical Modification | ~20-fold reduction in affinity vs. wild-type | [5] |
| Erythromycin A | E. coli ribosomes with 2058U mutation | Chemical Modification | ~1000-fold reduction in affinity vs. wild-type | [5] |
| Erythromycin A | E. coli ribosomes with 2058G mutation | Chemical Modification | ~10000-fold reduction in affinity vs. wild-type | [5] |
Kinetic Parameters:
The interaction of erythromycin with the ribosome is a dynamic process involving association and dissociation.
| Parameter | Condition | Value | Reference |
| Dissociation Rate Constant (koff) | Initiation complex | 0.011 s-1 | [8] |
| Dissociation Rate Constant (koff) | With pentapeptide nascent chain | 0.068 s-1 | [8] |
Experimental Protocols
The study of erythromycin-ribosome interactions relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the binding of a fluorescently labeled erythromycin derivative to the ribosome in solution. The principle is based on the change in the rotational speed of the fluorescent molecule upon binding to the much larger ribosome, which results in a change in the polarization of the emitted light.
Protocol Outline:
-
Preparation of Reagents:
-
Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20).
-
Prepare a stock solution of a fluorescently labeled erythromycin derivative (e.g., BODIPY-erythromycin) and determine its concentration accurately.
-
Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600). Determine the ribosome concentration spectrophotometrically (A260).
-
-
Equilibrium Binding Experiment (to determine Kd of the fluorescent probe):
-
In a multi-well plate (e.g., 96-well black plate), add a fixed concentration of the fluorescent erythromycin derivative to serial dilutions of the 70S ribosomes.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the change in polarization against the ribosome concentration and fit the data to a suitable binding equation (e.g., a quadratic equation) to determine the Kd.[7]
-
-
Competitive Displacement Assay (to determine Ki of unlabeled erythromycin):
-
Pre-incubate a fixed concentration of 70S ribosomes and the fluorescent erythromycin derivative.
-
Add serial dilutions of unlabeled erythromycin A dihydrate to the wells.
-
Incubate to allow the competition to reach equilibrium.
-
Measure the fluorescence polarization. The displacement of the fluorescent probe by the unlabeled compound will result in a decrease in polarization.
-
Plot the polarization values against the concentration of the unlabeled competitor and fit the data to a competitive binding model to calculate the inhibition constant (Ki).
-
X-ray Crystallography
This powerful technique provides atomic-level structural information of the erythromycin-ribosome complex.
Protocol Outline:
-
Ribosome Preparation and Crystallization:
-
Isolate and purify high-quality, homogeneous 50S ribosomal subunits or 70S ribosomes from a suitable bacterial species (often from thermophilic organisms like Thermus thermophilus for better crystal stability).[9]
-
Crystallize the ribosomes using vapor diffusion methods (hanging or sitting drop). This involves mixing the purified ribosomes with a precipitant solution and allowing water to slowly evaporate, leading to crystal formation. This is a highly empirical process requiring extensive screening of conditions.[10]
-
-
Soaking or Co-crystallization with Erythromycin:
-
Soaking: Transfer the grown ribosome crystals to a solution containing a high concentration of this compound for a defined period to allow the drug to diffuse into the crystal and bind to the ribosome.
-
Co-crystallization: Add this compound to the ribosome solution before setting up the crystallization drops.
-
-
Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice crystal formation upon freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron X-ray source.
-
Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.[10]
-
-
Structure Determination:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using techniques like molecular replacement, using a known ribosome structure as a search model.
-
Build an atomic model of the ribosome-erythromycin complex into the resulting electron density map and refine the model to obtain a high-resolution structure.[11]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful alternative to X-ray crystallography for determining the structure of large and flexible complexes like the ribosome.
Protocol Outline:
-
Sample Preparation:
-
Prepare a solution of purified 70S ribosomes or 50S subunits complexed with this compound at an appropriate concentration.
-
Apply a small volume (a few microliters) of the sample to an EM grid.
-
Blot away excess liquid to create a thin film of the solution.
-
Plunge-freeze the grid into liquid ethane (B1197151) to rapidly vitrify the sample, preserving the native structure of the complexes.[12]
-
-
Data Collection:
-
Load the vitrified grid into a transmission electron microscope equipped with a cryo-stage to maintain the low temperature.
-
Collect a large number of images (micrographs) of the randomly oriented ribosome particles using a direct electron detector.[13]
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to select individual particle images from the micrographs.
-
Align and classify the 2D particle images.
-
Reconstruct a 3D electron density map from the 2D class averages.
-
-
Model Building and Refinement:
-
Fit an existing atomic model of the ribosome into the 3D map.
-
Build the structure of the bound erythromycin into the density.
-
Refine the atomic model to best fit the cryo-EM map.[14]
-
Visualizations
Mechanism of Action
Caption: Mechanism of erythromycin A action on the bacterial ribosome.
Experimental Workflow: Fluorescence Polarization Assay
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. pnas.org [pnas.org]
- 3. Binding of erythromycin to the 50S ribosomal subunit is affected by alterations in the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 14. The ribosome-structure and functional ligand-binding experiments using cryo-electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of Protein Synthesis by Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin A, a prototypical 14-membered macrolide antibiotic, exerts its bacteriostatic effect by potently and specifically inhibiting protein synthesis in susceptible bacteria. This technical guide provides a detailed examination of the molecular mechanisms underpinning this inhibition. Erythromycin A binds to the 50S subunit of the bacterial ribosome, obstructing the nascent peptide exit tunnel. This action primarily inhibits the translocation step of polypeptide elongation, leading to ribosome stalling and cessation of protein production. This document summarizes key quantitative data on its inhibitory activity, details common mechanisms of bacterial resistance, and provides standardized protocols for foundational experiments used to study its mode of action. The included diagrams and workflows are intended to serve as a practical resource for professionals in microbiological research and antibiotic development.
Core Mechanism of Action
Erythromycin's efficacy stems from its high affinity and specificity for the bacterial ribosome, while showing minimal interaction with eukaryotic ribosomes, ensuring selective toxicity.[1] The primary mechanism is the inhibition of the elongation phase of protein synthesis.[2]
Binding to the Bacterial 50S Ribosomal Subunit
Erythromycin binds to a single site on the large 50S ribosomal subunit.[3] This binding site is located within the nascent peptide exit tunnel (NPET), the channel through which the growing polypeptide chain emerges from the ribosome.[2][3] The interaction is primarily with specific nucleotides of the 23S ribosomal RNA (rRNA), a key component of the peptidyl transferase center (PTC).[2] Structural studies have revealed that ribosomal proteins, particularly L4 and L22, which line the tunnel wall, also contribute to the binding pocket, though the rRNA interactions are dominant.[4]
Inhibition of Translocation and Polypeptide Elongation
By binding within the NPET, erythromycin acts as a steric blockade.[2] As the nascent polypeptide chain grows, it is unable to pass the bound drug molecule. This physical obstruction prevents the crucial translocation step, where the ribosome is meant to move one codon down the mRNA.[2] The failure to translocate causes the ribosome to stall on the mRNA template. An alternative but related model suggests that macrolides, including erythromycin, stimulate the premature dissociation of peptidyl-tRNA from the ribosome during the translocation step.[5]
This inhibition is often context-dependent, meaning the stalling efficiency can be influenced by the specific amino acid sequence of the nascent peptide passing through the tunnel.[4][6] Certain peptide motifs can enhance stalling, while others may be able to bypass the bound antibiotic without causing dissociation.[6] Ultimately, the arrest of a significant population of ribosomes leads to a global shutdown of protein synthesis, resulting in a bacteriostatic effect where bacterial growth and replication are halted.
Quantitative Analysis of Inhibition
The inhibitory activity of Erythromycin A is quantified using several metrics, including the dissociation constant (Kd) for ribosome binding, the 50% inhibitory concentration (IC50) for in vitro translation, and the Minimum Inhibitory Concentration (MIC) required to prevent bacterial growth in culture. These values vary significantly depending on the bacterial species, resistance determinants, and the specific experimental conditions.
| Parameter | Organism | Value | Notes | Reference(s) |
| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10-8 M (10 nM) | Binding to 70S ribosomes at 24°C. | [7][8] |
| Dissociation Constant (Kd) | Streptococcus pneumoniae | 4.9 ± 0.6 nM | Equilibrium binding data. | [9] |
| IC50 (Protein Synthesis) | Haemophilus influenzae | 1.5 µg/mL | Inhibition of 35S-amino acid incorporation. | [10] |
| IC50 (Cell-free Translation) | Escherichia coli | 0.2 µM | Compared to Lankamycin (275 µM). | [11] |
| MIC | Haemophilus influenzae | ≤ 2.0 mg/L | For 85% of clinical isolates tested. | [1] |
| MIC | Staphylococcus aureus | ≥ 8 µg/mL | For strains classified as resistant. | [12] |
| MIC | Streptococcus pyogenes | 8.2 - 12.4 µg/mL | For two resistant clinical isolates. | [13] |
Mechanisms of Bacterial Resistance
The clinical utility of erythromycin is challenged by the emergence of resistant bacterial strains. Resistance is primarily mediated by two distinct mechanisms: modification of the ribosomal target site and active drug efflux.
Target Site Modification (MLSB Phenotype)
The most common mechanism involves the modification of the erythromycin binding site on the 23S rRNA. This is carried out by Erythromycin Ribosome Methylase (Erm) enzymes, encoded by erm genes (e.g., ermA, ermB, ermC). These enzymes dimethylate a specific adenine (B156593) residue (A2058 in E. coli) within the binding pocket. This modification reduces the binding affinity of macrolides, as well as lincosamides and streptogramin B antibiotics, leading to a cross-resistance phenotype known as MLSB. This resistance can be expressed constitutively (always on) or be inducible, where expression of the erm gene is triggered by the presence of a macrolide.
Active Efflux (M Phenotype)
A second common mechanism is the active transport of the antibiotic out of the bacterial cell. This is mediated by specific efflux pumps, which are membrane proteins encoded by mef (macrolide efflux) or msr (macrolide-streptogramin resistance) genes. This mechanism lowers the intracellular concentration of erythromycin to sub-inhibitory levels. The M phenotype typically confers resistance only to 14- and 15-membered macrolides and does not affect susceptibility to lincosamides or streptogramin B.
Key Experimental Protocols
Investigating the effects of erythromycin involves a range of biochemical and microbiological techniques. The following sections outline the methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of erythromycin on the synthesis of a reporter protein in a cell-free system derived from bacteria (e.g., E. coli S30 extract).
Methodology:
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli) containing all necessary translational machinery (ribosomes, tRNAs, initiation, elongation, and termination factors).
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, an amino acid mixture (including a radiolabeled amino acid like 35S-Methionine or a fluorescently-labeled lysine), an energy source (ATP, GTP), and an mRNA template encoding a reporter protein (e.g., Luciferase or GFP).
-
Inhibitor Addition: Add varying concentrations of Erythromycin A dihydrate (and a no-drug control) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a set period (e.g., 60 minutes) to allow for protein synthesis.
-
Quantification of Protein Synthesis:
-
Radiolabel Method: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), capture the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence/Luminescence Method: Directly measure the fluorescence or luminescence generated by the reporter protein using a plate reader.
-
-
Data Analysis: Plot the measured signal (CPM, RFU, or RLU) against the erythromycin concentration. Determine the IC50 value, which is the concentration of erythromycin that inhibits protein synthesis by 50%.[11]
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful, high-throughput sequencing technique used to obtain a genome-wide snapshot of ribosome positions on mRNA. It can be used to identify the precise locations of erythromycin-induced ribosome stalling.[14][15]
Methodology:
-
Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Treat one aliquot with a sub-lethal concentration of erythromycin and leave another as an untreated control. Briefly continue incubation to allow ribosomes to stall.
-
Harvest and Lysis: Rapidly harvest cells (e.g., by flash-freezing in liquid nitrogen) to preserve ribosome positions. Lyse the cells under conditions that maintain ribosome-mRNA integrity.[14]
-
Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., Micrococcal Nuclease) to digest all mRNA that is not protected within the ribosome. This results in monosomes, each containing a small fragment of mRNA (a "footprint").
-
Monosome Isolation: Isolate the monosomes from the digested lysate, typically using sucrose (B13894) density gradient centrifugation or size-exclusion chromatography.
-
Footprint RNA Extraction: Dissociate the ribosomes and extract the protected mRNA footprints (typically 20-30 nucleotides in length).
-
Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the RNA footprints. Perform reverse transcription to convert the RNA to cDNA, followed by PCR amplification to create a sequencing library.
-
High-Throughput Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome or transcriptome. The density of reads at specific codons indicates the positions of ribosomes. Comparing the erythromycin-treated sample to the control will reveal specific codons or motifs where ribosomes have stalled.[15]
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is the primary method used to determine the high-resolution three-dimensional structure of the erythromycin-ribosome complex, providing definitive insights into its binding mode and mechanism of action.
Methodology:
-
Complex Formation: Purified 70S ribosomes (or 50S subunits) are incubated with a saturating concentration of erythromycin to ensure binding. A functional complex can also be formed by including mRNA and tRNAs.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, called vitrification, freezes the sample in a glass-like, non-crystalline state, preserving the native structure of the complex.
-
Data Collection: The vitrified grid is loaded into a cryogenic transmission electron microscope. A large number of 2D projection images (micrographs) of the randomly oriented ribosome-erythromycin complexes are automatically collected.
-
Image Processing:
-
Particle Picking: Individual particle images are computationally selected from the micrographs.
-
2D Classification: Particles are grouped into classes based on their orientation to remove noise and non-ideal particles.
-
3D Reconstruction: The 2D class averages are used to generate an initial low-resolution 3D model, which is then refined to high resolution using an iterative process that determines the precise orientation of each particle.
-
-
Model Building and Analysis: An atomic model of the ribosome and the bound erythromycin molecule is built into the final high-resolution 3D density map. This allows for the precise identification of all molecular interactions between the drug and the ribosomal RNA and proteins.
Conclusion
Erythromycin A remains a cornerstone antibiotic due to its targeted inhibition of bacterial protein synthesis. Its mechanism, centered on binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, is well-characterized. This guide provides a comprehensive overview of this mechanism, the quantitative parameters used to measure its efficacy, and the primary pathways through which bacteria develop resistance. The detailed experimental protocols and workflows serve as a foundational resource for researchers aiming to further investigate macrolide antibiotics, understand resistance patterns, or develop novel therapeutics that can overcome existing resistance mechanisms. A thorough understanding of these technical principles is essential for the continued advancement of antimicrobial drug discovery and development.
References
- 1. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Architects of a Wonder Drug: An In-depth Technical Guide to the Biosynthetic Pathway of Erythromycin A in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the intricate biosynthetic pathway of Erythromycin A, a clinically significant macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea. Unraveling the molecular machinery behind its synthesis offers profound insights for rational strain improvement and the generation of novel, potent antibiotic derivatives. This document details the genetic and enzymatic cascade, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the core processes.
The Genetic Blueprint: The ery Gene Cluster
The biosynthesis of Erythromycin A is orchestrated by a large, contiguous cluster of genes, designated as the ery cluster, spanning approximately 65 kilobases on the Saccharopolyspora erythraea chromosome.[1] This cluster encodes all the necessary enzymatic machinery, from the synthesis of the polyketide core to the final tailoring reactions. The transcriptional organization of the ery gene cluster is complex, involving multiple polycistronic transcriptional units.[2]
Table 1: Key Genes in the Erythromycin A Biosynthetic Cluster
| Gene(s) | Encoded Protein(s) | Function |
| eryAI, eryAII, eryAIII | 6-Deoxyerythronolide B Synthase (DEBS) 1, 2, and 3 | Assembly of the 14-membered macrolide core, 6-deoxyerythronolide B (6-dEB) |
| eryBI-BVII | Various enzymes | Biosynthesis of the deoxysugar L-mycarose |
| eryCI-CVI | Various enzymes | Biosynthesis of the deoxysugar D-desosamine |
| eryF | Cytochrome P450 hydroxylase (EryF) | C-6 hydroxylation of 6-dEB to form erythronolide B (EB) |
| eryK | Cytochrome P450 hydroxylase (EryK) | C-12 hydroxylation of erythromycin D to form erythromycin C |
| eryG | S-adenosyl-L-methionine-dependent O-methyltransferase (EryG) | 3"-O-methylation of the mycarosyl moiety |
| ermE | rRNA methylase | Confers self-resistance to erythromycin |
The Assembly Line: 6-Deoxyerythronolide B (6-dEB) Synthesis
The carbon skeleton of Erythromycin A, the 14-membered macrolactone ring known as 6-deoxyerythronolide B (6-dEB), is synthesized by a colossal multifunctional enzyme complex called 6-deoxyerythronolide B synthase (DEBS).[3][4] DEBS is a Type I modular polyketide synthase (PKS), functioning as an enzymatic assembly line. It consists of three large homodimeric proteins: DEBS1, DEBS2, and DEBS3, each comprising two modules.[4][5]
Each module is responsible for one cycle of polyketide chain elongation and contains a specific set of catalytic domains. The minimal set of domains for a module includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the reduction state of the β-keto group after each condensation step.[6][7]
The synthesis is initiated by a loading didomain on DEBS1, which primes the enzyme with a propionyl-CoA starter unit.[8] Subsequently, six molecules of (2S)-methylmalonyl-CoA serve as extender units, added sequentially by the six extender modules.[8] The AT domain of each module specifically selects the correct extender unit. The growing polyketide chain is passed from one module to the next, tethered to the ACP domains.[3] Finally, a thioesterase (TE) domain at the C-terminus of DEBS3 catalyzes the release and cyclization of the completed polyketide chain to form 6-dEB.[7][9]
Post-PKS Tailoring: The Path to Bioactivity
The initial macrolide, 6-dEB, is biologically inactive. A series of post-PKS modifications are required to convert it into the potent antibiotic, Erythromycin A.[1] These tailoring reactions are catalyzed by enzymes also encoded within the ery gene cluster.
The key post-PKS modification steps are:
-
C-6 Hydroxylation: The cytochrome P450 monooxygenase, EryF, hydroxylates 6-dEB at the C-6 position to yield erythronolide B (EB).[10]
-
Glycosylation I: The deoxysugar L-mycarose, synthesized by the eryB gene products, is attached to the C-3 hydroxyl group of EB. This reaction is catalyzed by a glycosyltransferase.[11][12] The product is 3-O-mycarosylerythronolide B.
-
Glycosylation II: The second deoxysugar, D-desosamine, synthesized by the eryC gene products, is glycosidically linked to the C-5 hydroxyl group.[11][12] This results in the formation of Erythromycin D.
-
C-12 Hydroxylation: The cytochrome P450 monooxygenase, EryK, hydroxylates Erythromycin D at the C-12 position to produce Erythromycin C.[10]
-
3"-O-Methylation: Finally, the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, EryG, methylates the hydroxyl group at the 3" position of the mycarose (B1676882) moiety of Erythromycin C to generate the final, most active product, Erythromycin A.[10]
Quantitative Insights into Erythromycin A Production
The efficiency of Erythromycin A biosynthesis is a critical parameter for industrial production. Various factors, including precursor supply, enzyme kinetics, and fermentation conditions, influence the final yield.
Table 2: Kinetic Parameters of DEBS and Production Titers
| Parameter | Value | Organism/Condition | Reference |
| DEBS 1+TE kcat | 3.4 min-1 | In vitro assay | [13] |
| DEBS (complete) kcat | 0.5 min-1 | In vitro assay | [13] |
| Apparent Km for (2S)-methylmalonyl-CoA | 24 µM | In vitro assay (DEBS 1+TE) | [13] |
| Erythromycin A Titer | ~1125 mg/L | S. erythraea E3-CymRP21-dcas9-sucC with refined fermentation | [14] |
| Erythromycin A Titer | 10 mg/L | Heterologous expression in E. coli | [15] |
| Maximum Theoretical Yield of 6-dEB | 11% | Metabolic flux analysis in E. coli | [5] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies employed in the study of the Erythromycin A biosynthetic pathway.
Fermentation of Saccharopolyspora erythraea for Erythromycin Production
This protocol outlines a typical laboratory-scale fermentation process.
Materials:
-
Saccharopolyspora erythraea strain
-
Seed medium (e.g., 0.5% glucose, 2.5% corn starch, 1% yeast extract, 1% whole-milk powder, 0.2% MgSO₄·7H₂O, pH 7.2)
-
Fermentation medium (e.g., 4% cornstarch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, 6% CaCO₃, pH 7.2)
-
250 mL baffled flasks
-
Shaking incubator
Procedure:
-
Inoculate 25 mL of seed medium in a 250 mL flask with a loopful of S. erythraea spores or a piece of agar (B569324) culture.
-
Incubate the seed culture at 28-34°C for 48-72 hours on a rotary shaker at 250 rpm.[1][2][11]
-
Inoculate 30 mL of fermentation medium in a 250 mL flask with 2 mL of the seed culture.[2]
-
Incubate the fermentation culture under the same conditions for 6-7 days.[2][11]
-
Monitor erythromycin production periodically by taking samples for HPLC analysis.
Analysis of Erythromycin and its Intermediates by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying erythromycin and its precursors.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate (B1210297):Water (45:10:10:35, v/v/v/v), pH 7.0.[16]
-
Flow Rate: 1.0-1.5 mL/min.[16]
-
Detection Wavelength: 200-215 nm.[16]
Sample Preparation (from fermentation broth):
-
Centrifuge the fermentation broth to pellet the cells.
-
Adjust the pH of the supernatant to 9.5 with NaOH.
-
Extract the erythromycin from the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Gene Knockout in Saccharopolyspora erythraea using CRISPR-Cas9
This protocol provides a general framework for targeted gene deletion.
Materials:
-
S. erythraea strain
-
CRISPR-Cas9 delivery vector (e.g., a conjugative plasmid) containing Cas9 and the sgRNA expression cassette.
-
Donor DNA template with homology arms flanking the gene of interest.
-
E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
Procedure:
-
Design sgRNAs: Design two sgRNAs targeting the upstream and downstream regions of the gene to be deleted.
-
Construct the CRISPR-Cas9 vector: Clone the designed sgRNAs into the delivery vector.
-
Construct the donor DNA: Amplify the upstream and downstream homology arms (each ~1.5-2 kb) of the target gene and ligate them together.
-
Conjugation: Introduce the CRISPR-Cas9 vector and the donor DNA into S. erythraea via intergeneric conjugation from E. coli.
-
Selection of Exconjugants: Select for S. erythraea exconjugants on appropriate antibiotic-containing media.
-
Screening for Deletions: Screen the exconjugants by PCR using primers flanking the target gene to identify colonies with the desired deletion.
-
Verification: Confirm the deletion by Sanger sequencing of the PCR product.
In Vitro DEBS Enzyme Assay
This assay measures the activity of the DEBS enzyme complex by monitoring the consumption of NADPH.
Materials:
-
Purified DEBS proteins (DEBS1, 2, and 3).
-
Propionyl-CoA.
-
(2S)-Methylmalonyl-CoA.
-
NADPH.
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2.5 mM DTT, 1 mM EDTA).
-
UV-Vis spectrophotometer.
Procedure:
-
Combine purified DEBS proteins in the reaction buffer.
-
Add propionyl-CoA and (2S)-methylmalonyl-CoA.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time.
-
Calculate the rate of NADPH consumption to determine the enzyme activity. The stoichiometry between NADPH consumption and product formation should be established for accurate quantification.[3]
Conclusion
The biosynthetic pathway of Erythromycin A in Saccharopolyspora erythraea is a paradigm of modular natural product synthesis. A deep understanding of the ery gene cluster, the intricate workings of the DEBS assembly line, and the crucial post-PKS tailoring reactions provides a powerful toolkit for researchers. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for efforts aimed at enhancing erythromycin production, as well as for the bioengineering of novel macrolide antibiotics with improved therapeutic properties. The continued exploration of this fascinating pathway holds immense promise for addressing the growing challenge of antibiotic resistance.
References
- 1. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 2. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Reconstitution and Analysis of the 6-Deoxyerythronolide B Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Erythromycin With Saccharopolyspora erythraea | Springer Nature Experiments [experiments.springernature.com]
- 5. Analysis of the maximum theoretical yield for the synthesis of erythromycin precursors in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Nuclease protection assay - Wikipedia [en.wikipedia.org]
- 11. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 13. Erythromycin biosynthesis: kinetic studies on a fully active modular polyketide synthase using natural and unnatural substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
The Stereochemical Landscape of Erythromycin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Erythromycin A, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, has been a cornerstone in the treatment of bacterial infections for decades. Its complex molecular architecture, characterized by a 14-membered lactone ring adorned with multiple hydroxyl and methyl groups, as well as two deoxysugar moieties, presents a fascinating and challenging stereochemical puzzle. A thorough understanding of its three-dimensional structure is paramount for comprehending its biological activity, metabolic fate, and for the rational design of novel derivatives with improved therapeutic profiles. This guide provides a detailed exploration of the stereochemistry and asymmetric centers of Erythromycin A.
The Asymmetric Centers of Erythromycin A
Erythromycin A is a chiral molecule possessing 18 stereocenters, leading to a vast number of potential stereoisomers.[1][2][3][4][5] The precise spatial arrangement of the substituents at each of these chiral centers is crucial for its antibacterial activity. The absolute configuration of these centers has been elucidated through extensive spectroscopic and crystallographic studies.
The IUPAC name for Erythromycin A systematically defines the configuration at each stereocenter: (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione.[6]
For clarity, the R/S designation for each of the 18 chiral centers is summarized in the table below.
| Carbon Atom | Configuration |
| C2 | R |
| C3 | R |
| C4 | S |
| C5 | S |
| C6 | R |
| C7 | R |
| C8 | R |
| C10 | R |
| C11 | R |
| C12 | R |
| C13 | S |
| C1' (Desosamine) | S |
| C2' (Desosamine) | R |
| C3' (Desosamine) | R |
| C4' (Desosamine) | S |
| C5' (Desosamine) | R |
| C1'' (Cladinose) | R |
| C3'' (Cladinose) | R |
| C4'' (Cladinose) | S |
| C5'' (Cladinose) | S |
Quantitative Stereochemical Data
The chirality of Erythromycin A gives rise to its optical activity, a measurable property that can be used for its characterization and quality control.
| Compound | Specific Optical Rotation (α) | Conditions |
| Erythromycin A | -71° to -78° | c=2 in ethanol, 20°C |
| Erythromycin A | -78° | c=2 in ethanol, 25°C/D |
| Erythromycin Ethyl Succinate | -42.5° | 25°C/D |
Stereochemistry and Biological Activity
The profound impact of stereochemistry on the biological function of Erythromycin A is most evident in its mechanism of action. Erythromycin A exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[7][][9] This interaction is highly stereospecific. The intricate three-dimensional arrangement of the macrolactone ring and the appended sugar moieties allows the molecule to fit precisely into its binding pocket within the ribosomal RNA. Any alteration in the stereochemistry at the key interaction points can dramatically reduce or abolish its antibacterial efficacy.
Experimental Protocols for Stereochemical Determination
The elucidation of the complex stereochemistry of Erythromycin A relies on a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformation of molecules in solution.
Protocol for 1D and 2D NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of Erythromycin A in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
1D NMR Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons.
-
Acquire a ¹³C NMR spectrum, often using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assembling the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical information about the relative stereochemistry and conformation.
-
X-ray Crystallography
X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a molecule in the solid state.
General Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: Grow single crystals of Erythromycin A of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data using a detector.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters to obtain the final crystal structure. The absolute configuration can be determined using anomalous dispersion effects.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and analysis of stereoisomers. Chiral stationary phases (CSPs) are often employed to resolve enantiomers and diastereomers.
Illustrative HPLC Method for Erythromycin A and Related Substances:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile, methanol). The pH of the mobile phase is a critical parameter for achieving good separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Often elevated (e.g., 70°C) to improve peak shape and resolution.
-
Detection: UV detection at a low wavelength (e.g., 200-215 nm) is commonly used.
-
Sample Preparation: Dissolve the sample in a suitable solvent, filter, and inject into the HPLC system.
Signaling Pathways and Logical Relationships
The biosynthesis and degradation of Erythromycin A involve a series of stereochemically controlled enzymatic and chemical reactions.
Biosynthetic Pathway of Erythromycin A
The biosynthesis of the Erythromycin A aglycone, 6-deoxyerythronolide B, is catalyzed by a modular polyketide synthase (PKS). Each module of the PKS is responsible for the addition of a two-carbon unit and for setting the stereochemistry at the newly formed chiral centers. Subsequent post-PKS modifications, including hydroxylation and glycosylation, are also highly stereospecific.
Caption: Biosynthetic pathway of Erythromycin A.
Acid-Catalyzed Degradation of Erythromycin A
Erythromycin A is unstable under acidic conditions, readily undergoing an intramolecular cyclization reaction to form the inactive spiroketal, anhydroerythromycin A. This process involves a change in the stereochemistry at the C-9 position.
Caption: Acid-catalyzed degradation of Erythromycin A.
Conclusion
The stereochemistry of Erythromycin A is a testament to the precision of enzymatic synthesis and a critical determinant of its therapeutic efficacy. A comprehensive understanding of its 18 asymmetric centers, their absolute configurations, and their influence on the molecule's three-dimensional structure is indispensable for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The analytical methodologies and pathways detailed in this guide provide a foundational framework for further research and the development of next-generation macrolide antibiotics.
References
- 1. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calculate the total number of chiral centers in the compound erythromycin.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
The Dawn of a New Antibiotic: Early Research on the Antibacterial Spectrum of Erythromycin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published in the early 1950s, initial research on Erythromycin A, a macrolide antibiotic derived from the soil bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus), heralded a significant advancement in the fight against bacterial infections. Discovered by a team at Eli Lilly and Company, early in vitro studies meticulously charted its antibacterial activity, revealing a potent weapon primarily against Gram-positive bacteria, with notable efficacy against several other microorganisms. This technical guide provides a detailed overview of the foundational research that established the antibacterial spectrum of Erythromycin A, focusing on the quantitative data and experimental methodologies from these pioneering studies.
Quantitative Analysis of In Vitro Antibacterial Activity
The initial evaluation of Erythromycin A's antibacterial spectrum was predominantly conducted using tube dilution methods to determine the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). The following tables summarize the key quantitative data from these early publications, offering a comparative view of the antibiotic's efficacy against a range of bacterial species.
Gram-Positive Bacteria
Erythromycin A demonstrated marked potency against a wide array of Gram-positive organisms, including clinically significant pathogens such as Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae (now known as Streptococcus pneumoniae).
| Bacterial Species | Strain(s) | Number of Strains Tested | MIC Range (µg/mL) |
| Staphylococcus aureus | Various clinical isolates | Multiple | 0.2 - >100 |
| Streptococcus pyogenes | Group A, various types | Multiple | 0.02 - 0.8 |
| Diplococcus pneumoniae | Types I, II, III, VII, VIII, XIV | Multiple | 0.02 - 0.2 |
| Streptococcus, viridans group | Various clinical isolates | Multiple | 0.05 - 6.25 |
| Streptococcus, enterococcus group | Various clinical isolates | Multiple | 1.56 - 6.25 |
| Corynebacterium diphtheriae | Gravis and mitis types | Multiple | 0.05 - 0.4 |
| Bacillus subtilis | Laboratory strain | 1 | 0.2 |
| Clostridium species | Various | Multiple | 0.1 - 1.6 |
Table 1: In Vitro Activity of Erythromycin A against Gram-Positive Bacteria. Data compiled from early studies published in 1952.
Gram-Negative Bacteria
The activity of Erythromycin A against Gram-negative bacteria was found to be more limited. While some species, notably Neisseria and Hemophilus, showed susceptibility, the majority of Gram-negative enteric bacteria were resistant.
| Bacterial Species | Strain(s) | Number of Strains Tested | MIC Range (µg/mL) |
| Neisseria catarrhalis | Clinical isolate | 1 | 0.8 |
| Neisseria gonorrhoeae | Clinical isolates | Multiple | 0.1 - 0.4 |
| Hemophilus influenzae | Type b and non-typable | Multiple | 0.4 - 3.1 |
| Escherichia coli | Various clinical isolates | Multiple | 25 - >100 |
| Aerobacter aerogenes | Various clinical isolates | Multiple | >100 |
| Klebsiella pneumoniae | Various clinical isolates | Multiple | 50 - >100 |
| Proteus species | Various clinical isolates | Multiple | >100 |
| Pseudomonas aeruginosa | Various clinical isolates | Multiple | >100 |
| Salmonella species | Various serotypes | Multiple | 50 - >100 |
| Shigella species | Various species | Multiple | 50 - >100 |
Table 2: In Vitro Activity of Erythromycin A against Gram-Negative Bacteria. Data compiled from early studies published in 1952.
Other Microorganisms
The antibacterial spectrum of Erythromycin A was also found to extend to other medically important microorganisms.
| Microorganism | Strain(s) | Number of Strains Tested | MIC Range (µg/mL) |
| Mycobacterium tuberculosis | H37Rv | 1 | 1.0 - 12.5 |
| Rickettsia | (in embryonated eggs) | - | Effective |
| Treponema pallidum | (in rabbit syphilis) | - | Effective |
Table 3: In Vitro and In Vivo Activity of Erythromycin A against Other Microorganisms. Data compiled from early studies published in 1952.
Experimental Protocols
The foundational research on Erythromycin A's antibacterial spectrum relied on established microbiological techniques of the era. The following sections detail the methodologies employed in these key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The primary method for quantifying the in vitro antibacterial activity was the tube dilution method.
Protocol:
-
Preparation of Antibiotic Solutions: A stock solution of Erythromycin A was prepared and serially diluted in a suitable broth medium to obtain a range of concentrations.
-
Culture Media: Trypticase soy broth or other appropriate liquid media were used for the cultivation of the test organisms. For fastidious organisms like streptococci and pneumococci, blood or serum was often added to the broth.
-
Inoculum Preparation: Bacterial cultures were grown in broth to a specified turbidity, corresponding to a known cell density. A standardized inoculum was then added to each tube of the antibiotic dilution series.
-
Incubation: The inoculated tubes were incubated at 37°C for 18 to 24 hours.
-
Reading of Results: The MIC was determined as the lowest concentration of Erythromycin A that completely inhibited visible growth of the bacteria.
Workflow for Antibacterial Spectrum Determination
The logical flow of the early experimental work to define the antibacterial spectrum of Erythromycin A can be visualized as follows:
Figure 1: Experimental workflow for determining the antibacterial spectrum of Erythromycin A in early research.
Mechanism of Action: Early Insights
While the precise molecular target was not fully elucidated in the initial studies, early research correctly identified that Erythromycin A's primary mode of action was the inhibition of bacterial protein synthesis. This was inferred from observations that the antibiotic was primarily bacteriostatic at lower concentrations, preventing bacterial multiplication rather than causing immediate cell death. This bacteriostatic nature suggested an interference with a fundamental anabolic process, with protein synthesis being a key candidate.
The logical relationship of these early deductions can be represented as follows:
Figure 2: Logical pathway from initial observations to the hypothesized mechanism of action of Erythromycin A.
Conclusion
The pioneering research conducted in the early 1950s laid a robust foundation for the clinical use of Erythromycin A. These initial studies meticulously defined its antibacterial spectrum, highlighting its potent activity against Gram-positive bacteria and its utility against a select group of other pathogens. The quantitative data and experimental protocols from this era not only established Erythromycin A as a valuable therapeutic agent but also paved the way for decades of further research and the development of new macrolide antibiotics. This guide serves as a testament to the enduring significance of this early scientific work in the field of antimicrobial drug discovery and development.
Foundational Studies on Macrolide Antibiotic Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational mechanisms of macrolide antibiotics, targeting researchers, scientists, and professionals in drug development. It delves into the molecular interactions, experimental methodologies used to elucidate these mechanisms, and quantitative data to support the findings.
Core Mechanisms of Macrolide Action
Macrolide antibiotics, a class of protein synthesis inhibitors, exert their bacteriostatic and in some cases bactericidal effects by binding to the large (50S) ribosomal subunit of bacteria.[1][2][3] Their primary mechanism of action is the obstruction of the nascent polypeptide exit tunnel (NPET), a path through which newly synthesized proteins emerge from the ribosome.[2][4] This blockage is not a simple steric hindrance but a complex, context-dependent process that can lead to premature dissociation of the peptidyl-tRNA, thereby halting protein synthesis.[5]
Binding Site: Macrolides bind within the NPET, in close proximity to the peptidyl transferase center (PTC), the ribosomal catalytic core responsible for peptide bond formation.[2][3] The binding pocket is primarily composed of 23S ribosomal RNA (rRNA), with key interactions involving nucleotides in domain V.[5] Specific interactions, such as those with ribosomal proteins L4 and L22, also contribute to the binding and mechanism of action.
Context-Specific Inhibition: Contrary to the initial "plug-in-a-bottle" model, recent studies have revealed that macrolides do not indiscriminately block the synthesis of all proteins.[2] Instead, their inhibitory action is context-specific, depending on the sequence of the nascent polypeptide chain being synthesized.[2][6] Specific amino acid motifs within the nascent peptide can either enhance or overcome the inhibitory effect of the bound macrolide. For instance, the Arg/Lys-X-Arg/Lys (+X+) motif is particularly susceptible to macrolide-induced translational arrest.[6][7]
Allosteric Modulation of the Peptidyl Transferase Center: Evidence suggests that macrolides allosterically modulate the function of the PTC.[8] Binding of a macrolide in the NPET can induce conformational changes in the PTC, thereby inhibiting peptide bond formation between specific donor and acceptor substrates, even when the nascent chain is too short to physically interact with the drug.[8] This highlights a functional link between the exit tunnel and the catalytic center of the ribosome.
Quantitative Data on Macrolide-Ribosome Interactions
The affinity of macrolides for the bacterial ribosome and their inhibitory potency are critical parameters in understanding their efficacy. These are typically quantified by the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).
| Macrolide | Organism | Method | Kd (nM) | Reference |
| Erythromycin | S. pneumoniae | Filter Binding | 4.9 ± 0.6 | [9] |
| Solithromycin | S. pneumoniae | Filter Binding | 5.1 ± 1.1 | [9] |
| Dirithromycin | E. coli | Competition Binding | 1.6 ± 0.5 | [10] |
| Erythromycin | E. coli | Competition Binding | 2.6 ± 0.6 | [10] |
| Roxithromycin | E. coli | NMR | ~1800 | [11] |
| Clindamycin | E. coli | NMR | ~2300 | [11] |
| Macrolide | Organism/System | IC50 (µM) | Reference |
| Erythromycin | H. influenzae (in vivo) | 1.5 | |
| Azithromycin | H. influenzae (in vivo) | 0.4 | |
| Clarithromycin (B1669154) | S. aureus (in vivo) | 0.15 | |
| Azithromycin | S. aureus (in vivo) | 5 | |
| Telithromycin | E. coli (in vitro) | ~0.1 | [12] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to study macrolide antibiotic mechanisms.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments. This allows for the identification of ribosome pause sites induced by macrolides.
Protocol Outline:
-
Cell Culture and Lysis: Grow bacterial cultures to mid-log phase and rapidly harvest by flash-freezing in liquid nitrogen to preserve the translatome. Lyse the cells mechanically under cryogenic conditions.
-
Nuclease Footprinting: Treat the cell lysate with RNase I to digest mRNA not protected by ribosomes. The concentration of RNase I and digestion time need to be optimized for the specific bacterial species and growth conditions.
-
Ribosome Isolation: Isolate the 80S monosomes (ribosomes with associated mRNA fragments) by sucrose (B13894) density gradient centrifugation.
-
Footprint Extraction: Dissociate the ribosomes and extract the protected mRNA fragments (footprints), typically 20-30 nucleotides in length.
-
Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the footprints, reverse transcribe to cDNA, PCR amplify, and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome to determine the ribosome density at each codon. Increased density at specific locations in macrolide-treated samples compared to untreated controls indicates ribosome stalling.[12]
In Vitro Transcription-Translation (IVTT) Assays
IVTT systems allow for the controlled study of translation inhibition by macrolides in a cell-free environment.
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing a cell-free extract (e.g., E. coli S30 extract), a DNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids (including a radiolabeled one like ³⁵S-methionine if measuring protein synthesis by radioactivity), and an energy source (ATP, GTP).
-
Inhibitor Addition: Add varying concentrations of the macrolide antibiotic to the reaction mixtures. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C for a set period (e.g., 60-90 minutes) to allow for transcription and translation.
-
Quantification of Protein Synthesis:
-
Luciferase Assay: If a luciferase reporter is used, add the luciferase substrate and measure the luminescence, which is proportional to the amount of functional protein synthesized.
-
GFP Fluorescence: If a GFP reporter is used, measure the fluorescence.[12]
-
Radioactivity: If a radiolabeled amino acid is used, precipitate the proteins and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the macrolide concentration to determine the IC50 value.
Cryo-Electron Microscopy (Cryo-EM) of Macrolide-Ribosome Complexes
Cryo-EM enables the high-resolution structural determination of macrolide-ribosome complexes, providing insights into the precise binding mode and conformational changes.
Protocol Outline:
-
Sample Preparation:
-
Purify bacterial 70S ribosomes to high homogeneity.
-
Incubate the ribosomes with a molar excess of the macrolide antibiotic to ensure saturation of the binding site. For poorly soluble macrolides like clarithromycin, a stock solution in a solvent like acetone (B3395972) can be added to the ribosome sample during thawing, followed by incubation.[13]
-
The incubation time and temperature should be optimized for each macrolide.
-
-
Grid Preparation: Apply a small volume (3-4 µL) of the macrolide-ribosome complex solution to a glow-discharged cryo-EM grid. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images (micrographs) of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector. Data is typically collected as a series of movie frames to allow for motion correction.
-
Image Processing:
-
Motion Correction and CTF Estimation: Correct for beam-induced motion and estimate the contrast transfer function (CTF) for each micrograph.
-
Particle Picking: Automatically or manually pick the ribosome particles from the micrographs.
-
2D and 3D Classification: Classify the particle images to remove damaged particles and to separate different conformational states.
-
3D Reconstruction and Refinement: Generate a high-resolution 3D map of the macrolide-bound ribosome.
-
-
Model Building and Analysis: Dock an atomic model of the ribosome and the macrolide into the cryo-EM density map and refine the model. Analyze the interactions between the macrolide and the ribosomal components.[13][14]
Toeprinting Assay
The toeprinting assay, a primer extension inhibition assay, is used to map the precise location of a stalled ribosome on an mRNA transcript with single-nucleotide resolution.
Protocol Outline:
-
Template Preparation: Prepare a linear DNA template containing a promoter (e.g., T7), a ribosome binding site, and the coding sequence of interest.
-
In Vitro Transcription/Translation: Set up an IVTT reaction with the DNA template. Add the macrolide antibiotic to induce stalling.
-
Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected stall site on the mRNA.
-
Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA strand until it encounters the stalled ribosome, at which point it will be blocked.
-
Analysis: Denature the samples and run them on a sequencing gel alongside a sequencing ladder generated from the same DNA template. The length of the truncated cDNA product (the "toeprint") indicates the position of the stalled ribosome. The 3' end of the toeprint is typically located 15-17 nucleotides downstream from the first nucleotide of the codon in the ribosomal P-site.
Filter Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) of a macrolide for the ribosome.
Protocol Outline:
-
Reaction Setup: Prepare a series of binding reactions containing a constant concentration of purified ribosomes and varying concentrations of a radiolabeled macrolide.
-
Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Pass the reaction mixtures through a nitrocellulose filter. The ribosome and any bound macrolide will be retained on the filter, while the unbound macrolide will pass through.
-
Washing: Quickly wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound macrolide as a function of the free macrolide concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the Kd.[10][15][16] For unlabeled macrolides, a competition filter binding assay can be performed where the unlabeled compound competes with a known concentration of a radiolabeled macrolide.[10]
Visualizing Macrolide Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows in the study of macrolide antibiotics.
General Mechanism of Macrolide Action
References
- 1. ClinPGx [clinpgx.org]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into context-specific inhibition of bacterial translation by macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of the Dissociation-Equilibrium Constants for Low Affinity Antibiotic Binding Interaction with Bacterial Ribosomes by the T2 (CPMG) and Line-Broadening Methods | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]
- 12. Sequence selectivity of macrolide-induced translational attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Filter binding assay - Wikipedia [en.wikipedia.org]
- 16. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Erythromycin A dihydrate powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Erythromycin A dihydrate powder. Erythromycin, a macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythreus), is a widely used therapeutic agent.[1][2] The dihydrate form is the common commercially available crystalline state.[3] A thorough understanding of its solid-state properties is critical for formulation development, quality control, and ensuring therapeutic efficacy.
This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for its characterization, and provides visual workflows for key analytical processes.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C37H67NO13・2H2O | [4] |
| Molecular Weight | 769.96 g/mol | [4] |
| CAS Number | 59319-72-1 | [4] |
| Appearance | White or slightly yellow powder or colorless or slightly yellow crystals | |
| Melting Point | Approximately 197.6 °C | [5][6] |
| pKa | 8.8 | [5] |
| Log P | 2.6 - 3.06 | [5] |
Crystallographic Properties
The crystalline structure of this compound has been well-characterized. It belongs to the orthorhombic space group P212121.[3][7]
| Crystallographic Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3] |
| Space Group | P 21 21 21 | [7] |
| Unit Cell Dimensions | a = 9.1829 Å, b = 9.6316 Å, c = 47.151 Å, α = β = γ = 90° | [7] |
Solubility Profile
This compound is poorly soluble in water but soluble in several organic solvents.[5] Its solubility is a critical factor influencing its dissolution rate and bioavailability.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | ~2 mg/mL | Not Specified | [8] |
| Water | 0.15 mg/mL | 25 | [5] |
| Ethanol | ~30 mg/mL | Not Specified | [9] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL | Not Specified | [9] |
| Dimethylformamide (DMF) | ~15 mg/mL | Not Specified | [9] |
| Methanol | Soluble | Not Specified | [10] |
| Acetone | Soluble | Not Specified | [10] |
| Chloroform | Soluble | Not Specified | [10] |
A study by Wang et al. investigated the mole fraction solubility of this compound in various pure solvents at different temperatures.[11]
Thermal Behavior and Polymorphism
The thermal behavior of this compound is crucial for understanding its stability during manufacturing processes such as drying and milling. Upon heating, the dihydrate form can convert to an anhydrous form through a non-crystalline intermediate.[12] Several polymorphic forms of erythromycin have been identified, including two crystalline forms (I and SI) and an amorphous form.[13] The stable dihydrate crystalline phase (DH) loses water upon heating to yield the anhydrous phase I (AI), which upon further heating can transform into another anhydrous phase II (AII) via an amorphous state.
Stability
The stability of this compound is influenced by temperature, humidity, and light. Accelerated stability studies have shown that the amount of erythromycin A remains unchanged at 25°C for up to 6 months. However, a slight decrease is observed at higher temperatures like 40°C and 50°C over 3 and 6 months, with a corresponding increase in impurities. For long-term storage, -20°C is recommended.[9] Erythromycin delayed-release tablets have been found to be stable for 10 days at 40°C.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound powder.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying the crystalline form and determining the degree of crystallinity of this compound.
-
Objective: To obtain the diffraction pattern of the crystalline solid for phase identification and polymorphism screening.
-
Instrumentation: A powder diffractometer equipped with a copper anode (Cu Kα radiation).
-
Sample Preparation: A small amount of the powder is gently packed into a sample holder, ensuring a flat and even surface.
-
Instrument Settings (Typical):
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis: The resulting diffraction pattern is analyzed for peak positions (2θ) and intensities. These are compared with reference patterns from databases (e.g., ICDD) or literature to confirm the identity and purity of the crystalline phase.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal transitions and the water content of the material.
-
Objective: To determine the melting point, dehydration temperature, and water content.
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: A small, accurately weighed amount of the powder (typically 3-10 mg) is placed in an aluminum pan. For DSC, the pan is often hermetically sealed to prevent water loss before the dehydration event.
-
DSC Method:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: Ambient to 250 °C.
-
Atmosphere: A dry nitrogen purge (e.g., 50 mL/min) is used to provide an inert environment.
-
Data Analysis: The DSC thermogram is analyzed for endothermic and exothermic peaks, which correspond to events like dehydration and melting.
-
-
TGA Method:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: Ambient to 300 °C.
-
Atmosphere: A dry nitrogen purge (e.g., 50 mL/min).
-
Data Analysis: The TGA curve shows weight loss as a function of temperature. The weight loss corresponding to the dehydration of the dihydrate can be used to calculate the water content.
-
Solubility Determination
The equilibrium solubility of this compound is determined by the shake-flask method.
-
Objective: To determine the saturation solubility of the powder in a specific solvent at a given temperature.
-
Methodology:
-
An excess amount of this compound powder is added to a known volume of the solvent in a sealed container.
-
The container is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.
-
The concentration of erythromycin in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Stability Testing
Stability studies are performed according to the International Council for Harmonisation (ICH) guidelines to establish the re-test period or shelf life.
-
Objective: To evaluate the stability of the powder under defined storage conditions.
-
Methodology (based on ICH Q1A(R2)):
-
Sample Packaging: The powder is stored in containers that simulate the proposed packaging for storage and distribution.
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Typically 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, the samples are tested for key quality attributes, including:
-
Appearance
-
Assay and Degradation Products (by a stability-indicating HPLC method)
-
Water Content (by Karl Fischer titration)
-
Crystalline Form (by XRPD)
-
-
Visualizations
Experimental Workflow: Solid-State Characterization
Caption: General workflow for the solid-state characterization of this compound powder.
Experimental Workflow: ICH Stability Study
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A high throughput synthetic workflow for solid state synthesis of oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 11. tainstruments.com [tainstruments.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. merckmillipore.com [merckmillipore.com]
CAS number and molecular weight of Erythromycin A dihydrate
This document provides a concise summary of the key physicochemical properties of Erythromycin A dihydrate, a macrolide antibiotic. The information is intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The fundamental physicochemical identifiers for this compound are presented below.
| Property | Value |
| CAS Number | 59319-72-1[1][2][][4][5] |
| Molecular Formula | C₃₇H₆₇NO₁₃·2H₂O[][4] |
| Molecular Weight | 769.96 g/mol [4][5] |
Note: There is a minor discrepancy in the reported molecular weight across different sources. For instance, some sources indicate a molecular weight of 769.95 g/mol [] or 751.945 g/mol [1]. The molecular formula is sometimes represented as C₃₇H₇₁NO₁₅[5]. The molecular weight of the anhydrous form is 733.9 g/mol [6].
Experimental Protocols
This document focuses on the presentation of the CAS number and molecular weight of this compound. Detailed experimental protocols for the determination of these properties are not within the scope of this guide.
Diagrams and Visualizations
As this guide pertains to specific chemical identifiers, signaling pathways and experimental workflows are not applicable. Therefore, no diagrams are included.
References
solubility and stability of Erythromycin A dihydrate
An In-depth Technical Guide on the Solubility and Stability of Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A is a macrolide antibiotic produced by the actinomycete Streptomyces erythreus. It is a widely used therapeutic agent against various bacterial infections, functioning by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1][2][3] Commercially, it is often available as this compound. Despite its efficacy, Erythromycin A's therapeutic application is challenged by its poor aqueous solubility and significant instability, particularly in acidic environments, which can impact its bioavailability.[4][5] This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, detailing experimental protocols and degradation pathways to support research and development efforts.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid. Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₇NO₁₃ · 2H₂O | [6] |
| Molecular Weight | 733.9 g/mol (anhydrous basis) | [6] |
| Melting Point | 138-140 °C | |
| pKa | 8.8 | [4] |
| logP | 2.6 - 3.06 | [4] |
Solubility Profile
The solubility of this compound is a critical parameter for formulation development. It is sparingly soluble in water but shows higher solubility in various organic solvents.
Solubility in Pure Solvents
The solubility in several organic solvents increases with temperature.[7][8] Acetone and ethanol (B145695) have been identified as relatively good solvents for this compound.[7][8] Conversely, its solubility in pure water shows an inverse relationship with temperature, decreasing as the temperature rises.[8][9]
Table 1: Solubility of this compound in Pure Solvents (Mole Fraction, x1) [7]
| Temperature (K) | Methanol (B129727) | Ethanol | propan-2-ol | Acetone | Chloroform |
| 293.20 | 0.0143 | 0.0215 | 0.0155 | 0.0173 | 0.0071 |
| 298.10 | 0.0161 | 0.0234 | 0.0171 | 0.0194 | 0.0080 |
| 303.00 | 0.0180 | 0.0254 | 0.0188 | 0.0217 | 0.0089 |
| 308.00 | 0.0201 | 0.0277 | 0.0207 | 0.0243 | 0.0099 |
| 312.90 | 0.0224 | 0.0301 | 0.0228 | 0.0271 | 0.0110 |
| 317.90 | 0.0250 | 0.0328 | 0.0251 | 0.0304 | 0.0122 |
| 322.80 | 0.0278 | 0.0357 | 0.0277 | 0.0341 | 0.0136 |
Solubility in Binary Solvent Mixtures
In acetone-water mixtures, the solubility of this compound generally increases with temperature when the mole fraction of water is below 0.9290.[7][8] However, at a fixed temperature, the solubility decreases as the water content in the mixture increases.[7][8] For maximizing solubility in aqueous buffers, it is recommended to first dissolve erythromycin in an organic solvent like ethanol and then dilute it with the chosen buffer.[1] Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 ethanol:PBS (pH 7.2) solution.[1]
Experimental Protocol for Solubility Determination (Synthetic Method)
A common method for determining solubility involves a laser monitoring observation technique to precisely identify the temperature at which the solid phase disappears into the liquid phase.
Methodology:
-
Sample Preparation: A known mass of this compound is added to a known mass of the selected solvent in a sealed glass vessel equipped with a magnetic stirrer.
-
Heating and Observation: The mixture is heated at a constant rate while being continuously stirred.
-
Laser Monitoring: A laser beam is passed through the suspension. The light transmission is monitored by a photodiode.
-
Endpoint Detection: As the solid dissolves with increasing temperature, the light transmission increases. The temperature at which the transmission reaches a maximum and constant value is recorded as the equilibrium solubility temperature.
-
Data Correlation: The experimental solubility data are often correlated using semi-empirical models like the modified Apelblat equation.[4][7]
Caption: Workflow for solubility determination using a synthetic method.
Stability Profile
This compound's stability is highly dependent on pH, temperature, and the presence of other chemical agents. It is particularly susceptible to degradation in acidic conditions.
pH-Dependent Stability
-
Acidic Conditions (pH < 6.0): Erythromycin A is extremely sensitive to acid.[10] In acidic aqueous media, it undergoes rapid intramolecular dehydration, leading to the formation of inactive degradation products such as erythromycin-6,9-hemiketal and anhydroerythromycin A.[11][12] At pH 2 and 37°C, 10% of erythromycin A degrades in only 3.7 seconds.[11] This instability is a major drawback, as it leads to significant inactivation in the stomach.[10][13]
-
Neutral to Alkaline Conditions (pH > 6.5): The stability of erythromycin significantly improves as the pH increases. At pH 6.5, it is reported to be stable for the duration of a standard release test.[14] In weakly alkaline solutions, degradation can still occur, but through a different pathway involving hydrolysis of the lactone ring.[15] A study of erythromycin in a hydrophilic cream with a pH of 8.6 showed that over 95% of the drug remained after one month at 25°C.[16]
Thermal Stability
This compound undergoes solid-state transformations upon heating.
-
Dehydration: The dihydrate form desolvates (loses its two water molecules) at temperatures between 59°C and 105°C.[9][17] This process can result in the formation of an isomorphic dehydrate structure before converting to the anhydrate form.[17]
-
Degradation: Accelerated stability studies show that at elevated temperatures (40°C and 50°C), there is a slight decrease in the amount of Erythromycin A and a corresponding increase in degradation products (impurities B and H) over several months.[18] However, under thermal stress as part of a forced degradation study, it was found to be relatively stable.[19] It is recommended to store the bulk substance at -20°C.[18]
Photostability and Oxidative Stability
-
Photostability: Forced degradation studies indicate that Erythromycin A is stable under photolytic conditions.[19][20] However, it is a common practice to protect erythromycin solutions from light.[21]
-
Oxidative Stability: Erythromycin A degrades significantly under oxidative stress conditions.[19][20]
Table 2: Summary of this compound Stability
| Condition | Stability Profile | Degradation Products |
| Acidic (pH < 6) | Highly Unstable, rapid degradation | Anhydroerythromycin A, Erythromycin A enol ether, Erythromycin-6,9-hemiketal[11][13][15] |
| Alkaline (pH > 7) | Relatively Stable, slow degradation | Pseudoerythromycin A enol ether[15][16] |
| Elevated Temp. | Dehydrates (59-105°C)[9]; slow degradation at 40-50°C | Impurity B, Impurity H[18] |
| Oxidative Stress | Unstable, significant degradation | Various unspecified oxidation products[19] |
| Photolytic Stress | Stable | - |
Degradation Pathways
Understanding the degradation pathways is crucial for developing stable formulations and analytical methods.
Acid-Catalyzed Degradation
In an acidic environment, the C9-ketone, C6-hydroxyl, and C12-hydroxyl groups of the aglycone ring interact. This leads to an intramolecular cyclization to form the inactive spiroketal, anhydroerythromycin A.[11][12] A more recent kinetic model suggests that both an enol ether and the anhydride (B1165640) are in equilibrium with the parent drug, and the rate-limiting step is the slow loss of the cladinose (B132029) sugar moiety.[10][13]
Caption: Simplified acid-catalyzed degradation pathway of Erythromycin A.
Base-Catalyzed Degradation
Under weakly alkaline conditions, the degradation is initiated by the hydroxide (B78521) ion-catalyzed hydrolysis of the lactonyl ester bond. This is followed by a C13 to C11 translactonization and internal dehydration, ultimately forming pseudoerythromycin A enol ether.[15]
Caption: Simplified alkaline degradation pathway of Erythromycin A.
Experimental Protocol for Stability Testing
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying Erythromycin A in the presence of its impurities and degradation products.
Methodology:
-
Stress Conditions: Expose samples of this compound (in solid state or in solution) to various stress conditions as per ICH guidelines:
-
Acidic: 1N HCl at room temperature.
-
Basic: 1N NaOH at room temperature.
-
Oxidative: 3-30% H₂O₂ at room temperature.
-
Thermal: 60-80°C.
-
Photolytic: UV and visible light exposure.
-
-
Sample Preparation: After exposure for a defined period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with an appropriate mobile phase or diluent.
-
HPLC Analysis:
-
Column: A reverse-phase column, such as a Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm), is suitable.[19][20]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.4% ammonium (B1175870) hydroxide) and an organic modifier (e.g., methanol or acetonitrile) is effective for separating erythromycin from its degradation products.[19][20]
-
Detection: UV detection at 215 nm is commonly used.[19][20] Amperometric detection can also be employed for higher sensitivity.[22]
-
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and help identify degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive structural elucidation of degradants.[19][23]
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
The efficacy of Erythromycin A is intrinsically linked to its physicochemical properties. Its limited solubility and pronounced instability, especially under acidic conditions, pose significant challenges for oral drug delivery and formulation. This guide summarizes the key solubility and stability characteristics of this compound. A thorough understanding of its degradation pathways and the application of robust analytical methodologies, such as the stability-indicating HPLC methods described, are paramount for the development of stable, safe, and effective erythromycin-based pharmaceutical products.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ERYTHROMYCIN A DIHYDRATE | 59319-72-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C37H67NO13 | CID 44451949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Physical Characterization of Erythromycin Dihydrate, Anhydrate and Amorphous Solid and Their Dissolution Properties [jstage.jst.go.jp]
- 10. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn.who.int [cdn.who.int]
- 19. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Erythromycin tested according to Ph Eur 114-07-8 [sigmaaldrich.com]
- 22. tandfonline.com [tandfonline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-state chemistry of Erythromycin A, with a primary focus on its commercially prevalent dihydrate form. Erythromycin, a macrolide antibiotic, can exist in various solid forms, including multiple crystalline hydrates, anhydrates, solvates, and an amorphous state.[1][2] The specific solid form of an active pharmaceutical ingredient (API) critically influences its physicochemical properties, such as solubility, stability, and bioavailability.[3] Therefore, a thorough understanding and control of its crystallography and polymorphism are essential for drug development, formulation, and manufacturing.
Crystal Structure of Erythromycin A Dihydrate
The stable, commercially available form of Erythromycin A is a dihydrate crystalline solid.[4] Single-crystal X-ray diffraction studies have elucidated its precise three-dimensional structure, revealing a highly ordered arrangement of erythromycin and water molecules.
The crystal structure of this compound is orthorhombic, belonging to the space group P2₁2₁2₁.[4][5] The asymmetric unit contains one molecule of Erythromycin A and two molecules of water.[4] These water molecules are integral to the crystal lattice, forming a network of hydrogen bonds. One water molecule participates in hydrogen bonding with the erythromycin molecule, while the other forms water-water hydrogen bonds, creating channels within the crystal structure.[4] This intricate hydrogen-bonding network is crucial for the stability of the dihydrate form.
Crystallographic Data
The crystallographic parameters for this compound have been determined through X-ray diffraction studies. For comparison, data for a common acetone (B3395972) solvate is also provided.
| Parameter | This compound | Erythromycin A Acetone Solvate |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P 2₁2₁2₁ | P2 |
| a (Å) | 9.1829 | Data not available |
| b (Å) | 9.6316 | Data not available |
| c (Å) | 47.151 | Data not available |
| α (˚) | 90 | Data not available |
| β (˚) | 90 | Data not available |
| γ (˚) | 90 | Data not available |
| Z | 4 | 2 |
| Reference | [5] | [4] |
Note: Detailed unit cell parameters for the acetone solvate were not available in the cited literature.
Polymorphism and Pseudopolymorphism
Erythromycin A exhibits extensive polymorphism and pseudopolymorphism, existing in various crystalline and amorphous forms. These forms can interconvert under different environmental conditions such as temperature, humidity, and solvent exposure.
-
Dihydrate (DH): The most stable and common form, crystallizing with two water molecules.[6]
-
Anhydrate Forms (AI and AII): Crystalline forms lacking water. The stable dihydrate (DH) loses water upon heating to form anhydrate phase I (AI).[6] Further heating of AI leads to a melt, which then recrystallizes into another anhydrous phase, AII.[6]
-
Monohydrate: A form containing one water molecule per erythromycin molecule has also been reported.[7][8] One study identified this monohydrate as a desolvation product of a chloroform (B151607) solvate.[9]
-
Amorphous Solid: A non-crystalline, disordered form. It can be produced by heating the dihydrate to 135°C and then cooling.[9] Desolvation of certain organic solvates also yields an amorphous material.[2]
-
Organic Solvates (Pseudopolymorphs): Erythromycin readily forms solvates with various organic solvents, including acetone, ethanol, isopropanol, methanol, tetrahydrofuran (B95107) (THF), and dioxane.[2][4][10] The acetone and methylethylketone solvates have been found to be isostructural.[2]
The interconversion between these forms is a critical consideration in pharmaceutical processing. For instance, the dihydrate can convert to an anhydrate form during fluid bed drying at temperatures of 45°C and 60°C, a transformation that is highly dependent on the moisture content of the material.[11]
Thermal Properties and Solubility
The different solid forms of erythromycin can be distinguished by their thermal behavior and solubility.
Table 2: Thermal Properties of Erythromycin A Solid Forms
| Solid Form | Event | Temperature (°C) | Method | Reference |
| Dihydrate | Desolvation (Dehydration) | 59 - 105 | DSC | [9][11] |
| Dihydrate | Liquefaction | 124 - 130 | DSC | [9][11] |
| Anhydrate | Melting | 193 | DSC | [9] |
| Amorphous | Glass Transition (Tg) | 106 | DSC | [9] |
Table 3: Solubility of Erythromycin in Various Solvents
| Solvent | Solubility | Reference |
| Water | 2 mg/mL | |
| Ethanol | ~30 mg/mL | [12] |
| Acetone | Freely soluble | |
| Chloroform | Soluble | |
| DMSO | ~15 mg/ml | [12] |
Aqueous solubility for the dihydrate and anhydrate forms increases as temperature decreases.[9] The amorphous form generally exhibits higher equilibrium solubility than the crystalline forms but can have a slower dissolution rate due to poor wettability.[3]
Experimental Protocols
Preparation of this compound
Method 1: Solvent-Mediated Transformation [13]
-
Prepare a crystalline erythromycin solvate (e.g., with methylethylketone) by precipitation from an aqueous-organic mixture at a controlled pH (~9.5).
-
Filter the solvated crystals and wash them with water at 50°C.
-
Create a slurry of the wet, solvated crystals in a sufficient volume of water.
-
Maintain the slurry temperature at approximately 40-50°C, which is the range of minimum solubility for the dihydrate.
-
Stir the slurry for approximately 2 hours to allow the complete conversion of the solvated crystals into dense this compound crystals.
-
Filter the resulting dihydrate crystals and dry them under vacuum at 50°C.
Method 2: Recrystallization from Dichloromethane (B109758) [14][15]
-
Dissolve 100 g of erythromycin in 600 mL of dichloromethane, stirring at 35°C.
-
Adjust the pH to 10 with an aqueous base until the solution becomes clear. Separate and discard the aqueous phase.
-
Gradually cool the dichloromethane solution from an initial temperature (e.g., 28°C) to a low temperature (e.g., -2°C) over several hours (e.g., a cooling rate of 1-10°C per hour).
-
Hold the solution at an intermediate temperature (e.g., 24-28°C) for 2-5 hours to promote crystal growth.
-
Filter the formed crystals. Wash the crystals with a small volume of cold dichloromethane and continue suction filtration for 5 minutes.
-
Dry the crystals. The resulting product should have a water content of less than 2.5%.
Physicochemical Characterization
3.2.1 X-Ray Powder Diffraction (XRPD) [4][7]
-
Purpose: To identify the crystalline form and assess the degree of crystallinity.
-
Protocol:
-
Gently grind the sample to a fine powder using a mortar and pestle to minimize preferred orientation.
-
Pack the powder into a sample holder.
-
Acquire the diffraction pattern using a diffractometer with Cu Kα radiation.
-
Scan over a suitable 2θ range (e.g., 2° to 40°) with a defined step size and scan speed.
-
Compare the resulting diffractogram with reference patterns of known forms to identify the polymorph or pseudopolymorph.
-
3.2.2 Differential Scanning Calorimetry (DSC) [3][9]
-
Purpose: To determine thermal transitions such as melting, desolvation, and glass transitions.
-
Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it (a pinhole may be used for desolvation studies).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min).
-
Record the heat flow as a function of temperature over a specified range (e.g., 25°C to 250°C).
-
Analyze the resulting thermogram for endothermic (melting, desolvation) or exothermic (crystallization) events.
-
3.2.3 Thermogravimetric Analysis (TGA) [3][7]
-
Purpose: To quantify the mass loss associated with desolvation or decomposition, particularly to determine water content in hydrates.
-
Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the sample weight as a function of temperature.
-
Calculate the percentage weight loss in the temperature range corresponding to the loss of water or solvent. For this compound, the theoretical water content is approximately 4.5%.
-
3.2.4 UV-Vis Spectrophotometry [16][17]
-
Purpose: To quantify the concentration of erythromycin in solution for dissolution or solubility studies.
-
Protocol:
-
Prepare a stock solution of erythromycin in a suitable solvent (e.g., methanol).
-
For analysis of stearate (B1226849) salts, use a dibasic potassium phosphate (B84403) buffer (pH 8) to hydrolyze the salt to the free base.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 285 nm.[17]
-
Construct a calibration curve and determine the concentration of the unknown sample. The first derivative of the spectrum (at 300 nm) can be used to minimize interference from excipients.[17]
-
Conclusion
Erythromycin A presents a complex solid-state landscape characterized by a stable dihydrate form, multiple anhydrates, an amorphous phase, and numerous organic solvates. The transitions between these forms are governed by thermodynamic and kinetic factors, which are sensitive to processing conditions like heat, humidity, and solvent choice. For drug development professionals, controlling the solid form is paramount to ensuring consistent product quality, stability, and performance. The experimental protocols and characterization data outlined in this guide provide a foundational framework for the investigation and management of Erythromycin A's crystalline properties. A thorough understanding of these principles is essential for the robust formulation and manufacturing of erythromycin-based drug products.
References
- 1. Polymorphism of erythromycin studied by differential thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of solvents on the variety of crystalline forms of erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Erythromycin dihydrate | C37H71NO15 | CID 83991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids. | Semantic Scholar [semanticscholar.org]
- 9. Physical Characterization of Erythromycin Dihydrate, Anhydrate and Amorphous Solid and Their Dissolution Properties [jstage.jst.go.jp]
- 10. Crystallographic characterization of several erythromycin A solvates: the environment of the solvent molecules in the crystal lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. US2864817A - Process for crystallization of erythromycin - Google Patents [patents.google.com]
- 14. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]
- 15. WO2010048786A1 - Crystallizing method of erythromycin - Google Patents [patents.google.com]
- 16. UV spectroscopic analysis of erythromycin tablets. [wisdomlib.org]
- 17. jfda-online.com [jfda-online.com]
Spectroscopic Analysis of Erythromycin A Dihydrate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis of Erythromycin A dihydrate, a widely used macrolide antibiotic. The focus is on two primary analytical techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis, offering detailed experimental protocols, data interpretation, and quantitative data presented in a clear, tabular format.
Introduction
Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1][2] It is commercially available and commonly prescribed in its dihydrate form.[3] The structural integrity, purity, and conformation of this compound are critical for its therapeutic efficacy. Spectroscopic techniques such as IR and NMR are powerful, non-destructive methods for the structural elucidation and characterization of this complex molecule.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy probes the vibrational modes of molecules, providing a unique fingerprint based on the functional groups present. For this compound, IR spectroscopy is instrumental in identifying key structural features and confirming the presence of water molecules.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The solid-state IR spectrum of this compound is typically obtained using the potassium bromide (KBr) pellet method.[4][5]
Materials and Equipment:
-
This compound sample
-
Infrared-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
Fourier-Transform Infrared (FT-IR) spectrometer
Procedure:
-
Grinding: In a dry environment, grind a small amount (1-2 mg) of the this compound sample in an agate mortar and pestle to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar and gently mix with the sample.[6] Grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Pellet Formation: Transfer the powdered mixture to a pellet press die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[5] A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
IR Data Presentation
The following table summarizes the characteristic infrared absorption bands for Erythromycin A. The presence of a broad band in the 3600-3200 cm⁻¹ region is indicative of the O-H stretching vibrations from the hydroxyl groups and the water of hydration.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3475 | Strong, Broad | O-H Stretching (hydroxyl groups and water of hydration) |
| ~2944 | Strong | C-H Stretching (aliphatic) |
| ~1729 | Strong | C=O Stretching (lactone carbonyl) |
| ~1369 | Medium | C-H Bending (CH₂, CH₃) |
| ~1167 | Strong | C-O-C Stretching (ether and glycosidic linkages) |
| ~1040 | Strong | C-O Stretching (alcohols) |
(Data compiled from multiple sources)[4][8]
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both solid-state and solution-state NMR are valuable for the characterization of this compound.
Experimental Protocols
Solid-state NMR is particularly useful for analyzing the crystalline form of this compound directly.
Materials and Equipment:
-
This compound sample
-
Solid-state NMR spectrometer with a Cross-Polarization/Magic Angle Spinning (CP/MAS) probe
-
Zirconia rotors
Procedure:
-
Sample Preparation: The dihydrate sample can be prepared by allowing commercially available Erythromycin A to equilibrate in water at room temperature, followed by filtration and air-drying under ambient conditions.[3]
-
Packing: Pack approximately 200 mg of the this compound sample into a zirconia rotor.[3]
-
Analysis: Place the rotor in the NMR probe and spin at the magic angle (54.7°) at a typical speed of ~3.3 kHz.[3]
-
Data Acquisition: Acquire the ¹³C CP/MAS NMR spectrum. A typical experiment would involve a contact time of 3 ms (B15284909) and a recycle delay of 3 s.[3] Chemical shifts can be referenced externally to a standard such as hexamethylbenzene.[3]
For high-resolution spectra and detailed structural elucidation, solution-state NMR is employed.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-resolution NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., 90 mM in CDCl₃) in a clean, dry NMR tube.[9]
-
Analysis: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, Nuclear Overhauser Effect (NOE) polarization transfer and ¹H decoupling are commonly used to enhance signal intensity.[9] Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.[9]
NMR Data Presentation
The following tables present the solid-state ¹³C NMR chemical shifts for this compound and the solution-state ¹H and ¹³C NMR chemical shifts for Erythromycin A in CDCl₃. The solution-state data is provided as a reference for the parent molecule's spectral features.
Table 2: Solid-State ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) |
| 217.3 |
| 177.8 |
| 103.7 |
| 98.0 |
| 85.6 |
| 82.5 |
| 78.8 |
| 75.7 |
| 73.8 |
| 71.2 |
| 67.9 |
| 65.9 |
| 49.2 |
| 47.4 |
| 45.2 |
| 38.7 |
| 29.7 |
| 26.8 |
| 24.1 |
| 22.3 |
| 20.7 |
| 16.5 |
| 14.6 |
| 12.9 |
| 9.9 |
(Source: Stephenson, G. A., et al. (1997). Journal of Pharmaceutical Sciences)[3]
Table 3: Solution ¹H and ¹³C NMR Chemical Shifts for Erythromycin A in CDCl₃ (Reference)
| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 175.7 | - |
| 2 | 45.1 | 2.65 |
| 3 | 80.4 | 3.65 |
| 4 | 39.2 | 1.85 |
| 5 | 83.9 | 3.98 |
| 6 | 74.8 | - |
| 7 | 35.1 | 1.65, 2.00 |
| 8 | 44.8 | 2.55 |
| 9 | 221.5 | - |
| 10 | 38.5 | 2.95 |
| 11 | 72.8 | 3.55 |
| 12 | 78.2 | - |
| 13 | 70.1 | 4.95 |
| 14 | 17.9 | 1.50, 1.70 |
| 15 | 9.7 | 0.88 |
| 1' | 103.3 | 4.35 |
| 2' | 29.4 | 2.30, 1.55 |
| 3' | 68.9 | 3.20 |
| 4' | 30.9 | 2.45 |
| 5' | 65.6 | 3.25 |
| N(CH₃)₂ | 40.3 | 2.25 |
| 1'' | 96.2 | 4.80 |
| 2'' | 35.0 | 2.50 |
| 3'' | 78.2 | 3.40 |
| 4'' | 21.4 | 1.25 |
| 5'' | 69.1 | 3.80 |
| 3''-OCH₃ | 49.6 | 3.30 |
(Note: This is a representative compilation from literature data for Erythromycin A in solution and serves as a guide for spectral interpretation. Exact chemical shifts can vary with experimental conditions.)[9][10][11]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for IR and NMR analysis of this compound.
Conclusion
The spectroscopic analysis of this compound by IR and NMR techniques provides a robust framework for its structural characterization and quality control. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry. The combination of solid-state and solution-state analytical methods offers a comprehensive understanding of the molecule's structure in different physical states.
References
- 1. Erythromycin | 114-07-8 [chemicalbook.com]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. arabjchem.org [arabjchem.org]
- 6. shimadzu.com [shimadzu.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. researchgate.net [researchgate.net]
- 9. magritek.com [magritek.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Erythromycin A Dihydrate in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A dihydrate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1][2] It is a widely used bacteriostatic agent that inhibits the growth of a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[3][] In bacterial cell culture, this compound serves as a crucial selective agent, enabling the growth of resistant strains while suppressing susceptible ones.[] Its primary mechanism of action involves the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[6][7][8] This binding action interferes with the translocation step of polypeptide chain elongation, ultimately halting bacterial growth.[6][8]
These application notes provide detailed protocols for the use of this compound in bacterial cell culture, including susceptibility testing and its application as a selective agent.
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₃₇H₆₇NO₁₃·2H₂O |
| Molecular Weight | 769.96 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol, acetone, and chloroform. Slightly soluble in water. |
| Storage | Store at 10°C - 25°C, keep dry, protect from light[2] |
Table 2: Recommended Working Concentrations for Bacterial Selection
| Application | Typical Concentration Range (mg/L) | Reference |
| General bacterial growth control | 50 - 200 | [1][9] |
| Plasmid maintenance/selection | 100 | [10] |
Table 3: Minimum Inhibitory Concentrations (MICs) of Erythromycin for Quality Control Strains
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 29213 | 0.25 - 1 | [11] |
| Enterococcus faecalis | 29212 | 1 - 4 | [11] |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 | [11][12] |
Table 4: Interpretive Criteria for Erythromycin Susceptibility Testing (CLSI Guidelines)
| Organism | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Staphylococcus spp. | ≤ 0.5 | 1 - 4 | ≥ 8 |
| Streptococcus spp. (including S. pneumoniae) | ≤ 0.25 | 0.5 | ≥ 1 |
| Data sourced from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Sterile microcentrifuge tubes
-
Sterile-filtered deionized water
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a small volume of 95% ethanol. For example, to prepare a 100 mg/mL stock solution, dissolve 1 g of erythromycin in 10 mL of ethanol.
-
Vortex thoroughly until the powder is completely dissolved.
-
If necessary for complete dissolution, a small amount of sterile water can be added. Note that erythromycin is poorly soluble in water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[11]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Pick 4-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Prepare Erythromycin Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Erythromycin stock solution (at a concentration twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[11] For fastidious organisms, incubation in a CO₂-enriched atmosphere may be required.
-
-
Reading Results:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.[11]
-
Protocol 3: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This is a qualitative method to determine the susceptibility of a bacterial isolate to erythromycin.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Erythromycin disks (15 µg)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 2.
-
-
Inoculate Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Apply Antibiotic Disk:
-
Aseptically place a 15 µg erythromycin disk onto the center of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plate and incubate at 37°C for 18-24 hours.[13]
-
-
Measure and Interpret Results:
-
After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.
-
Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria provided by CLSI or other relevant bodies. For Staphylococcus spp. and Streptococcus spp., a zone of ≥23 mm is generally considered susceptible, while ≤13 mm is resistant.[14]
-
Visualizations
Caption: Workflow for this compound susceptibility testing.
Caption: Mechanism of action of this compound.
References
- 1. Erythromycin, Cell Culture Grade 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Erythromycin, Antibiotic for Culture Media Use Only | 114-07-8 | E-3250 [biosynth.com]
- 3. droracle.ai [droracle.ai]
- 6. Erythromycin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. mpbio.com [mpbio.com]
- 10. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. biotrading.com [biotrading.com]
- 14. Disk diffusion susceptibility testing of two macrolide antimicrobial agents: revised interpretive criteria for erythromycin and preliminary guidelines for roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Erythromycin A Dihydrate as a Selective Agent for Microbial Genetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, is a widely used selective agent in microbial genetics.[1] Its primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide synthesis.[2][3][4] This targeted action makes erythromycin an effective tool for selecting bacteria that have acquired resistance, either through natural mutation or genetic engineering.
This document provides detailed application notes and protocols for the use of Erythromycin A dihydrate as a selective agent in microbial genetics research.
Mechanism of Action and Resistance
Erythromycin exerts its bacteriostatic effect by binding to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel for the nascent polypeptide chain.[3][5] This prevents the elongation of the protein, ultimately halting bacterial growth.
Bacterial resistance to erythromycin is primarily mediated by two mechanisms:
-
Target Site Modification: This is the most common mechanism and involves the methylation of an adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA.[5][6] This modification is catalyzed by erythromycin ribosome methylase (Erm) enzymes, encoded by erm genes (e.g., ermA, ermB, ermC).[3][5] Methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype) to the ribosome.[3] The expression of erm genes can be either constitutive or inducible by the presence of an inducing macrolide like erythromycin.[2][5][7]
-
Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[3] This is mediated by efflux pumps encoded by genes such as mef (macrolide efflux) (e.g., mefA, mefE) or msr (macrolide-streptogramin resistance).[3]
Data Presentation: Quantitative Data
The following tables summarize key quantitative data for the use of this compound as a selective agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃₇H₆₇NO₁₃ · 2H₂O | [4] |
| Molecular Weight | 733.93 g/mol (anhydrous) | [4] |
| Solubility in Water | ~2 mg/mL | |
| Solubility in Ethanol (B145695) | ~10 mg/mL | [4][8] |
| Storage of Stock Solution | -20°C for up to 1 year | [2] |
Table 2: Recommended Working Concentrations for Bacterial Selection
| Bacterial Species | Resistance Gene | Selective Concentration (µg/mL) | References |
| Escherichia coli | ermB, ermC | 100 - 250 | [9] |
| Staphylococcus aureus | ermA, ermC | 5 - 10 | [3] |
| Streptococcus pneumoniae | ermB, mefE | 0.5 - 5 | [10] |
| Enterococcus faecalis | ermB | 10 - 50 | [2] |
| Lactococcus lactis | Plasmid-borne | 5 - 10 |
Table 3: Minimum Inhibitory Concentration (MIC) Ranges for Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | References |
| Staphylococcus aureus | ≤0.5 - ≥8 | [11] |
| Streptococcus pneumoniae | ≤0.25 - ≥1 | [11][12] |
| Streptococcus pyogenes | ≤0.25 - ≥1 | [11] |
| Enterococcus faecalis | 1 - 4 | [13] |
| Bordetella pertussis | 0.03 - 0.125 | [12] |
| Haemophilus influenzae | Varies significantly | [1] |
| Corynebacterium diphtheriae | Susceptible | [1] |
| Mycoplasma pneumoniae | Susceptible | [1] |
Experimental Protocols
Protocol 1: Preparation of Erythromycin Stock Solution
Materials:
-
This compound powder
-
95% or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Sterile filter (0.22 µm) and syringe (optional)
Procedure:
-
To prepare a 10 mg/mL stock solution, weigh 200 mg of this compound powder.[8]
-
In a fume hood, dissolve the powder in 20 mL of 100% ethanol.[8]
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
Note: Do not filter sterilize if using ethanol, as the solvent may dissolve the filter membrane.[8] If preparing an aqueous solution (for specific applications), dissolve in sterile water and then filter sterilize.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. The stock solution is stable for up to one year at this temperature.[2]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Erythromycin stock solution (e.g., 1280 µg/mL)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[13]
-
-
Erythromycin Dilution Series:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the erythromycin stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration.[13]
-
Discard 100 µL from the last dilution column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[13]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.[13]
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.
-
Protocol 3: Selection of Transformants using Erythromycin
This protocol is for selecting E. coli transformants containing a plasmid with an erythromycin resistance gene.
Materials:
-
Chemically competent or electrocompetent E. coli cells
-
Plasmid DNA or ligation mixture
-
SOC medium
-
LB agar plates containing the appropriate concentration of erythromycin (e.g., 150-200 µg/mL)
-
Water bath or heating block at 42°C
-
Ice
-
Incubator at 37°C
Procedure (Heat Shock Transformation):
-
Add 1-5 µL of plasmid DNA or ligation mixture (1-50 ng) to the cells.[8] Mix gently by flicking the tube.
-
Incubate the cell-DNA mixture on ice for 30 minutes.[14]
-
Heat shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.[8]
-
Immediately transfer the tube back to ice for 2 minutes.[15]
-
Add 250-950 µL of pre-warmed SOC medium to the tube.[14]
-
Incubate the tube at 37°C for 1 hour with shaking (250 rpm) to allow for the expression of the resistance gene.
-
Spread 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing erythromycin.
-
Incubate the plates overnight at 37°C.
-
The next day, colonies should be visible on the plates, representing successful transformants.
Protocol 4: Selection of Erythromycin-Resistant Mutants
This protocol is for isolating spontaneous mutants with increased resistance to erythromycin.
Materials:
-
Bacterial culture of the strain of interest
-
LB agar plates
-
LB agar plates containing various concentrations of erythromycin (e.g., 2x, 4x, 8x the MIC of the parental strain)
-
Sterile spreader
Procedure:
-
Grow an overnight culture of the bacterial strain in a non-selective liquid medium.
-
Plate serial dilutions of the overnight culture onto non-selective LB agar plates to determine the total number of viable cells (CFU/mL).
-
Plate a known volume (e.g., 100 µL) of the undiluted overnight culture onto LB agar plates containing different concentrations of erythromycin.
-
Incubate all plates at the optimal growth temperature for the bacterium until colonies appear (usually 24-48 hours).
-
Count the number of colonies on both the non-selective and selective plates.
-
The frequency of resistant mutants can be calculated by dividing the number of colonies on the selective plates by the total number of viable cells plated.
-
Isolate single colonies from the selective plates and re-streak them onto fresh selective plates to confirm their resistance phenotype.
-
The MIC of the resistant mutants can then be determined using Protocol 2 to quantify the level of resistance.[16]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of Erythromycin resistance mechanisms.
Caption: Inducible expression of the ermB resistance gene.
Stability and Storage
This compound is known to be unstable in acidic conditions.[17][18] It is more stable at neutral to alkaline pH.[19] Stock solutions prepared in ethanol are stable for up to a year when stored at -20°C.[2] Aqueous solutions are less stable and should be freshly prepared or stored for short periods at 2-8°C. Accelerated stability studies have shown that erythromycin is stable for extended periods when stored at -20°C.[20] When incorporated into agar plates, erythromycin retains its bioactivity for at least 30 days when stored at 4°C in sealed bags.
Troubleshooting
-
No colonies on selective plates:
-
Transformation efficiency may be low: Use a positive control (e.g., a known high-efficiency plasmid) to check the competency of the cells.
-
Erythromycin concentration may be too high: Verify the MIC of the parental strain and use a selective concentration that is appropriate for the resistance marker.
-
Inactive antibiotic: Ensure the erythromycin stock solution is not expired and has been stored correctly. Prepare fresh plates with a new stock solution.
-
Insufficient outgrowth period: The 1-hour incubation after heat shock is crucial for the expression of the resistance gene.
-
-
Growth of non-transformed cells (satellite colonies):
-
Erythromycin concentration may be too low: Increase the concentration of erythromycin in the plates.
-
Plates are too old: The antibiotic may have degraded. Use freshly prepared plates.
-
Over-incubation: Avoid incubating plates for extended periods after colonies have formed.
-
-
Inconsistent MIC results:
-
Inoculum density is incorrect: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard.[13]
-
Improper dilution series: Double-check the calculations and pipetting for the serial dilutions.
-
Variation in media: Use the same batch of culture medium for all experiments.
-
Conclusion
This compound is a valuable and effective selective agent for a wide range of applications in microbial genetics. By understanding its mechanism of action, the basis of resistance, and by following standardized protocols, researchers can confidently use this antibiotic for the selection and maintenance of genetically modified microorganisms. Proper preparation and storage of stock solutions and media are critical for obtaining reproducible results.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of erm(C) Expression by Noninducing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides [frontiersin.org]
- 8. Protocols · Benchling [benchling.com]
- 9. Rapid Protocol for Preparation of Electrocompetent Escherichia coli and Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. facm.ucl.ac.be [facm.ucl.ac.be]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. cejph.szu.cz [cejph.szu.cz]
- 13. 16-membered ring macrolides and erythromycin induce ermB expression by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. addgene.org [addgene.org]
- 16. emerypharma.com [emerypharma.com]
- 17. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdn.who.int [cdn.who.int]
Preparation of Erythromycin A Dihydrate Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, quality control, and storage of Erythromycin A dihydrate stock solutions for research and development applications. Erythromycin A is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis. Accurate and consistent preparation of stock solutions is critical for reliable experimental results. This protocol details the materials, step-by-step procedures, and quality control measures necessary to produce a stable and effective this compound stock solution.
Introduction
Erythromycin A is a broad-spectrum antibiotic produced by the bacterium Saccharopolyspora erythraea. It is widely used in research to study bacterial resistance, protein synthesis, and as a selection agent in cell culture. The dihydrate form is a common stable salt of Erythromycin A. The preparation of a reliable stock solution is the first crucial step for any in vitro or in vivo studies involving this compound. This application note outlines a standardized protocol to ensure the quality and consistency of prepared this compound stock solutions.
Materials and Reagents
-
This compound (Molecular Weight: 769.96 g/mol )[1]
-
Ethanol (B145695) (95% or absolute), ACS grade or higher
-
Acetone (B3395972), ACS grade or higher
-
Sterile, deionized, and filtered water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Analytical balance
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Solubility Data
This compound exhibits varying solubility in different solvents. Ethanol and acetone are common solvents for preparing stock solutions due to their higher solubility compared to water. The solubility is also temperature-dependent.
| Solvent | Temperature | Solubility (mg/mL) | Reference |
| Ethanol | Not Specified | ~30 | [2] |
| Ethanol | Not Specified | Freely soluble | [3] |
| Acetone | Not Specified | Freely soluble | |
| Water | 25°C | ~2 | [4] |
| DMSO | Not Specified | ~15 | [2] |
| DMF | Not Specified | ~15 | [2] |
Note: "Freely soluble" generally implies a solubility of 100 mg/mL or greater. For practical laboratory purposes, preparing stock solutions at concentrations of 10-50 mg/mL in ethanol or acetone is common and ensures complete dissolution.
Experimental Protocol: Stock Solution Preparation (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol. This concentration is suitable for most standard research applications.
Workflow Diagram
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Procedure
-
Preparation: In a laminar flow hood, weigh out 100 mg of this compound powder using an analytical balance and sterile technique.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of 95% or absolute ethanol to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Sterilization: To ensure sterility for cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile 15 mL conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.
-
Labeling and Storage: Clearly label the aliquots with the name of the compound, concentration, solvent, date of preparation, and your initials. Store the aliquots at -20°C. The stock solution is stable for up to one year when stored under these conditions.[5]
Quality Control
To ensure the reliability of experimental results, it is recommended to perform quality control checks on the prepared stock solution.
Concentration Verification by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to accurately determine the concentration of the Erythromycin A in the stock solution.
5.1.1. HPLC Method Outline
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0[6] |
| Flow Rate | 1.5 mL/min[6] |
| Detection | UV at 215 nm |
| Column Temperature | 70°C[6] |
| Injection Volume | 50 µL[7] |
5.1.2. Protocol
-
Prepare a standard curve using certified Erythromycin A reference standard at known concentrations.
-
Dilute a small aliquot of your prepared stock solution to fall within the range of the standard curve.
-
Analyze the standards and the diluted stock solution by HPLC.
-
Determine the concentration of your stock solution by comparing its peak area to the standard curve.
Bioactivity Assessment using Agar (B569324) Diffusion Assay
A bioassay can confirm the biological activity of the prepared stock solution. The agar diffusion method is a common technique.
5.2.1. Signaling Pathway Diagram
Caption: Mechanism of action of Erythromycin.
5.2.2. Protocol
-
Prepare agar plates seeded with a susceptible bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus).
-
Apply sterile paper discs impregnated with known concentrations of a standard Erythromycin A solution and your prepared stock solution onto the agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the zones of inhibition around the discs.
-
Compare the zone of inhibition produced by your stock solution to that of the standard to confirm its bioactivity. The size of the inhibition zone is proportional to the antibiotic concentration.[8]
Safety Precautions
-
Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the fine powder.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the powder and solutions.[9]
-
Erythromycin may cause skin and eye irritation. In case of contact, rinse thoroughly with water.[5]
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.
Conclusion
This application note provides a detailed protocol for the preparation of a reliable and sterile this compound stock solution for research purposes. Adherence to this protocol, including the recommended quality control measures, will ensure the consistency and accuracy of experimental outcomes. Proper storage is essential to maintain the stability and efficacy of the stock solution over time.
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abo.com.pl [abo.com.pl]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis. It achieves this by reversibly binding to the 50S ribosomal subunit, which in turn blocks the translocation step of protein synthesis, ultimately halting bacterial growth.[1] Accurate determination of the in vitro susceptibility of bacterial isolates to erythromycin is crucial for guiding therapeutic choices and monitoring the emergence of resistance.
These application notes provide detailed protocols for two standard methods of antimicrobial susceptibility testing (AST): Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Quality Control (QC) Ranges
To ensure the accuracy and reproducibility of susceptibility testing, recommended QC strains must be tested with each batch of experiments. The results should fall within the acceptable ranges specified by standard-setting organizations.
Table 1: Quality Control MIC Ranges for Erythromycin
| Quality Control Strain | ATCC Number | CLSI M100 MIC Range (µg/mL) | EUCAST QC Tables MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 1 | 0.5 - 2 |
| Enterococcus faecalis | 29212 | 1 - 4 | 1 - 4 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 | 0.03 - 0.12 |
Data sourced from CLSI M100 and EUCAST QC Tables.[2][3][4]
Interpretive Criteria
The MIC value or the diameter of the zone of inhibition is used to classify a bacterial isolate as Susceptible (S), Susceptible at Increased Exposure (I), or Resistant (R) to erythromycin. These interpretations are critical for predicting clinical outcomes.
Table 2: CLSI Interpretive Criteria for Erythromycin (M100, 35th Ed., 2025)
| Organism | Test Method | MIC (µg/mL) | Zone Diameter (mm) |
| S | I | ||
| Staphylococcus spp. | Disk Diffusion (15 µg) / Broth Dilution | ≤ 0.5 | 1 - 2 |
| Streptococcus pneumoniae | Disk Diffusion (15 µg) / Broth Dilution | ≤ 0.25 | 0.5 |
| Streptococcus spp. (β-hemolytic group) | Disk Diffusion (15 µg) / Broth Dilution | ≤ 0.25 | 0.5 |
Note: Breakpoints can be subject to change. Always refer to the latest version of the CLSI M100 document.[5][6][7][8][9]
Table 3: EUCAST Interpretive Criteria for Erythromycin (v. 15.0, 2025)
| Organism | Test Method | MIC (µg/mL) | Zone Diameter (mm) |
| S | R | ||
| Staphylococcus aureus | Disk Diffusion (15 µg) / Broth Dilution | ≤ 1 | > 2 |
| Streptococcus pneumoniae | Disk Diffusion (15 µg) / Broth Dilution | ≤ 0.25 | > 0.5 |
| Streptococcus (Groups A, C, G) | Disk Diffusion (15 µg) / Broth Dilution | ≤ 0.25 | > 0.5 |
Note: EUCAST defines breakpoints as Susceptible (S) and Resistant (R). "I" (Susceptible, Increased Exposure) is used for specific agent-organism combinations. Always consult the latest EUCAST breakpoint tables.[10][11][12][13][14]
Experimental Protocols
A. Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of erythromycin that inhibits the visible growth of a microorganism in a broth medium.[11]
1. Materials:
-
Erythromycin A dihydrate powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms (e.g., Streptococcus), use CAMHB supplemented with 2.5% to 5% lysed horse blood.[2]
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
0.5 McFarland turbidity standard
-
Bacterial culture in the logarithmic growth phase
-
Quality control bacterial strains (see Table 1)
2. Preparation of Erythromycin Stock Solution:
-
Accurately weigh the this compound powder, considering its potency.
-
Dissolve the powder in a small volume of a suitable solvent (e.g., 100% ethanol) to create a high-concentration stock solution (e.g., 1280 µg/mL).[15][17]
-
Further dilute this stock solution in sterile CAMHB to prepare the working stock solution.
3. Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 4-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
4. Procedure:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the erythromycin working stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
The final volume in each well should be 100 µL before adding the inoculum.
-
Inoculate each well (except the sterility control well) with 10 µL of the final bacterial inoculum (resulting in a final volume of 110 µL, though some protocols standardize to a final volume of 100uL after inoculum addition).
-
Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).
5. Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere enriched with 5% CO₂.[14]
6. Result Interpretation:
-
Following incubation, examine the plate for bacterial growth (turbidity). The sterility control should show no growth, and the growth control should be turbid.
-
The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.[2]
B. Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to erythromycin by measuring the diameter of the zone of growth inhibition around a disk impregnated with a standard concentration of the antibiotic (typically 15 µg).[12][15][17]
1. Materials:
-
Erythromycin susceptibility disks (15 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]
-
For fastidious organisms, supplement MHA with 5% defibrinated sheep or horse blood.[14]
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Bacterial culture in the logarithmic growth phase
-
Quality control bacterial strains
-
Ruler or caliper for measurement
2. Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.[14]
3. Procedure:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Aseptically apply the erythromycin (15 µg) disk to the surface of the agar. Gently press the disk to ensure complete contact.[14]
-
If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.[14]
4. Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]
-
For fastidious organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.[14]
5. Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the breakpoints provided in the latest CLSI or EUCAST guidelines (see Tables 2 and 3).[3][18]
Result Interpretation Logic
The final step in AST is the categorization of the isolate based on the quantitative result obtained. This logic applies to both MIC and disk diffusion methods, using the appropriate breakpoint values.
References
- 1. himedialabs.com [himedialabs.com]
- 2. EUCAST: MIC:Zone Diameter correlations [eucast.org]
- 3. szu.gov.cz [szu.gov.cz]
- 4. korld.nil.gov.pl [korld.nil.gov.pl]
- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 6. goums.ac.ir [goums.ac.ir]
- 7. darvashco.com [darvashco.com]
- 8. iacld.com [iacld.com]
- 9. nih.org.pk [nih.org.pk]
- 10. analyse.eu [analyse.eu]
- 11. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 12. labhub.itg.be [labhub.itg.be]
- 13. EUCAST: Calibrating zone diameters to MIC-values - 2025 update [eucast.org]
- 14. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 15. Stock Solution [mmbio.byu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Erythromycin Stock Solution [novoprolabs.com]
- 18. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]
Determining the Minimum Inhibitory Concentration (MIC) of Erythromycin A Dihydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Erythromycin A dihydrate, a crucial macrolide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Accurate MIC determination is essential for antimicrobial susceptibility testing, monitoring resistance trends, and in the research and development of new therapeutic agents.
The following sections detail the standardized methods for MIC determination, including broth microdilution and agar (B569324) dilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: Quality Control Ranges
To ensure the accuracy and reproducibility of MIC testing, it is imperative to include quality control (QC) strains with each batch of tests. The following table summarizes the acceptable MIC ranges for commonly used QC strains when testing Erythromycin.[3][4]
| Quality Control Strain | ATCC Number | CLSI M100 MIC Range (µg/mL) | EUCAST QC Tables v13.0 MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 1 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 1 - 4 | 1 - 4 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 | 0.03 - 0.12 |
Experimental Protocols
This section provides detailed methodologies for the two primary methods of MIC determination: broth microdilution and agar dilution.[1][4]
Preparation of this compound Stock Solution
Accurate preparation of the antibiotic stock solution is a critical first step for reliable MIC testing.
Materials:
-
This compound powder (potency certified)
-
Methanol (B129727), ACS grade
-
Sterile deionized water or a suitable buffer (e.g., phosphate (B84403) buffer)
-
Sterile conical tubes
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the required amount of this compound powder based on its potency to prepare a high-concentration stock solution (e.g., 1280 µg/mL).[4]
-
Dissolve the powder in a small volume of methanol.[4]
-
Bring the solution to the final desired volume using sterile deionized water or buffer. For example, to prepare 10 mL of a 1280 µg/mL stock solution, dissolve 12.8 mg of this compound in a minimal amount of methanol and then add sterile water to a final volume of 10 mL.[4]
-
Vortex thoroughly to ensure complete dissolution. This stock solution will be used to prepare the serial dilutions for the MIC assays.
Broth Microdilution Method
This method involves testing a microorganism's ability to grow in serially diluted concentrations of the antibiotic in a liquid growth medium.[4]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms, supplement CAMHB with 2.5% to 5% lysed horse blood.[3]
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
This compound stock solution
Protocol:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).[4]
-
Prepare Inoculum: From a fresh 18-24 hour bacterial culture on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]
-
Inoculate the Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][4]
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[4]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[3][4] For fastidious organisms, incubation in an atmosphere with 5% CO₂ may be required.[3]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3][4]
Caption: Workflow for the Broth Microdilution MIC Assay.
Agar Dilution Method
This method involves incorporating serial dilutions of the antibiotic into an agar medium, which is then inoculated with the test organism.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
This compound stock solution
Protocol:
-
Prepare Antibiotic-Containing Agar: Prepare serial two-fold dilutions of the this compound stock solution. Add 1 mL of each antibiotic dilution to 19 mL of molten MHA maintained at 45-50°C to create a series of agar plates with the desired final antibiotic concentrations. Also, prepare a control plate with no antibiotic.[1]
-
Pour Plates: Pour the agar into sterile petri dishes and allow them to solidify.[4]
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[4]
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension. A multi-point inoculator can be used for this purpose.[4]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[4]
-
Reading the MIC: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar.[1][4]
Caption: Workflow for the Agar Dilution MIC Assay.
Data Interpretation
The MIC value is the lowest concentration of the antibiotic at which the growth of the bacteria is completely inhibited.[1] For certain bacteriostatic antibiotics like erythromycin, pinpoint growth at the bottom of the well in the broth microdilution method may be disregarded.[1] The interpretation of the MIC value as susceptible, intermediate, or resistant should be done according to the breakpoints provided by CLSI or EUCAST.[2][3]
References
Application Notes and Protocols for Studying Translation Dynamics with Ribosome Profiling Using Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a genome-wide snapshot of protein synthesis in a cell at a single-nucleotide resolution. By sequencing the messenger RNA (mRNA) fragments protected by ribosomes, researchers can determine the precise location of ribosomes on mRNA transcripts, quantify the rate of translation for individual genes, and identify sites of translational regulation, such as ribosome stalling.
Erythromycin, a macrolide antibiotic, is a valuable tool in the study of translation dynamics. It functions by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[1] This binding event can lead to the context-dependent stalling of the ribosome during the elongation phase of translation, making Erythromycin A dihydrate an excellent probe for investigating the mechanisms of translational arrest and the effects of ribosome pausing on gene expression.
These application notes provide a comprehensive overview and detailed protocols for utilizing ribosome profiling in conjunction with this compound to explore the intricacies of translation dynamics.
Principle of the Method
The combination of ribosome profiling with this compound treatment allows for the specific capture and analysis of ribosome footprints at sites of drug-induced stalling. The workflow involves treating cells with this compound to induce ribosome pausing, followed by the standard ribosome profiling procedure. This includes cell lysis, nuclease digestion of unprotected mRNA, isolation of ribosome-protected fragments (RPFs), library preparation, and high-throughput sequencing. The resulting sequencing data can then be analyzed to identify genes and specific codon positions where ribosomes have accumulated, providing insights into the sequence motifs and contextual features that lead to erythromycin-dependent translational arrest.
Applications
-
Mapping Drug-Binding Sites and Mechanisms of Action: Precisely identify the locations of ribosome stalling induced by erythromycin, providing insights into its mechanism of action and the sequence-specific nature of its inhibitory effects.
-
Identifying Novel Regulatory Elements: Discover nascent peptide sequences or mRNA structures that sensitize ribosomes to erythromycin-induced stalling, potentially uncovering new regulatory elements in translation.
-
Drug Discovery and Development: Screen for and characterize new antibiotic compounds that target the ribosome by analyzing their unique ribosome footprinting profiles.
-
Understanding Antibiotic Resistance: Investigate how mutations in the ribosome or other cellular factors alter the stalling patterns induced by erythromycin, contributing to a better understanding of resistance mechanisms.
Data Presentation
The quantitative data obtained from a ribosome profiling experiment with this compound can be summarized to highlight the impact on translation. Below are examples of how to structure this data.
Table 1: Genes with Significant Changes in Translation Efficiency upon Erythromycin Treatment
| Gene | Log2 Fold Change (Translation Efficiency) | p-value | q-value | Description |
| ermBL | 5.8 | 1.2e-8 | 2.5e-7 | Leader peptide involved in erythromycin resistance |
| rplD | -2.1 | 3.4e-6 | 5.1e-5 | Ribosomal protein L4 |
| rpsJ | -1.8 | 7.1e-6 | 9.8e-5 | Ribosomal protein S10 |
| atpA | -1.5 | 1.5e-5 | 2.0e-4 | ATP synthase subunit alpha |
| groEL | 2.5 | 2.3e-5 | 3.1e-4 | Chaperonin GroEL |
Translation Efficiency (TE) is calculated as the ratio of ribosome footprint reads to mRNA-Seq reads for each gene. A positive log2 fold change indicates increased ribosome occupancy relative to mRNA abundance, suggesting potential stalling.
Table 2: Top Ribosome Stalling Sites Induced by Erythromycin
| Gene | Stalling Position (Codon) | Stalling Motif (Amino Acid) | Ribosome Density (Treated) | Ribosome Density (Control) | Fold Change |
| ermBL | 10 | Asp | 15,234 | 150 | 101.6 |
| secM | 150 | Pro | 8,765 | 432 | 20.3 |
| tnaC | 24 | Trp | 5,432 | 312 | 17.4 |
| hflB | 88 | Arg-X-Lys | 3,123 | 210 | 14.9 |
| yidC | 61 | Gly-Gly-Gln | 2,543 | 198 | 12.8 |
Ribosome density is represented as normalized read counts at a specific codon position. The stalling motif represents the amino acid sequence at or near the stalled ribosome's P-site.
Experimental Protocols
This section provides a detailed protocol for performing ribosome profiling with this compound treatment in bacteria (e.g., E. coli).
Materials
-
Reagents:
-
This compound (dissolved in ethanol (B145695) or DMSO)
-
Lysis Buffer (20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM NH₄Cl, 1 mM DTT, 0.5% Triton X-100, 100 µg/mL chloramphenicol)
-
Nuclease I (e.g., RNase I or Micrococcal Nuclease)
-
Sucrose (B13894) solutions for gradient (10% and 50% w/v in Gradient Buffer: 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM NH₄Cl, 1 mM DTT)
-
Trizol LS Reagent
-
Ribo-Zero rRNA Removal Kit (or equivalent)
-
NEBNext Small RNA Library Prep Set for Illumina (or equivalent)
-
-
Equipment:
-
Spectrophotometer
-
Ultracentrifuge and swing-out rotor
-
Gradient maker
-
Fractionation system with UV detector
-
Gel electrophoresis equipment
-
High-throughput sequencer
-
Protocol
1. Cell Culture and Erythromycin Treatment:
-
Grow bacterial cells in appropriate media to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Add this compound to the desired final concentration. A typical starting concentration is 50 µM.[2] The optimal concentration may need to be determined empirically for the specific bacterial strain and growth conditions.
-
Incubate the culture with erythromycin for a specific duration. A short incubation of 5-15 minutes is often sufficient to induce stalling without causing widespread secondary effects on transcription.
-
To arrest translation, add chloramphenicol (B1208) to a final concentration of 100 µg/mL and rapidly harvest the cells by centrifugation at 4°C.
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until further processing.
2. Cell Lysis and Nuclease Footprinting:
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by mechanical disruption (e.g., bead beating or sonication) on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Treat the supernatant with Nuclease I to digest mRNA not protected by ribosomes. The amount of nuclease and incubation time should be optimized to ensure complete digestion of polysomes into monosomes.
-
Stop the digestion by adding a nuclease inhibitor (e.g., SUPERase-In).
3. Monosome Isolation by Sucrose Gradient Ultracentrifugation:
-
Prepare a 10-50% sucrose gradient in Gradient Buffer.
-
Carefully layer the nuclease-treated lysate onto the top of the sucrose gradient.
-
Perform ultracentrifugation to separate the ribosomal components.
-
Fractionate the gradient while monitoring the absorbance at 260 nm.
-
Collect the fractions corresponding to the 80S monosome peak.
4. RNA Extraction and Ribosome-Protected Fragment (RPF) Isolation:
-
Extract RNA from the pooled monosome fractions using Trizol LS, following the manufacturer's instructions.
-
Isolate the RPFs (typically 28-30 nucleotides in length) by size-selection using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Excise the gel slice corresponding to the correct size range and elute the RNA.
5. Library Preparation and Sequencing:
-
Remove ribosomal RNA (rRNA) from the purified RPFs using a Ribo-Zero kit or a similar method.
-
Construct a sequencing library from the rRNA-depleted RPFs using a small RNA library preparation kit. This typically involves 3' adapter ligation, reverse transcription, 5' adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing of the prepared library on an Illumina platform.
6. Data Analysis:
-
Preprocessing: Trim adapter sequences and filter out low-quality reads.
-
Alignment: Align the cleaned reads to the reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene to determine ribosome density.
-
Differential Translation Analysis: Compare the ribosome footprint counts between erythromycin-treated and control samples, normalizing to mRNA abundance (from a parallel RNA-Seq experiment) to calculate translation efficiency.
-
Stalling Site Identification: Identify specific codons with a significant accumulation of ribosome footprints in the erythromycin-treated samples compared to the control.
Visualizations
Visualizing the complex biological processes and experimental workflows is crucial for understanding and communicating the results of ribosome profiling experiments. The following diagrams are generated using the Graphviz DOT language.
Erythromycin's Mechanism of Action
Caption: Mechanism of erythromycin-induced ribosome stalling.
Ribosome Profiling Experimental Workflow
Caption: Experimental workflow for ribosome profiling with erythromycin.
Data Analysis Pipeline
Caption: Bioinformatic pipeline for analyzing ribosome profiling data.
Conclusion
Ribosome profiling with this compound is a robust and high-resolution method for investigating the dynamics of translation. It provides a powerful tool for dissecting the mechanisms of antibiotic action, discovering novel regulatory elements in protein synthesis, and advancing drug development efforts. The detailed protocols and data analysis workflows presented here offer a comprehensive guide for researchers to successfully implement this technique and gain deeper insights into the complex world of the translatome.
References
Application Notes: Erythromycin A Dihydrate in Antibiotic Resistance Studies
Introduction
Erythromycin, a macrolide antibiotic, functions by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis.[1] However, its efficacy is often compromised by the development of bacterial resistance. Erythromycin A dihydrate is frequently used as the standard compound in research dedicated to understanding these resistance mechanisms. The primary mechanisms of resistance include target site modification, active drug efflux, and enzymatic inactivation. These application notes provide an overview of the key research applications and protocols involving this compound to elucidate these complex processes.
Mechanism 1: Target Site Modification via Ribosomal Methylation
Application Note:
A predominant mechanism of resistance to macrolides involves the modification of the antibiotic's target on the ribosome. This is often mediated by erm (erythromycin ribosome methylase) genes, which encode methyltransferases.[2] The expression of many erm genes, such as ermB and ermC, is inducible by sub-inhibitory concentrations of erythromycin.[3][4][5]
The induction process is a classic example of translational attenuation. In the absence of erythromycin, the erm gene's ribosome binding site (RBS) is sequestered within the secondary structure of its mRNA, preventing translation.[4] The mRNA leader region contains a short open reading frame encoding a leader peptide (e.g., ErmBL, ErmCL).[3][6] When erythromycin is present, it binds to the ribosome as it translates this leader peptide, causing the ribosome to stall at a specific codon.[7][8][9] This stalling induces a conformational change in the mRNA, which unmasks the RBS of the downstream erm methylase gene, allowing its translation to proceed.[3][8] The resulting methylase enzyme modifies an adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA, which dramatically reduces the affinity of macrolides for the ribosome and confers a high level of resistance.[3]
Quantitative Data Summary: Induction of Resistance
The inducing capability of this compound can be quantified by measuring the increase in resistance to a non-inducing antibiotic (like clindamycin) or by using a reporter gene system.
| Parameter | Organism/System | Erythromycin Conc. (Inducer) | Result | Reference |
| Clindamycin (B1669177) MIC | S. pneumoniae with erm(TR) | 0.05 µg/mL | >1000-fold increase in MIC (0.06 to 64 µg/mL) | [10] |
| erm(C) Expression | E. coli with erm(C) plasmid | 0.8 µg/mL (~0.25x MIC) | Time-dependent increase in A2058 dimethylation | [4] |
| lacZα Reporter Fusion | E. coli with pGEX-ermBL-ermB'-reporter | 0.1 - 10 µg/mL | Concentration-dependent increase in β-galactosidase activity | [11] |
| ermB Expression | Reporter System | Not specified | Induced by Erythromycin, Spiramycin, and Tylosin | [3] |
| ermC Expression | Reporter System | Not specified | Induced by Erythromycin, but not Spiramycin or Tylosin | [3] |
Mechanism 2: Active Drug Efflux
Application Note:
Active efflux is another critical mechanism where bacteria use transport proteins, or efflux pumps, to actively expel antibiotics like erythromycin from the cell, preventing them from reaching their ribosomal target.[2][12] In Gram-negative bacteria, such as E. coli, the AcrAB-TolC system is a major efflux pump contributing to erythromycin resistance.[13] In streptococci, efflux is often mediated by the mef (macrolide efflux) gene, resulting in what is known as the M phenotype—resistance to 14- and 15-membered macrolides but susceptibility to lincosamides and streptogramin B antibiotics.[2][14]
Studies using this compound often involve comparing its minimum inhibitory concentration (MIC) in wild-type strains versus strains with deficient or inhibited efflux pumps.[13][15] A significant decrease in the MIC in pump-deficient mutants or in the presence of an efflux pump inhibitor (EPI) confirms the pump's role in resistance.
Quantitative Data Summary: Efflux-Mediated Resistance
The impact of efflux pumps is demonstrated by comparing the growth-inhibitory action of erythromycin on strains with and without functional pumps.
| Organism | Strain Genotype | Erythromycin Concentration for ~50% Growth Inhibition | Reference |
| E. coli MG1655 | Wild-Type (pump proficient) | ~30 µg/mL | [13] |
| E. coli MG1655 | ΔtolC (pump deficient) | ~2 µg/mL | [13] |
| E. coli MG1655 | ΔacrB (pump deficient) | ~2 µg/mL | [13] |
| S. pyogenes | M Phenotype Isolate (M1) | Efflux demonstrated via radiolabeled erythromycin uptake | [16] |
| S. pyogenes | iMLS-B Phenotype | Efflux demonstrated via radiolabeled erythromycin uptake | [16] |
| S. pyogenes | Susceptible Isolate (s1) | No efflux demonstrated | [16] |
Protocols for Studying Resistance Mechanisms
Protocol 1: Double-Disk Diffusion Test (D-Test) for Inducible Resistance
This method phenotypically detects inducible MLSB (macrolide-lincosamide-streptogramin B) resistance.
Methodology:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, inoculate the entire surface of a Mueller-Hinton agar (B569324) plate (supplemented with 5% sheep blood for streptococci) to create a uniform lawn of bacteria.[17][18]
-
Aseptically place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface. The distance between the edges of the disks should be 12-16 mm.[17]
-
Incubate the plate overnight at 35-37°C in an appropriate atmosphere (e.g., 5% CO₂ for streptococci).[17]
-
Interpretation:
-
D-Test Positive (Inducible MLSB): A flattening or "blunting" of the clindamycin inhibition zone adjacent to the erythromycin disk, forming a 'D' shape, indicates that erythromycin has induced clindamycin resistance.[18]
-
D-Test Negative: Circular, symmetrical inhibition zones around both disks suggest either susceptibility to both or an alternative resistance mechanism like efflux (M phenotype).
-
Constitutive MLSB: Resistance to both erythromycin and clindamycin (no inhibition zones or zones smaller than the susceptible breakpoint) indicates constitutive expression of the resistance mechanism.
-
Protocol 2: Growth Inhibition Assay to Evaluate Efflux
This protocol quantifies the effect of erythromycin on bacterial growth in strains with and without functional efflux pumps.
Methodology:
-
Grow overnight cultures of wild-type and efflux pump-deficient (e.g., ΔtolC) bacterial strains.
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in a suitable broth medium (e.g., LB or Mueller-Hinton Broth).
-
Dilute the overnight cultures and add the inoculum to each well to achieve a starting OD₆₀₀ of ~0.01.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 4-8 hours).[13]
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
Data Analysis: Plot the final OD (or relative OD normalized to a no-drug control) against the erythromycin concentration for each strain.[13][15] The concentration that inhibits growth by 50% (IC₅₀) or the Minimum Inhibitory Concentration (MIC) is determined. A significantly lower MIC/IC₅₀ for the pump-deficient strain indicates the role of efflux in resistance.
Protocol 3: PCR Detection of Resistance Genes
This molecular technique identifies the genetic determinants responsible for resistance.
Methodology:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture. A simple method involves boiling a suspension of bacterial colonies in sterile water.[14]
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and MgCl₂.
-
Add specific primer pairs designed to amplify target resistance genes (e.g., ermB, ermTR, mefA).[14][17] A control primer set for a housekeeping gene (like 16S rRNA) should be included to validate DNA quality.[14]
-
Add the template DNA to the reaction mix.
-
-
Thermocycling: Perform PCR using an established protocol, typically involving an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[14]
-
Example Cycling Conditions: 95°C for 3 min; 35 cycles of (95°C for 1 min, 57°C for 1 min, 72°C for 1 min); final extension at 72°C for 5 min.[14]
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel stained with an intercalating dye (e.g., ethidium (B1194527) bromide).
-
Include a DNA ladder to determine the size of the amplicons.
-
-
Interpretation: The presence of a band of the expected size for a specific gene (ermB, mefA, etc.) indicates that the isolate carries that genetic determinant of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Erythromycin Resistance Mechanisms in Group C and Group G Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16-membered ring macrolides and erythromycin induce ermB expression by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of erm(C) Expression by Noninducing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New erm Gene in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Demonstration of erythromycin-dependent stalling of ribosomes on the ermC leader transcript - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Genetic Element Carrying the Erythromycin Resistance Determinant erm(TR) in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Efflux System in Inducibly Erythromycin-Resistant Strains of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Basis for Erythromycin Resistance in Group A Streptococcus Isolated From Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Erythromycin A Dihydrate in Plasmid Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Erythromycin A dihydrate as a selective agent for plasmids in various bacterial strains. This document includes detailed protocols for media preparation, bacterial transformation, and selection, alongside quantitative data and visual diagrams to facilitate experimental design and execution.
Introduction
Erythromycin is a macrolide antibiotic that inhibits protein synthesis in susceptible bacteria.[1] It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome, which in turn blocks the translocation step of protein elongation.[1] Plasmids engineered to carry an erythromycin resistance gene, such as erm or mph, enable the selective growth of transformed bacteria in media containing erythromycin. Common resistance mechanisms conferred by these genes include the production of enzymes that inactivate erythromycin, such as erythromycin esterases or phosphotransferases, and the expression of efflux pumps that actively remove the antibiotic from the cell.
Quantitative Data: Working Concentrations
The effective concentration of this compound for plasmid selection can vary depending on the bacterial species and strain, as well as the specific resistance gene encoded by the plasmid. The following table summarizes recommended working concentrations for commonly used bacterial strains. It is advisable to perform a titration experiment to determine the optimal concentration for a specific experimental system.
| Bacterial Strain | Plasmid Resistance Gene | Recommended Erythromycin Concentration (µg/mL) | Reference(s) |
| Escherichia coli (e.g., DH5α, TOP10) | erm (erythromycin resistance methylase) | 150 - 250 | [2] |
| Escherichia coli (e.g., DH5α, TOP10) | mph (macrolide phosphotransferase) | 150 - 250 | [2] |
| Bacillus subtilis | ermC | 1 - 5 | |
| Lactococcus lactis | ermAM | 5 - 10 | |
| Streptococcus pneumoniae | ermB | 1 - 5 | |
| Saccharomyces cerevisiae (yeast) | E. coli erm gene with yeast promoter | 100 - 500 |
Note: Some studies suggest that lower concentrations (e.g., 50 µg/mL) may be sufficient for E. coli, but higher concentrations are often recommended to ensure stringent selection and prevent the growth of spontaneously resistant mutants.[2]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
Protocol:
-
To prepare a 50 mg/mL stock solution, dissolve 500 mg of this compound in 10 mL of 95% ethanol.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.
Preparation of Erythromycin-Containing Growth Media
Materials:
-
Luria-Bertani (LB) agar (B569324) or broth
-
This compound stock solution (50 mg/mL)
-
Autoclave
-
Sterile flasks and petri dishes
Protocol:
-
Prepare LB agar or broth according to the manufacturer's instructions.
-
Autoclave the medium to sterilize it.
-
Allow the medium to cool to approximately 50-55°C. Holding the flask with a bare hand should be possible without discomfort.
-
Add the appropriate volume of the 50 mg/mL erythromycin stock solution to achieve the desired final concentration (refer to the table in Section 2). For example, to prepare 1 L of LB agar with a final erythromycin concentration of 200 µg/mL, add 4 mL of the 50 mg/mL stock solution.
-
Swirl the flask gently to ensure thorough mixing of the antibiotic.
-
For solid media, pour the erythromycin-containing agar into sterile petri dishes and allow them to solidify at room temperature.
-
Store the plates or broth at 4°C in the dark. Erythromycin-containing plates should be used within 2-4 weeks for optimal performance.
Bacterial Transformation and Selection
This protocol provides a general guideline for the chemical transformation of E. coli. For optimal transformation efficiency, it is recommended to follow the specific protocol provided with the competent cells.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA carrying an erythromycin resistance gene
-
Erythromycin-containing LB agar plates
-
SOC medium (or LB broth)
-
Water bath at 42°C
-
Ice
-
Incubator at 37°C
Protocol:
-
Thaw a tube of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA (typically 1-100 ng) to the competent cells.
-
Gently mix the DNA and cells by flicking the tube. Do not vortex.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 30-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC medium to the tube.
-
Incubate the tube at 37°C for 1 hour with gentle shaking (approximately 200-250 rpm). This outgrowth step allows the bacteria to recover and express the antibiotic resistance gene.
-
Spread 50-200 µL of the cell suspension onto a pre-warmed LB agar plate containing the appropriate concentration of erythromycin.
-
Incubate the plate overnight (12-16 hours) at 37°C.
-
The following day, colonies of successfully transformed bacteria should be visible on the plate.
Visualizations
Mechanism of Action of Erythromycin
References
Application Notes and Protocols for Erythromycin A Dihydrate in Recombinant Protein Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a well-established macrolide antibiotic, is primarily known for its ability to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1] This mechanism, while central to its antimicrobial activity, can also be harnessed as a regulatory tool in recombinant protein expression systems. Specifically, certain bacterial resistance mechanisms, such as the erythromycin-inducible erm genes, have been adapted to create expression systems where protein production is controlled by the concentration of erythromycin in the culture medium.[2][3] This application note provides detailed protocols and data on the use of Erythromycin A dihydrate as an inducer for recombinant protein expression in Escherichia coli.
The principle behind erythromycin-inducible systems lies in the translational attenuation mechanism.[4][5] In the absence of erythromycin, the mRNA of the gene of interest is folded into a secondary structure that sequesters the ribosome binding site (RBS), preventing translation. The presence of sub-inhibitory concentrations of erythromycin causes the ribosome to stall during the translation of a short leader peptide, which in turn induces a conformational change in the mRNA, exposing the RBS and allowing for the translation of the downstream recombinant protein.[2]
Data Presentation
The optimal concentration of this compound for induction is a critical parameter that needs to be determined empirically for each specific protein and expression system. The effective concentration range can be narrow, as concentrations that are too low will not induce expression, while concentrations that are too high will inhibit overall protein synthesis and cell growth.[2][3]
The following table summarizes the effective concentrations of this compound for the induction of a reporter gene (lacZα) in an E. coli system based on the ermC inducible element. Researchers should use this as a starting point for optimizing the expression of their specific recombinant protein.
| Erythromycin Concentration (µg/mL) | Observed Outcome in E. coli Reporter System | Reference |
| < 1 | No significant induction of reporter gene expression. | [2] |
| 1 - 128 | Effective range for inducing reporter gene expression. | [2] |
| 0.8 | Used for successful induction of gene expression in liquid culture. | [2] |
| > 128 | Inhibition of bacterial cell growth. | [2] |
| Sub-inhibitory (e.g., 25% of MIC) | Recommended for strong induction of ermB expression. | [4][5] |
Note: The Minimal Inhibitory Concentration (MIC) of erythromycin should be determined for the specific E. coli strain and plasmid combination being used, as it can vary.
Experimental Protocols
Herein are detailed protocols for utilizing an erythromycin-inducible expression system. These protocols are adapted from established methods for reporter gene assays and can be modified for the expression of any recombinant protein under the control of an erythromycin-inducible promoter.[2][4][5]
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) of Erythromycin
Objective: To determine the lowest concentration of erythromycin that inhibits the visible growth of the E. coli host strain. This is crucial for identifying the appropriate sub-inhibitory concentrations for induction.
Materials:
-
E. coli strain transformed with the expression plasmid
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic for plasmid selection (e.g., ampicillin (B1664943) at 100 µg/mL)
-
This compound stock solution
-
Sterile culture tubes
-
Incubator with shaking capabilities
Procedure:
-
Prepare an overnight culture of the E. coli strain in LB broth containing the selection antibiotic at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh LB medium with the selection antibiotic and grow for 2 hours at 37°C.
-
Prepare a series of sterile culture tubes, each containing 3 mL of fresh LB medium with the selection antibiotic.
-
Create a two-fold serial dilution of erythromycin across the tubes, with concentrations ranging from 0 to 4096 µg/mL.[4]
-
Inoculate each tube with the exponentially growing culture to a final optical density at 600 nm (OD600) of 0.002.
-
Incubate the tubes at 37°C for 15 hours without shaking, followed by 3 hours with shaking.
-
The MIC is the lowest concentration of erythromycin in which no visible turbidity (bacterial growth) is observed.[4]
Protocol 2: Qualitative Disc Diffusion Assay for Induction of Protein Expression
Objective: To qualitatively assess the induction of recombinant protein expression by erythromycin. This method is useful for screening and confirming the functionality of the inducible system.
Materials:
-
E. coli strain transformed with the expression plasmid (e.g., containing a reporter like lacZα)
-
LB agar (B569324) plates with appropriate selection antibiotic and an indicator (e.g., X-Gal at 80-160 µg/mL)[2][4]
-
0.6% LB agar (soft agar)
-
This compound solution (e.g., 128 mg/mL in a suitable solvent like DMSO)[4]
-
Sterile paper discs
Procedure:
-
Grow an overnight culture of the transformed E. coli in LB broth with the selection antibiotic.
-
Dilute the culture 1:100 in fresh LB broth with the selection antibiotic and incubate for 1.5-2 hours at 37°C until the OD600 reaches approximately 0.2-0.3.[2][4]
-
Add approximately 1 x 10⁸ colony-forming units (CFU) of the cells to 5 mL of molten 0.6% LB soft agar kept at 50°C.
-
Briefly mix and pour the cell suspension as an overlay onto a pre-warmed LB agar plate containing the selection antibiotic and indicator.
-
Once the soft agar has solidified, place sterile paper discs onto the surface.
-
Apply a small volume (e.g., 1 µL) of the erythromycin solution to each disc.[4]
-
Incubate the plates for 18-24 hours at 37°C.
-
A halo of color change (e.g., blue for lacZα with X-Gal) around the disc indicates successful induction of the reporter protein.
Protocol 3: Induction of Recombinant Protein Expression in Liquid Culture
Objective: To express the recombinant protein in a liquid culture using erythromycin as the inducer.
Materials:
-
E. coli strain transformed with the expression plasmid
-
LB broth with appropriate selection antibiotic
-
This compound stock solution
-
Incubator with shaking capabilities
Procedure:
-
Inoculate a starter culture of the transformed E. coli in LB broth with the selection antibiotic and grow overnight at 37°C.
-
Dilute the overnight culture 1:100 into a larger volume of fresh LB broth with the selection antibiotic.
-
Incubate at 37°C with shaking until the culture reaches the mid-log phase of growth (OD600 of 0.4-0.6).
-
Add this compound to the desired final concentration (e.g., a sub-inhibitory concentration determined from the MIC, such as 0.8 µg/mL).[2]
-
Continue to incubate the culture under optimal conditions for protein expression (this may require optimization of temperature and time, e.g., 16-24 hours at a lower temperature like 18-25°C to improve protein solubility).
-
Harvest the cells by centrifugation.
-
The cell pellet can then be lysed, and the recombinant protein purified.
Visualizations
Caption: Erythromycin-inducible expression mechanism.
Caption: Workflow for recombinant protein expression.
References
- 1. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of erm(C) Expression by Noninducing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Insights into erythromycin action from studies of its activity as inducer of resistance | Semantic Scholar [semanticscholar.org]
- 4. Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides [frontiersin.org]
Application Notes and Protocols for the Quantification of Erythromycin A Dihydrate
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantitative analysis of Erythromycin A dihydrate in various samples. The following sections detail validated analytical methodologies, including Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
UV-Vis Spectrophotometric Methods
UV-Vis spectrophotometry offers a simple and rapid approach for the quantification of erythromycin, particularly in pharmaceutical dosage forms. This method can be performed using direct absorbance measurement or by utilizing first-derivative spectroscopy to minimize matrix interference.
Quantitative Data Summary
| Parameter | Direct UV Measurement | First-Derivative (D1) Measurement | Charge Transfer Complexation |
| Wavelength (λmax) | 285 nm | 300 nm | 464 nm |
| Linearity Range | 3-15 mg/mL | 3-15 mg/mL | 5-150 µg/mL |
| Correlation Coefficient (r²) | > 0.98 | > 0.99 | - |
| Limit of Detection (LOD) | 0.08 mg/mL | 1.37 mg/mL | 2.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.24 mg/mL | 4.17 mg/mL | 6.4 µg/mL |
| Precision (%RSD) | < 0.65% | < 0.65% | - |
| Accuracy (% Recovery) | 43.80% - 66.03% | 97.6% - 106.5% | 105.4% (average) |
Experimental Protocols
Protocol 1: Direct and First-Derivative UV Spectrophotometry
This protocol is adapted for the analysis of erythromycin in pharmaceutical tablets or capsules.
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (B129727), analytical grade
-
Dibasic potassium phosphate (B84403) buffer (pH 8.0)
-
Whatman No. 1 filter paper
-
Volumetric flasks
-
UV-Vis Spectrophotometer
2. Standard Solution Preparation: a. Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 1:1 mixture of methanol and dibasic potassium phosphate buffer (pH 8.0) to prepare a stock solution. b. Prepare a series of standard solutions with concentrations ranging from 3 to 15 mg/mL by dil
Application Note and Protocols for the Analysis of Erythromycin A Dihydrate by HPLC and LC-MS
This document provides detailed methodologies for the quantitative analysis of Erythromycin A dihydrate using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Erythromycin is a macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea.[1] It is widely used to treat various bacterial infections. Erythromycin A is the main active component, and its accurate quantification is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note describes robust and sensitive HPLC and LC-MS methods for the determination of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC method with UV detection for the quantification of Erythromycin A.
2.1. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | µBondapak C18 Reversed-Phase |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate (B1210297):Water (45:10:10:35, v/v/v/v)[2] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 70 °C[4] |
| UV Detection | 205 nm[3] |
| Run Time | Approximately 15-25 minutes[2][5] |
2.2. Experimental Protocol
2.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (ACS grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2.2.2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.2.3. Sample Preparation
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of erythromycin and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Creams/Ointments:
-
Accurately weigh a quantity of the cream/ointment containing a known amount of erythromycin into a centrifuge tube.
-
Add a suitable solvent like methanol, vortex, and sonicate to disperse the sample.
-
Cool the sample to freeze the matrix, allowing for the separation of the liquid phase.
-
Centrifuge and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5][6]
-
2.2.4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of Erythromycin A in the samples by comparing the peak area with the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This section outlines a sensitive and selective LC-MS/MS method for the quantification of Erythromycin A, particularly suitable for complex matrices and low concentration levels.
3.1. Chromatographic and Mass Spectrometric Conditions
The key parameters for the LC-MS method are summarized below.
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column[7] |
| Mobile Phase | Acetonitrile:Water (1:1) with 2 mM Ammonium Acetate and 0.1% Acetic Acid[7] |
| Flow Rate | 0.7 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 50 °C[8] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[7] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[7][9] |
3.2. Experimental Protocol
3.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Internal Standard (e.g., Roxithromycin or a stable isotope-labeled Erythromycin A)
3.2.2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC protocol, using LC-MS grade solvents.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations appropriate for the expected sample concentrations (e.g., 0.5 ng/mL to 500 ng/mL).[7] Spike each standard with the internal standard at a fixed concentration.
3.2.3. Sample Preparation (for Plasma)
-
To 0.5 mL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Alkalinize the plasma sample.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge the mixture.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and transfer to an HPLC vial for analysis.[7]
3.2.4. LC-MS Procedure
-
Equilibrate the LC-MS system with the mobile phase.
-
Inject the standard solutions to construct a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Inject the prepared sample solutions.
-
Quantify Erythromycin A in the samples using the calibration curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analysis of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Stable Formulations of Erythromycin A Dihydrate for Research Applications
Abstract
Erythromycin A is a macrolide antibiotic widely used in research for its bacteriostatic properties, primarily achieved by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria.[1][2][3] However, its utility in research is often hampered by its inherent instability, particularly in aqueous solutions and under acidic conditions.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to prepare stable formulations of Erythromycin A dihydrate, ensuring reproducibility and accuracy in experimental settings.
Application Note 1: Physicochemical Properties and Stability Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable formulations.
Key Physicochemical Properties:
-
Molecular Formula: C₃₇H₆₇NO₁₃·2H₂O[6]
-
Molecular Weight: 769.95 g/mol []
-
Appearance: Crystalline solid.[8]
-
BCS Classification: Class II, indicating low aqueous solubility and high permeability.[9]
Solubility: this compound's solubility is highly dependent on the solvent system and temperature. It is slightly soluble in water, with solubility decreasing as temperature rises.[10] Organic solvents like ethanol (B145695) and acetone (B3395972) are significantly better solvents.[11]
Table 1: Solubility of this compound in Various Solvents.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Reference |
|---|---|---|---|
| Water | 293.20 | 0.00021 | [10] |
| Water | 323.00 | 0.00017 | [10] |
| Acetone | 293.20 | 0.0125 | [10] |
| Acetone | 323.00 | 0.0401 | [10] |
| Ethanol | 293.20 | 0.0168 | [11] |
| Ethanol | 323.00 | 0.0395 | [11] |
| Methanol | 293.20 | 0.0109 | [11] |
| Chloroform | 293.20 | 0.0055 | [11] |
| Propan-2-ol | 293.20 | 0.0049 |[11] |
Stability and Degradation: The stability of Erythromycin is critically influenced by pH, temperature, and the presence of water.[4]
-
pH: This is the most critical factor. Erythromycin is highly unstable in acidic conditions (pH < 6.0), undergoing rapid intramolecular dehydration to form inactive degradation products.[12][13][14] It degrades rapidly at pH 5.0 but is significantly more stable at pH 6.5 and above.[12] Optimal stability in aqueous solutions is typically found in the pH range of 6.5 to 8.0.
-
Temperature: Higher temperatures accelerate degradation.[15][16] For long-term storage, temperatures of -20°C are recommended.[15] Formulations should generally be stored in cool conditions (below 40°C).[17]
-
Light: While topical ointment formulations are generally not considered light-sensitive, photophobia has been noted as a side effect in ophthalmic use.[18][19] As a standard precautionary measure in research, stock solutions should be protected from light.
Degradation Pathway in Acidic Conditions: Under acidic conditions, Erythromycin A undergoes an intramolecular cyclization reaction. This process involves the formation of an inactive 6,9-hemiketal intermediate, which then converts to other inactive products like anhydroerythromycin A.[14][20][21] This pathway is a primary reason for its low oral bioavailability.[22]
Figure 1. Simplified degradation pathway of Erythromycin A in acidic conditions.
Application Note 2: Strategies for Stable Formulation Development
To counteract the inherent instability, several strategies can be employed when preparing this compound formulations for research.
-
pH Control: Maintaining the pH of aqueous solutions between 6.5 and 8.0 is the most effective strategy to prevent acid-catalyzed degradation.[12] Buffers such as phosphate (B84403) or Tris-HCl can be used.[20]
-
Co-solvents and Non-Aqueous Solvents: Reducing the water content can enhance stability.[4] For stock solutions, using organic solvents like ethanol or acetone, where Erythromycin is more soluble and stable, is a common practice.[11] For aqueous formulations, co-solvents like propylene (B89431) glycol can be incorporated.[23]
-
Excipient Compatibility: The choice of excipients is crucial as some can promote degradation. Differential scanning calorimetry has been used to screen for incompatibilities.[24]
Table 2: Excipient Compatibility with Erythromycin.
| Compatible Excipients | Incompatible Excipients | Reference |
|---|---|---|
| Avicel PH 101 | Emdex | [24] |
| Mannitol | Dicalcium phosphate dihydrate | [24] |
| Sorbitol | Magnesium stearate | [24] |
| Starch (Sta-Rx 1500) | Stearic acid | [24] |
| L-(-)-leucine (as lubricant) | Di-Tab |[24] |
-
Storage Conditions: All Erythromycin solutions should be stored at low temperatures (2-8°C for short-term, -20°C for long-term) and protected from light to minimize degradation.[15][17]
-
Advanced Formulations: For specialized research, such as in vivo studies, advanced delivery systems can significantly enhance stability and bioavailability. These include solid lipid nanoparticles (SLNs), liposomes, and transethosomes, which protect the drug from degradation.[25][26][27]
Protocol 1: Preparation of a Stabilized Aqueous Research Stock Solution
This protocol describes the preparation of a buffered aqueous stock solution of this compound for use in cell culture or other aqueous-based assays.
Figure 2. Workflow for preparing a stabilized aqueous stock solution of Erythromycin.
Materials:
-
This compound powder
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Reagent-grade water
-
0.1 M NaOH and 0.1 M HCl
-
Sterile, amber (light-protecting) microcentrifuge tubes
-
0.22 µm sterile syringe filters
Protocol:
-
Prepare 0.1 M Phosphate Buffer (pH ~7.4): Prepare a 0.1 M solution of KH₂PO₄ and a 0.1 M solution of Na₂HPO₄. Mix them until the pH is approximately 7.4.
-
Weigh Drug: Accurately weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL).
-
Dissolution: Add a portion of the phosphate buffer (approx. 80% of the final volume) to the powder and vortex or sonicate briefly until fully dissolved.
-
pH Adjustment: Measure the pH of the solution. Carefully adjust the pH to be within the range of 7.2 - 7.4 using dropwise addition of 0.1 M NaOH or 0.1 M HCl. This step is critical for stability.
-
Final Volume: Bring the solution to the final desired volume with the phosphate buffer.
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protecting tubes. Store immediately at -20°C for long-term use or at 4°C for use within one week. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Non-Aqueous (Organic) Stock Solution
This protocol is suitable for creating a highly concentrated stock solution that can be diluted into aqueous media for experiments. The absence of water greatly enhances long-term stability.
Figure 3. Workflow for preparing a non-aqueous stock solution of Erythromycin.
Materials:
-
This compound powder
-
Anhydrous Ethanol (200 proof) or ACS grade Acetone
-
Sterile, amber (light-protecting) glass vials with solvent-resistant caps
Protocol:
-
Weigh Drug: In a fume hood, accurately weigh the required amount of this compound powder (e.g., for a 50 mg/mL stock).
-
Add Solvent: Add approximately 80% of the final volume of anhydrous ethanol or acetone to the powder.
-
Dissolution: Cap the vial securely and vortex or sonicate until the powder is completely dissolved. Erythromycin is readily soluble in these solvents.[11]
-
Final Volume: Bring the solution to the final desired volume with the chosen solvent.
-
Aliquoting and Storage: Aliquot into smaller, sterile, light-protecting glass vials. Store at -20°C. These solutions are stable for several months.
Note: When using this stock, ensure the final concentration of the organic solvent in the experimental medium is low enough (typically <0.5%) to avoid solvent-induced artifacts.
Protocol 3: HPLC Method for Stability Assessment
A validated stability-indicating HPLC method is essential for quantifying the remaining active Erythromycin A and monitoring the formation of degradation products over time.
Table 3: Example HPLC Parameters for Erythromycin A Stability Testing.
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity or equivalent with UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted to 7.0), gradient elution may be required to resolve degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Sample Preparation | Dilute the formulation sample with the mobile phase to fall within the linear range of the calibration curve. |
Experimental Protocol for a Stability Study:
-
Prepare the Erythromycin formulation according to Protocol 1 or 2.
-
Establish the initial concentration (T=0) by analyzing three independently prepared samples via HPLC.
-
Store aliquots of the formulation under different conditions (e.g., -20°C, 4°C, 25°C, 40°C).[15] Protect samples from light.
-
At specified time points (e.g., 1 week, 1 month, 3 months), remove three aliquots from each storage condition.
-
Analyze the samples by HPLC to determine the concentration of Erythromycin A remaining.
-
Calculate the percentage of the initial concentration remaining at each time point. A formulation is often considered stable if >90% of the initial concentration remains.
-
Monitor chromatograms for the appearance and growth of new peaks, which indicate degradation products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|59319-72-1|COA [dcchemicals.com]
- 3. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin dihydrate | C37H71NO15 | CID 83991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.who.int [cdn.who.int]
- 16. researchgate.net [researchgate.net]
- 17. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Does erythromycin ointment need to be applied while avoiding light? [en.cnys.com]
- 19. droracle.ai [droracle.ai]
- 20. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ClinPGx [clinpgx.org]
- 23. EP0010437B1 - Stable erythromycin solution and process therefor - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sciencetechindonesia.com [sciencetechindonesia.com]
- 27. Development and Optimization of Erythromycin Loaded Transethosomes Cinnamon Oil Based Emulgel for Antimicrobial Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Erythromycin A Dihydrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Erythromycin A dihydrate in various animal models, focusing on its antibacterial and anti-inflammatory properties. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.
I. Anti-inflammatory Efficacy in Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
Erythromycin has demonstrated significant anti-inflammatory effects in a rat model of acute lung injury induced by lipopolysaccharide (LPS). The primary mechanism involves the inhibition of neutrophil recruitment and the downregulation of adhesion molecules.
Quantitative Data Summary
| Parameter | Control (LPS only) | Erythromycin-treated (LPS + Erythromycin) | Percentage Reduction | Reference |
| Neutrophil Count in BALF (x10^5 cells/mL) | 4.8 ± 0.6 | 2.1 ± 0.4 | 56.3% | [1] |
| Elastase Activity in BALF (U/mL) | 0.45 ± 0.05 | 0.20 ± 0.03 | 55.6% | [1] |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | 0.38 ± 0.04 | 0.19 ± 0.03 | 50.0% | [1] |
| Leukocyte Adhesion (% of control) | 100% | 7% | 93% | [1] |
| Leukocyte Emigration (% of control) | 100% | 5% | 95% | [1] |
BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocol: LPS-Induced Acute Lung Injury in Rats
This protocol details the induction of acute lung injury in rats using LPS and subsequent treatment with Erythromycin.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., microsprayer)
-
Materials for Bronchoalveolar Lavage (BAL)
-
Materials for tissue homogenization and myeloperoxidase (MPO) assay
-
Materials for histology
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Erythromycin Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer Erythromycin orally or intraperitoneally at a dose of 30 mg/kg/day for 7 consecutive days prior to LPS challenge.[1]
-
A vehicle control group should receive the vehicle alone.
-
-
Induction of Acute Lung Injury:
-
On day 8, anesthetize the rats.
-
Intratracheally instill a single dose of LPS (0.4 mg/kg) dissolved in sterile saline.[1] A control group should receive sterile saline only.
-
-
Sample Collection (4-10 hours post-LPS instillation):
-
Anesthetize the animals.
-
Bronchoalveolar Lavage (BAL):
-
Expose the trachea and cannulate it with an appropriate catheter.
-
Instill and withdraw 1 mL of cold phosphate-buffered saline (PBS) three times.[2]
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells. Use the supernatant for protein and cytokine analysis and the cell pellet for total and differential cell counts.
-
-
Lung Tissue Collection:
-
Perfuse the lungs with saline to remove blood.
-
Excise the lungs. Use one lung for histological analysis and the other for MPO assay.
-
-
-
Analysis:
-
BALF Analysis:
-
Perform total cell counts using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine neutrophil percentage.
-
Measure elastase activity in the supernatant using a specific substrate.
-
-
Lung MPO Assay:
-
Homogenize the lung tissue.
-
Determine MPO activity spectrophotometrically as an indicator of neutrophil infiltration.
-
-
Histological Analysis:
-
Fix the lung tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate for inflammatory cell infiltration, edema, and alveolar damage.
-
-
Signaling Pathway: Erythromycin's Anti-inflammatory Action
Erythromycin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory cytokines and adhesion molecules.
Erythromycin's anti-inflammatory signaling pathway.
II. Antibacterial Efficacy in a Murine Model of Pseudomonas aeruginosa Chronic Respiratory Infection
Long-term, low-dose erythromycin therapy has been shown to be effective in reducing the bacterial load in a murine model of chronic respiratory infection with Pseudomonas aeruginosa.
Quantitative Data Summary
| Treatment Duration | Control (Saline) - Log10 CFU/lungs | Erythromycin-treated - Log10 CFU/lungs | p-value | Reference |
| 10 days | 7.1 ± 0.5 | 6.9 ± 0.6 | >0.05 | |
| 20 days | 7.0 ± 0.4 | 6.8 ± 0.5 | >0.05 | |
| 40 days | 7.2 ± 0.3 | 6.5 ± 0.7 | >0.05 | |
| 80 days | 7.0 ± 0.5 | 3.3 ± 0.9 | <0.01 |
CFU: Colony Forming Units. Data are presented as mean ± standard deviation.
Experimental Protocol: P. aeruginosa Chronic Respiratory Infection in Mice
This protocol describes the establishment of a chronic respiratory infection in mice and the evaluation of long-term erythromycin treatment.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Mucoid strain of Pseudomonas aeruginosa
-
This compound
-
Sterile saline
-
Materials for bacterial culture (e.g., agar (B569324) plates)
-
Materials for intratracheal intubation
-
Materials for lung homogenization
Procedure:
-
Animal Acclimatization: As described in the previous protocol.
-
Preparation of Bacterial Inoculum:
-
Culture a mucoid strain of P. aeruginosa to the desired concentration.
-
-
Induction of Chronic Infection:
-
Anesthetize the mice.
-
Intratracheally inoculate the mice with the P. aeruginosa suspension.
-
-
Erythromycin Treatment:
-
Begin treatment 80 days post-infection to allow for the establishment of a chronic infection.
-
Administer this compound orally at a dose of 10 mg/kg/day.
-
Treat separate groups of mice for 10, 20, 40, and 80 days.
-
A control group should receive saline for the same durations.
-
-
Assessment of Bacterial Load:
-
At the end of each treatment period, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in sterile saline.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar plates.
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.
-
Experimental Workflow
Workflow for P. aeruginosa chronic infection model.
III. Renoprotective Effects in Streptozotocin (B1681764) (STZ)-Induced Diabetic Rats
Erythromycin has shown protective effects on renal function in a rat model of diabetic nephropathy induced by streptozotocin (STZ).
Quantitative Data Summary
| Parameter | Control (Diabetic) | Erythromycin-treated (Diabetic + Erythromycin) | Percentage Reduction | Reference |
| Urinary Albumin Excretion (mg/24h) | 15.2 ± 2.1 | 8.5 ± 1.5 | 44.1% | |
| Glomerular Volume (x10^5 µm^3) | 1.8 ± 0.2 | 1.3 ± 0.1 | 27.8% | |
| Macrophage Infiltration (cells/glomerulus) | 8.2 ± 1.1 | 3.1 ± 0.5 | 62.2% | |
| ICAM-1 Expression (positive area %) | 12.5 ± 1.8 | 5.2 ± 0.9 | 58.4% |
Data are presented as mean ± SEM.
Experimental Protocol: STZ-Induced Diabetic Nephropathy in Rats
This protocol outlines the induction of diabetes and subsequent treatment with erythromycin to assess its renoprotective effects.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
This compound
-
Metabolic cages for urine collection
-
Materials for measuring urinary albumin
-
Materials for histological analysis (e.g., Periodic acid-Schiff stain)
-
Materials for immunohistochemistry (e.g., anti-ICAM-1 antibody)
Procedure:
-
Animal Acclimatization: As previously described.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal injection of STZ (60 mg/kg) dissolved in cold citrate buffer.
-
Confirm diabetes by measuring blood glucose levels 72 hours post-injection. Rats with blood glucose >250 mg/dL are considered diabetic.
-
-
Erythromycin Treatment:
-
Begin treatment one week after STZ injection.
-
Administer this compound orally at a dose of 5 mg/kg/day for 8 weeks.
-
A diabetic control group should receive vehicle only. A non-diabetic control group should also be included.
-
-
Monitoring and Sample Collection:
-
Monitor blood glucose and body weight weekly.
-
At the end of the 8-week treatment period, place the rats in metabolic cages for 24-hour urine collection to measure albumin excretion.
-
At the end of the study, euthanize the rats and collect blood and kidney tissues.
-
-
Analysis:
-
Urinary Albumin: Measure albumin concentration in the 24-hour urine samples using an ELISA kit.
-
Histological Analysis:
-
Fix kidney tissues in 10% formalin, embed in paraffin, and section.
-
Stain with Periodic acid-Schiff (PAS) to assess glomerular hypertrophy and mesangial expansion.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on kidney sections to detect macrophage infiltration (e.g., using an anti-CD68 antibody) and ICAM-1 expression.
-
Quantify the positive staining area using image analysis software.
-
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
Application Notes and Protocols: Erythromycin A Dihydrate for Investigating Bacterial Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Erythromycin A dihydrate as a tool to investigate key aspects of bacterial pathogenesis. Erythromycin, a macrolide antibiotic, is primarily known for its bacteriostatic effect by inhibiting protein synthesis.[1][2] However, at sub-inhibitory concentrations, it exhibits significant effects on bacterial virulence factors, biofilm formation, and quorum sensing, making it a valuable agent for studying the complex mechanisms of bacterial disease.[3]
Overview of this compound's Role in Pathogenesis Research
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the translocation of peptides.[1][2] Beyond this bacteriostatic effect, researchers can leverage its ability to modulate bacterial virulence at concentrations that do not inhibit growth. This allows for the decoupling of anti-virulence effects from direct antibacterial activity, providing a clearer understanding of pathogenesis.
Key Research Applications:
-
Inhibition of Virulence Factor Production: Erythromycin has been shown to suppress the production of various virulence factors in a dose-dependent manner, particularly in Pseudomonas aeruginosa. These include enzymes that contribute to tissue damage and immune evasion, such as elastase and protease.[4][5]
-
Disruption of Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. Erythromycin can interfere with biofilm formation in several bacterial species, including Acinetobacter baumannii.[6][7]
-
Modulation of Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. Many virulence factors and biofilm formation are regulated by QS. Erythromycin can disrupt QS systems, leading to a downstream reduction in virulence.[6][8]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various aspects of bacterial pathogenesis.
| Bacterium | Virulence Factor | Erythromycin Concentration (µg/mL) | % Inhibition (approx.) | Reference |
| Pseudomonas aeruginosa | Elastase | 4 | >50% | [5] |
| Pseudomonas aeruginosa | Elastase | 8 | >50% - 100% | [5] |
| Pseudomonas aeruginosa | Protease | 0.5 | Significant suppression | [4] |
| Pseudomonas aeruginosa | Leucocidin | 0.1 - 5.0 | Complete impairment | [4] |
| Bacterium | Biofilm Formation Assay | Erythromycin Concentration (µg/mL) | Observation | Reference |
| Acinetobacter baumannii | Crystal Violet Staining | Not specified | Destruction of biofilm, inhibition of growth | [6][7] |
| Staphylococcus epidermidis | Biofilm Penetration Model | Not applicable | Penetrates biofilm but does not kill all cells |
| Bacterium | Quorum Sensing Genes | Erythromycin Concentration (µg/mL) | Effect on Gene Expression | Reference |
| Acinetobacter baumannii | abaI, abaR | Not specified | Downregulation | [6][7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol (B145695) or Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a small volume of 100% ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Further dilute the stock solution with sterile, nuclease-free water or culture medium to the desired working concentrations.
-
Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Determination of Minimum Inhibitory Concentration (MIC)
It is crucial to determine the MIC of this compound for the specific bacterial strain under investigation to define the sub-inhibitory concentrations for pathogenesis studies.
Materials:
-
Bacterial culture
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
This compound stock solution
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The concentration range should span the expected MIC.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This protocol is used to quantify the effect of this compound on bacterial biofilm formation.
Materials:
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
96-well flat-bottom microtiter plates
-
This compound working solutions (at sub-inhibitory concentrations)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow the bacterial strain overnight in TSB.
-
Dilute the overnight culture in fresh TSB to an OD600 of approximately 0.05.
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of the this compound working solutions to the respective wells. Include a control with no antibiotic.
-
Incubate the plate at the optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours without shaking.
-
Gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells gently with water until the water runs clear.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570-595 nm using a microplate reader.
Virulence Factor Activity Assays
Materials:
-
Bacterial culture supernatant
-
Elastin-Congo Red (ECR) substrate
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.2)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Grow the bacterial strain in the presence and absence of sub-inhibitory concentrations of this compound.
-
Centrifuge the cultures to pellet the bacteria and collect the supernatant.
-
Prepare a reaction mixture containing 1 mL of Tris-HCl buffer, 10 mg of ECR, and 100 µL of the bacterial supernatant.
-
Incubate the mixture at 37°C for a defined period (e.g., 3-6 hours) with shaking.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes to pellet the unhydrolyzed ECR.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the elastase activity.
Materials:
-
Bacterial culture supernatant
-
Azocasein (B1165720) solution (e.g., 2% in buffer)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare bacterial supernatants as described in the elastase assay.
-
Prepare a reaction mixture containing 125 µL of azocasein solution and 25 µL of bacterial supernatant.
-
Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding 600 µL of 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the undigested protein.
-
Centrifuge the tubes to pellet the precipitate.
-
Transfer the supernatant to a new tube and add 700 µL of 1M NaOH to develop the color.
-
Measure the absorbance of the supernatant at 440 nm. The absorbance is proportional to the protease activity.
Quantitative Real-Time PCR (qRT-PCR) for Quorum Sensing Gene Expression
This protocol is for quantifying the expression of key quorum sensing genes in P. aeruginosa and A. baumannii.
Materials:
-
Bacterial cultures grown with and without sub-inhibitory concentrations of this compound
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Specific primers for target and reference genes (see table below)
| Organism | Gene Target | Primer Sequence (5' - 3') | Reference |
| Pseudomonas aeruginosa | lasI | F: GCGGGCGGCAAGTTCTACR: GCGATGGTCCTGACCAGGA | [4][6][9] |
| Pseudomonas aeruginosa | lasR | F: AAGGCTACGCGCGAACAAR: GGCACCAATCGGTTCTTGA | [4][6][9] |
| Pseudomonas aeruginosa | rhlI | F: CGGGCGATTGCTGGAAAR: GCGGATGCCGTAGAAGGTT | [4][6][9] |
| Pseudomonas aeruginosa | rhlR | F: ACGGAGCCAACCGAGGAR: GCGATGTCGTTCTTCTCAAAC | [4][6][9] |
| Acinetobacter baumannii | abaI | F: AAAGTTACCGCTACAGGGR: CACGATGGGCACGAAA | [10][11] |
| Acinetobacter baumannii | abaR | F: TCCTCGGGTCCCAATAR: TAAATCTACCGCATCAA | [10][11] |
| Universal | 16S rRNA | F: ACTCCTACGGGAGGCAGCAGR: ATTACCGCGGCTGCTGGC | (General reference) |
Procedure:
-
RNA Extraction: Extract total RNA from bacterial cultures using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction with SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Use a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization.
-
Perform the reaction in a qRT-PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between the erythromycin-treated and untreated samples.
Visualizations
Caption: Erythromycin's dual action on bacterial pathogenesis.
Caption: Workflow for biofilm inhibition assay.
Caption: Quorum sensing pathways and points of inhibition.
References
- 1. Enzymatic Assay of Protease Using Azocasein as Substrate [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. EPC Elastin Products Company > Method > Elastolytic Activity by Spectrophotometry [elastin.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Erythromycin disrupts Acinetobacter baumannii biofilms through destruction of the quorum sensing system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The abaI/abaR Quorum Sensing System Effects on Pathogenicity in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Erythromycin A Dihydrate Insolubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, protocols, and data to address the challenges associated with the poor aqueous solubility of Erythromycin A dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge?
This compound is a macrolide antibiotic used to treat various bacterial infections.[1][2] Its therapeutic efficacy is often hampered by its hydrophobic nature and poor aqueous solubility, which can lead to low bioavailability and formulation difficulties.[3][4] It is a weak base with a pKa of approximately 8.8, meaning its solubility is highly dependent on pH.[3][5][6][7]
Q2: What is the specific aqueous solubility of this compound?
The reported aqueous solubility is low, generally around 2 mg/mL, with some studies indicating it can be as low as 0.15 mg/mL at 25°C.[3][7][8] Uniquely, its solubility in water has been observed to increase as the temperature decreases.[9][10]
Q3: What are the recommended solvents for preparing a stock solution for in vitro experiments?
For laboratory-scale experiments, organic solvents are required to create a concentrated stock solution. The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[11][12]
-
DMSO: Solubility of approximately 15 mg/mL.[11]
-
Acetone: Freely soluble.
It is crucial to prepare a concentrated stock to minimize the final percentage of organic solvent in the aqueous medium, as high concentrations can be toxic to cells.[12]
Q4: How does pH influence the solubility of this compound?
As a weak base (pKa ≈ 8.8), this compound is more soluble in acidic solutions (pH < 8.8) where it forms a protonated, more soluble salt.[13] In neutral or alkaline media (pH > 8.8), it exists predominantly in its less soluble, free base form. However, it is also unstable in highly acidic conditions, such as in gastric fluid, where it can degrade.[2][3]
Q5: What advanced formulation strategies can improve the aqueous solubility of Erythromycin?
Several advanced techniques can significantly enhance the solubility and dissolution rate for more robust formulations:
-
Solid Dispersions: Dispersing erythromycin with hydrophilic carriers like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP) can increase its solubility by converting it to a more soluble amorphous state.[14][15]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic erythromycin molecule within the hydrophobic cavity of cyclodextrins (like β-cyclodextrin) forms a complex that has greatly improved water solubility and stability.[1][16][17]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range, through methods like creating nanocrystals or solid lipid nanoparticles (SLNs), dramatically increases the surface area, leading to enhanced solubility and dissolution rates.[14][18][19][20]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to aqueous media. | The compound's solubility limit in the final aqueous medium has been exceeded. This is a common issue when diluting a concentrated organic stock.[12][21] | 1. Slow Down Addition: Add the stock solution dropwise into the aqueous medium while gently swirling or stirring to allow for gradual dispersion.[21]2. Use Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the same organic solvent before adding it to the media.3. Warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes help, but be aware of the unusual inverse temperature solubility in pure water.[21]4. Check Final Concentration: Ensure the final concentration of erythromycin does not exceed its aqueous solubility limit. |
| Inconsistent or poor results in cell-based assays. | The effective concentration of the drug is unknown due to incomplete dissolution or precipitation. Particulate matter can also cause cellular stress.[12] | 1. Visual Inspection: Before use, carefully inspect the medium for any signs of precipitation (e.g., cloudiness, crystals). Do not use media with visible precipitate.[21]2. Centrifuge/Filter: Consider centrifuging or filtering the final medium to remove any undissolved particles, though this will lower the effective drug concentration.3. Employ a Solubilization Technique: For consistent results, use a formulation approach like cyclodextrin complexation to ensure the drug remains fully dissolved. |
| Prepared solution appears cloudy or loses potency over time. | 1. Precipitation: The compound may be slowly precipitating out of the solution due to temperature changes or interactions with media components.[21]2. Degradation: Erythromycin is unstable in acidic conditions and can degrade, leading to a loss of activity.[2][3] | 1. Prepare Fresh Solutions: It is highly recommended to prepare erythromycin-supplemented media fresh before each experiment and avoid long-term storage.[21]2. Control pH: Ensure the pH of your buffer or medium is stable and in a range that balances solubility and stability.3. Use Stabilizing Formulations: Techniques like encapsulation in nanoparticles or complexation with cyclodextrins can protect the drug from degradation and improve its stability in solution.[1][19] |
Quantitative Data on Solubility
Table 1: Solubility in Common Solvents
| Solvent | Form | Solubility | Citation(s) |
| Water | Base | ~2 mg/mL | [7][8][22] |
| Water (25°C) | Base | 0.15 mg/mL | [3] |
| Ethanol | Base | ~30-50 mg/mL | [8][11] |
| DMSO | Base | ~15-30 mg/mL | [11] |
| Dimethylformamide (DMF) | Base | ~15 mg/mL | [11] |
| Acetone | Base | Freely Soluble | |
| Chloroform | Base | Freely Soluble |
Table 2: Mole Fraction Solubility (x 10³) of this compound in Pure Solvents at Various Temperatures
This data shows that solubility in organic solvents increases with temperature.
| Temperature (K) | Methanol | Ethanol | Acetone | Propan-2-ol | Chloroform |
| 293.20 | 10.81 | 19.33 | 31.91 | 7.99 | 101.40 |
| 298.10 | 12.33 | 22.01 | 37.12 | 9.01 | 111.80 |
| 303.00 | 13.91 | 24.89 | 42.89 | 10.11 | 122.90 |
| 308.00 | 15.61 | 28.09 | 49.33 | 11.31 | 134.60 |
| 312.90 | 17.43 | 31.51 | 56.31 | 12.60 | 147.10 |
| 317.90 | 19.41 | 35.21 | 64.01 | 13.98 | 160.20 |
| 323.00 | 21.51 | 39.11 | 72.31 | 15.48 | 174.10 |
| (Data adapted from Wang et al., 2006)[23] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO for In Vitro Use
This protocol is suitable for preparing a concentrated stock for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter compatible with DMSO
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh 10 mg of this compound powder and transfer it to a sterile tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[12]
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[12][21]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Usage: When supplementing cell culture media, thaw an aliquot and add it dropwise to the pre-warmed media while gently swirling.[21] Do not exceed a final DMSO concentration of 0.5% (v/v) as it can be cytotoxic.
Protocol 2: Enhancing Solubility with β-Cyclodextrin (Kneading Method)
This method creates a drug-cyclodextrin complex with enhanced aqueous solubility.[1][16][17]
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Deionized water
-
Ceramic mortar and pestle
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Calculate equimolar amounts of Erythromycin and β-cyclodextrin (Molar Ratio 1:1).
-
In a ceramic mortar, place the β-cyclodextrin powder. Add a small amount of water to create a paste.
-
Dissolve the Erythromycin in a minimal amount of ethanol.
-
Add the Erythromycin-ethanol solution dropwise to the β-cyclodextrin paste in the mortar.
-
Knead the mixture vigorously with the pestle for at least 40-60 minutes. The goal is to create a uniform, sticky paste. The solvent will slowly evaporate during this process.[17]
-
Scrape the resulting complex from the mortar, spread it on a tray, and dry it completely in a desiccator or oven at a low temperature (~50°C).
-
For a more refined product, the resulting paste can be frozen at -20°C and then lyophilized to obtain a fine, dry powder.[16]
-
The resulting powder is the Erythromycin-β-cyclodextrin complex, which can be dissolved directly in aqueous media.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol disperses erythromycin in a hydrophilic polymer matrix to improve its dissolution rate.[14][24]
Materials:
-
This compound
-
Polyethylene Glycol 6000 (PEG 6000) or Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator or water bath
-
Dessicator
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:2 by weight).
-
Accurately weigh the Erythromycin and the chosen polymer (e.g., PEG 6000).
-
In a beaker, dissolve both the Erythromycin and the polymer in a suitable volume of methanol. Stir until a clear, homogenous solution is obtained.[24]
-
Evaporate the solvent using a rotary evaporator or by placing the beaker in a water bath at a controlled temperature (e.g., 60-70°C) until a solid mass is formed.[24]
-
Place the resulting solid mass in a desiccator under vacuum for 24 hours to ensure the complete removal of any residual solvent.[24]
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
The resulting powder can be used for dissolution studies or incorporated into other dosage forms.
Visual Guides & Diagrams
Solubilization Strategy Workflow
The following diagram outlines a decision-making process for selecting an appropriate solubilization method based on experimental needs.
Caption: Decision workflow for selecting a suitable Erythromycin solubilization strategy.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Once solubilized and delivered to its target, Erythromycin acts by inhibiting bacterial protein synthesis. This diagram illustrates its primary mechanism.
Caption: Erythromycin inhibits protein synthesis by binding to the 50S ribosomal subunit.
References
- 1. dovepress.com [dovepress.com]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. researchgate.net [researchgate.net]
- 4. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Erythromycin [drugfuture.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. Physical Characterization of Erythromycin Dihydrate, Anhydrate and Amorphous Solid and Their Dissolution Properties [jstage.jst.go.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN105147620A - Erythromycin thiocyanate soluble powder and preparation method thereof - Google Patents [patents.google.com]
- 14. gradivareview.com [gradivareview.com]
- 15. ovid.com [ovid.com]
- 16. Cyclodextrin-erythromycin complexes as a drug delivery device for orthopedic application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bch.ro [bch.ro]
- 18. researchgate.net [researchgate.net]
- 19. sciencetechindonesia.com [sciencetechindonesia.com]
- 20. Freeze-dried erythromycin nanocrystals: preparation, characterisation, antimicrobial activity, and aerodynamic properties [pharmacia.pensoft.net]
- 21. benchchem.com [benchchem.com]
- 22. Erythromycin CAS#: 114-07-8 [chemicalbook.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. neuroquantology.com [neuroquantology.com]
Technical Support Center: Preventing Degradation of Erythromycin A Dihydrate in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Erythromycin A dihydrate in acidic environments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments.
Issue 1: Rapid degradation of Erythromycin A in my acidic experimental medium.
-
Question: I've dissolved this compound in an acidic buffer (pH < 4), and my analytical results show significant degradation within a short period. How can I prevent this?
-
Answer: Erythromycin A is notoriously unstable in acidic conditions due to intramolecular cyclization reactions.[1][2][3] To prevent rapid degradation, you must protect the molecule from the acidic environment. Consider the following solutions:
-
pH Adjustment: If your experimental design permits, adjust the pH of your medium to be at or near neutral (pH 7.0-7.5), where Erythromycin A exhibits maximum stability.
-
Enteric Coating/pH-Sensitive Polymers: For in-vitro models that require an initial acidic environment, consider encapsulating the Erythromycin A. Polymers like Eudragit L100 can protect the drug at low pH and release it at a higher pH.[4][5]
-
Complexation: Forming a complex with β-cyclodextrin can improve the stability of Erythromycin A in aqueous solutions.[1][6][7]
-
Reduced Exposure Time: If the above options are not feasible, minimize the time Erythromycin A is exposed to the acidic medium. Prepare fresh solutions immediately before use.
-
Issue 2: My stabilized formulation is not releasing Erythromycin A as expected.
-
Question: I've prepared enteric-coated nanoparticles, but I'm not seeing the expected release of Erythromycin A when the pH is raised. What could be the problem?
-
Answer: This issue often points to problems with the formulation or the experimental setup. Here are some troubleshooting steps:
-
Polymer Selection and Concentration: Ensure you are using the correct pH-sensitive polymer for your target release pH. The concentration of the polymer can also affect the dissolution rate.
-
Coating Thickness: An excessively thick enteric coating can delay or prevent drug release. Review your coating procedure and consider reducing the coating time or the concentration of the coating solution.
-
Plasticizer Concentration: Plasticizers are crucial for the flexibility and integrity of the polymer film. An incorrect concentration can lead to a brittle or overly rigid coating.
-
Dissolution Medium: Verify the pH and composition of your dissolution medium. Ensure it accurately reflects the intended release environment.
-
Issue 3: I am observing unexpected peaks in my HPLC analysis.
-
Question: When analyzing my Erythromycin A samples, I see peaks that don't correspond to the parent compound or its known acid degradation products. What are these?
-
Answer: Unexpected peaks can arise from several sources:
-
Solvent Interactions: The solvent used to dissolve Erythromycin A or in the mobile phase can sometimes react with the compound, especially under certain pH and temperature conditions.
-
Excipient Interference: If you are working with a formulation, excipients such as polymers, plasticizers, or binders may be leaching out and appearing in your chromatogram. Run a blank formulation (without Erythromycin A) to check for this.
-
Further Degradation: Under prolonged stress conditions (e.g., high temperature, extreme pH), Erythromycin A can degrade beyond the initial, well-known products.
-
Impurity Profile: The initial this compound may have contained impurities that are now being detected by your analytical method.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Erythromycin A degradation in acidic conditions?
A1: In an acidic aqueous environment, Erythromycin A undergoes rapid intramolecular dehydration.[2][3] This leads to the formation of biologically inactive degradation products, primarily anhydroerythromycin A.[1] A recent, more detailed kinetic study has shown that anhydroerythromycin A and erythromycin A enol ether are in equilibrium with the parent drug, and the actual irreversible degradation pathway is the slow loss of the cladinose (B132029) sugar.[8][9][10][11]
Q2: At what pH is Erythromycin A most stable?
A2: Erythromycin A exhibits its greatest stability in the neutral to slightly alkaline pH range, typically between pH 7.0 and 7.5.
Q3: Can I use a simple buffer to protect Erythromycin A in an acidic solution?
A3: While a buffer can help maintain a specific pH, if that pH is acidic, it will not prevent the degradation of Erythromycin A. The degradation is catalyzed by the presence of hydrogen ions.[12] A buffer system is useful for studying the kinetics of degradation at a specific acidic pH but will not act as a stabilizer.[12][13]
Q4: What are some practical lab-scale methods to protect Erythromycin A for in-vitro experiments?
A4: For lab-scale applications, the most common methods are:
-
pH-Sensitive Polymeric Nanoparticles: Using polymers like Eudragit L100, you can create nanoparticles that protect the Erythromycin A at low pH and release it when the pH is increased.[4][5]
-
Cyclodextrin (B1172386) Complexation: Mixing Erythromycin A with β-cyclodextrin in a suitable solvent can lead to the formation of an inclusion complex, which enhances its stability in aqueous solutions.[1][6][7]
Q5: How should I store this compound to ensure its stability?
A5: this compound should be stored in a cool, dry place, away from light and moisture.[9] The recommended storage temperature is typically -20°C for long-term stability.[14][15] Avoid repeated freeze-thaw cycles of solutions.[11]
Quantitative Data on Erythromycin A Degradation and Stabilization
Table 1: Half-life of Erythromycin A at Various pH Values and Temperatures.
| pH | Temperature (°C) | Half-life | Reference |
| 2.0 | 37 | 3.7 seconds (for 10% decay) | [10] |
| 3.0-10.0 | Not Specified | pH-dependent | [12][13] |
| 4.0 | Not Specified | Degrades rapidly | [16] |
| 4.5 | Not Specified | Stable for ~40 minutes | [16] |
Table 2: Comparison of Stability for Erythromycin A and a More Acid-Stable Analog.
| Compound | pH | Temperature (°C) | Time for 10% Decay (t₁₀) | Reference |
| Erythromycin A | 2.0 | 37 | 3.7 seconds | [10] |
| Azithromycin | 2.0 | 37 | 20.1 minutes | [10] |
Experimental Protocols
Protocol 1: Preparation of pH-Sensitive Erythromycin A Nanoparticles
This protocol is adapted from methods described for preparing nanoparticles using Eudragit L100.[4]
Materials:
-
This compound
-
Eudragit L100
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
Procedure:
-
Dissolve a specific amount of Eudragit L100 and Erythromycin A in acetone to form the organic phase.
-
Dissolve PVA in deionized water to form the aqueous phase.
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Homogenize the resulting emulsion at high speed for a specified time to reduce the particle size.
-
Stir the nanoparticle suspension at room temperature for several hours to allow for the evaporation of acetone.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
Protocol 2: Complexation of Erythromycin A with β-Cyclodextrin
This protocol is based on the kneading method for forming cyclodextrin complexes.[7]
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Deionized water
-
Mortar and pestle
Procedure:
-
Dissolve Erythromycin A in a minimal amount of ethanol.
-
Prepare a saturated solution of β-cyclodextrin in deionized water.
-
In a mortar, mix the β-cyclodextrin solution with the Erythromycin A solution at a 1:1 molar ratio.
-
Knead the mixture thoroughly with a pestle for an extended period (e.g., 3 hours) until a paste is formed.
-
Dry the resulting paste in an oven at a controlled temperature.
-
Grind the dried complex into a fine powder for use in your experiments.
Protocol 3: Quantification of Erythromycin A and Degradation Products by HPLC
This is a general guideline for an HPLC method. Specific parameters may need to be optimized for your system.[14][17][18]
Materials:
-
HPLC system with UV detector
-
C18 column
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate)
-
Water (HPLC grade)
-
Erythromycin A standard
-
Standards of degradation products (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. The exact ratio and pH of the buffer will depend on the specific separation required. A common mobile phase is a mixture of phosphate buffer (pH 7.0) and acetonitrile.[17]
-
Standard Preparation: Prepare a stock solution of Erythromycin A in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute your experimental samples with the mobile phase to a concentration that falls within the range of your calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 215 nm).[17] Inject your standards and samples.
-
Data Analysis: Identify and quantify the peaks corresponding to Erythromycin A and its degradation products by comparing their retention times and peak areas to the standards.
Visualizations
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
References
- 1. β-Cyclodextrin Induced Coacervative Extraction of Erythromycin in Chicken Tissue Samples followed by HPLC Determination and Experimental Design for Optimization [ijnc.ir]
- 2. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. Development of pH sensitive polymeric nanoparticles of erythromycin stearate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin-erythromycin complexes as a drug delivery device for orthopedic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin-erythromycin complexes as a drug delivery device for orthopedic application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifelinkr.com [lifelinkr.com]
- 10. ClinPGx [clinpgx.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
- 15. carlroth.com [carlroth.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. impactfactor.org [impactfactor.org]
- 18. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Erythromycin A dihydrate assays
Welcome to the technical support center for Erythromycin A dihydrate assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experimentation and ensure consistent, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
High-Performance Liquid Chromatography (HPLC) Assay Issues
1. Why am I observing inconsistent or variable peak areas for Erythromycin A in my HPLC analysis?
Inconsistent peak areas for Erythromycin A can stem from several factors related to sample preparation, instrument conditions, and the inherent stability of the molecule.
Troubleshooting Guide:
-
pH of Mobile Phase and Sample Diluent: Erythromycin A is highly susceptible to degradation in acidic and strongly alkaline conditions.[1][2][3][4] The optimal pH for stability is generally in the neutral to slightly alkaline range (pH 7.0-9.0).[2][5][6] Ensure your mobile phase and sample diluent are buffered within this range.
-
Solubility Issues: this compound has poor aqueous solubility.[7] Incomplete dissolution of your standard or sample will lead to lower and inconsistent concentrations being injected. Consider using organic solvents like methanol (B129727) or ethanol (B145695) for initial dissolution before diluting with your mobile phase or an appropriate buffer.[8]
-
Sample and Standard Stability: Due to its instability, Erythromycin A solutions should be prepared fresh and analyzed promptly. If storage is necessary, keep solutions at 4°C and protected from light, but be aware that degradation can still occur.[9]
-
Column Temperature: Elevated column temperatures (e.g., 65-70°C) can improve peak shape and resolution for Erythromycin A, but also have the potential to accelerate on-column degradation if the mobile phase pH is not optimal.[8][10][11][12] Ensure your column temperature is stable and optimized for your specific method.
-
Interference from Excipients: If you are analyzing a formulated product, excipients from the matrix can interfere with the Erythromycin A peak. Ensure your sample preparation method, such as solid-phase extraction (SPE) or filtration, effectively removes these interferences.[8]
2. My chromatogram shows multiple peaks besides the main Erythromycin A peak. What are these and how can I minimize them?
The presence of additional peaks is often due to known impurities or degradation products of Erythromycin A.
Troubleshooting Guide:
-
Identify the Peaks: Common related substances include Erythromycin B and C, while degradation in acidic conditions can lead to the formation of anhydroerythromycin A and erythromycin A enol ether.[1][3][4]
-
Control pH: As degradation is a primary source of these extra peaks, stringent pH control of your solutions is critical. Working in a pH range of 7.0-9.0 will minimize the formation of acid-catalyzed degradation products.[2][5][6]
-
Fresh Sample Preparation: Prepare your samples and standards immediately before analysis to reduce the time available for degradation to occur.[9]
-
Proper Storage: If immediate analysis is not possible, store your solutions at low temperatures (e.g., 4°C) and protect them from light to slow down degradation processes.[9]
Microbiological Assay Issues
1. Why am I seeing inconsistent or no zones of inhibition in my agar (B569324) diffusion assay?
This is a common issue in microbiological assays and can be attributed to several factors ranging from the preparation of the materials to the incubation conditions.
Troubleshooting Guide:
-
pH of the Medium: The antimicrobial activity of Erythromycin is pH-dependent. The optimal pH for the assay medium is typically around 8.0 to ensure both the stability of the antibiotic and the optimal growth of the test organism (e.g., Bacillus pumilus or Staphylococcus aureus).[5][13][14]
-
Inoculum Preparation: The concentration of the test organism in the inoculum is crucial. A lawn of growth that is too dense or too sparse will affect the size of the inhibition zones. Ensure you are following a standardized procedure for preparing your inoculum to achieve a consistent cell density.
-
Standard and Sample Dilutions: Inaccurate dilutions of your standard or sample will lead to erroneous results. Use calibrated pipettes and ensure complete dissolution, keeping in mind the solubility challenges of this compound.
-
Pre-diffusion Time and Incubation Temperature: Allowing for a pre-diffusion period before incubation can help ensure the antibiotic diffuses into the agar properly. The incubation temperature must be optimal for the growth of the test organism and kept consistent across all plates.[13][15]
-
Interfering Substances: Components in your sample matrix may inhibit the growth of the test organism or interfere with the diffusion of the antibiotic. Ensure your sample preparation removes such interferences.
2. The results of my microbiological assay are not correlating with my HPLC results. Why?
Discrepancies between HPLC and microbiological assays are not uncommon as they measure different properties of the antibiotic.
Troubleshooting Guide:
-
Specificity of the Assay: HPLC is a separation technique that quantifies the amount of a specific chemical entity (Erythromycin A). A microbiological assay, on the other hand, measures the biological activity of the sample. The presence of degradation products that are inactive but may co-elute with the main peak in a poorly optimized HPLC method could lead to an overestimation of potency by HPLC.
-
Presence of Active Impurities: Conversely, your sample may contain other erythromycin-related substances that have some antimicrobial activity but are resolved from the main Erythromycin A peak in your HPLC method. This could lead to a higher potency result in the microbiological assay compared to the HPLC assay.
-
Matrix Effects: The sample matrix can affect the two assays differently. For example, a component in the matrix might not interfere with the HPLC analysis but could inhibit the growth of the test organism in the microbiological assay, leading to artificially large zones of inhibition.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for use in this compound assays.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | Poorly soluble | Ambient |
| Ethanol | ~30 mg/mL | Ambient |
| Methanol | Soluble | Ambient |
| DMSO | ~15 mg/mL | Ambient |
| DMF | ~15 mg/mL | Ambient |
| Acetone | Soluble | Ambient |
| Chloroform | Soluble | Ambient |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Ambient |
Note: Data compiled from multiple sources.[7][16] Solubility can be influenced by the specific form of erythromycin and the experimental conditions.
Table 2: Typical HPLC Parameters for Erythromycin A Analysis
| Parameter | Typical Value(s) |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Methanol:0.2 M Ammonium (B1175870) Acetate:Water (45:10:10:35, v/v/v/v) |
| Acetonitrile:0.025 M Ammonium Dihydrogen Phosphate (B84403) Buffer (60:40, v/v) | |
| pH of Mobile Phase | 7.0 - 9.0 |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 65 - 75 °C |
| Detection Wavelength | 205 - 215 nm |
| Injection Volume | 10 - 50 µL |
Note: These are example parameters and should be optimized for your specific instrument and application.[10][12][17][18]
Experimental Protocols
Detailed HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Method validation and optimization are required for specific applications.
-
Preparation of Mobile Phase (Example):
-
Prepare a 0.025 M solution of ammonium dihydrogen phosphate in HPLC-grade water.
-
Mix acetonitrile and the buffer solution in a 60:40 (v/v) ratio.
-
Adjust the final pH of the mobile phase to 7.0 using a 10% (w/v) sodium hydroxide (B78521) solution.[17]
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in methanol to create a stock solution.
-
Dilute the stock solution with the mobile phase to achieve the desired concentration for your calibration curve.
-
-
Preparation of Sample Solution:
-
For bulk drug, accurately weigh the sample and dissolve it in methanol before diluting with the mobile phase to a concentration within the calibration range.
-
For formulated products, a more complex extraction may be needed. This may involve dissolving the formulation in a suitable solvent, followed by centrifugation and filtration to remove excipients.[8] Solid-phase extraction may also be employed for cleaner samples.[8]
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 70 °C
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of Erythromycin A in the samples by comparing the peak areas to the calibration curve.
-
Detailed Microbiological Agar Diffusion Assay Protocol
This protocol outlines the cylinder-plate method for determining the potency of Erythromycin A.
-
Preparation of Media and Buffers:
-
Preparation of Inoculum:
-
Use a suitable test organism such as Bacillus pumilus.
-
Prepare a suspension of the organism in sterile saline or buffer, and adjust the turbidity to a standardized level.
-
-
Preparation of Assay Plates:
-
Liquefy the sterile assay medium and cool it to 45-50°C.
-
Add the prepared inoculum to the molten agar and mix gently.
-
Pour the inoculated agar into sterile petri dishes to a uniform depth and allow it to solidify on a level surface.[13]
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the Erythromycin A reference standard by dissolving it in methanol and then diluting it with the pH 8.0 phosphate buffer.[5][13]
-
From the stock solution, prepare a series of at least three dilutions of known concentrations.
-
Prepare the sample solution in a similar manner, aiming for a concentration that will fall within the range of the standard dilutions.
-
-
Assay Procedure:
-
Place sterile assay cylinders onto the surface of the inoculated agar plates.
-
Carefully fill the cylinders with the standard and sample dilutions, ensuring no air bubbles are trapped. It is common practice to have replicates of each dilution on the same plate and to arrange them in a way that minimizes potential bias.
-
Allow the plates to stand for a pre-diffusion period of 30 minutes at room temperature.
-
Incubate the plates at 35-37°C for 18-24 hours.[13]
-
-
Interpretation of Results:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the standard concentrations against the corresponding zone diameters.
-
Determine the concentration of the sample by interpolating its zone diameter on the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent Erythromycin A assay results.
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmadekho.com [pharmadekho.com]
- 14. exodocientifica.com.br [exodocientifica.com.br]
- 15. uspnf.com [uspnf.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Erythromycin A Dihydrate Concentration for Bacterial Selection
Welcome to the Technical Support Center for Erythromycin A dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound for bacterial selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which blocks the exit of the growing polypeptide chain, thereby halting protein production and preventing bacterial growth. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright.
Q2: What is the general spectrum of activity for Erythromycin?
A2: Erythromycin is most effective against Gram-positive bacteria such as Staphylococcus and Streptococcus species. Gram-negative bacteria are often less susceptible due to their outer membrane, which can hinder erythromycin's entry into the cell.
Q3: How should I prepare and store an this compound stock solution?
A3: this compound has poor solubility in water but is soluble in ethanol (B145695). A common stock solution can be prepared by dissolving this compound in ethanol to a concentration of 10-50 mg/mL. The stock solution should be stored at -20°C for long-term use, where it can be stable for up to a year. For short-term storage, 2-8°C is also acceptable.
Q4: What is the recommended working concentration of this compound for bacterial selection?
A4: The optimal working concentration, or Minimum Inhibitory Concentration (MIC), varies significantly depending on the bacterial species and even the specific strain. It is crucial to determine the MIC for your particular strain experimentally. However, general ranges can be used as a starting point. For instance, a common working concentration for E. coli is 50 µg/mL.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No bacterial growth on control plates (no antibiotic). | 1. Inactive or non-viable bacterial inoculum. 2. Incorrect growth medium for the bacterial strain. 3. Suboptimal incubation conditions (temperature, atmosphere). | 1. Use a fresh, actively growing bacterial culture. 2. Verify that the medium supports the growth of your specific strain. 3. Ensure the incubator is set to the correct temperature and atmospheric conditions for your bacteria. |
| Growth of bacteria on all plates, even at high erythromycin concentrations. | 1. The bacterial strain is highly resistant to erythromycin. 2. Errors in the preparation of the erythromycin stock solution or dilutions. 3. The bacterial inoculum was too dense. | 1. Consider using an alternative antibiotic if the strain has intrinsic or acquired high-level resistance. 2. Double-check all calculations and pipetting for the antibiotic solutions. 3. Ensure the inoculum is standardized, for example, to a 0.5 McFarland standard. |
| Satellite colonies are observed around larger resistant colonies. | The antibiotic may be degrading around the resistant colony, allowing susceptible cells to grow in the immediate vicinity. | This is more common with antibiotics that are degraded by bacterial enzymes (e.g., ampicillin). While less common with erythromycin, ensure you are using freshly prepared plates and a sufficiently high concentration of the antibiotic to prevent the growth of non-resistant cells. |
| MIC values are inconsistent with published data. | 1. Significant variation can exist between different strains of the same bacterial species. 2. Minor differences in experimental protocols (e.g., incubation time, media composition) can influence results. | 1. It is critical to determine the MIC for the specific strain you are using. 2. Adhere strictly to a standardized protocol, such as the one provided below, to ensure reproducibility. |
Data Presentation: Minimum Inhibitory Concentration (MIC) Ranges
The following table summarizes typical MIC ranges for Erythromycin against common bacterial strains. Note that these are general guidelines, and the optimal concentration for your specific strain should be determined experimentally.
| Bacterial Strain | Gram Stain | Typical Erythromycin MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Gram-positive | 0.25 - >2048 | A wide range indicates the prevalence of both susceptible and resistant strains. |
| Escherichia coli | Gram-negative | 16 - >1024 | A bimodal distribution of MICs is often observed. |
| Pseudomonas aeruginosa | Gram-negative | Typically ~512 | Generally considered intrinsically resistant. |
| Bordetella pertussis | Gram-negative | 0.03 - 0.125 | |
| Mycoplasma salivarium | N/A | 0.063 - 256 | |
| Rhodococcus equi | Gram-positive | ≤ 0.5 (susceptible) |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method utilizes 96-well plates to test a range of antibiotic concentrations in a liquid growth medium.
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile saline or broth
-
Multipipettor
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare a 2x working stock of this compound in CAMHB. The highest concentration should be at least twice the highest anticipated MIC.
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the 2x antibiotic stock to the wells in the first column.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as a positive control (no antibiotic),
-
Technical Support Center: Managing Acquired Resistance to Erythromycin A Dihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing acquired resistance to Erythromycin A dihydrate in laboratory strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Erythromycin?
A1: Acquired resistance to erythromycin in bacteria is primarily mediated by two mechanisms:
-
Target site modification: This is the most common mechanism and involves alterations to the drug's binding site on the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit. This is often accomplished through enzymatic methylation by methylases encoded by erm (erythromycin ribosome methylase) genes.[1][2][3][4] This modification reduces the affinity of erythromycin for the ribosome, rendering the antibiotic ineffective.[2] Mutations in the 23S rRNA gene or in ribosomal proteins L4 and L22 can also confer resistance by altering the drug binding site.[5][6]
-
Active efflux: This mechanism involves the removal of the antibiotic from the bacterial cell by efflux pumps.[7] These pumps are membrane proteins that recognize and expel erythromycin, preventing it from reaching its ribosomal target.[1] The mef (macrolide efflux) genes encode for these efflux pumps.[1][8]
Q2: What is the difference between the MLSB phenotype and the M phenotype?
A2: The MLSB and M phenotypes describe patterns of resistance to different classes of antibiotics and are associated with specific resistance mechanisms.[3]
-
MLSB Phenotype: This phenotype confers resistance to M acrolides, L incosamides (e.g., clindamycin), and S treptogramin B antibiotics. It is typically associated with erm-mediated ribosomal methylation.[3][4][8] The resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent like erythromycin).[4][8]
-
M Phenotype: This phenotype is characterized by resistance to 14- and 15-membered macrolides (like erythromycin) but susceptibility to lincosamides and streptogramin B antibiotics.[3][8] This phenotype is mediated by the mef gene-encoded efflux pump.[8]
Q3: How do I interpret Minimum Inhibitory Concentration (MIC) results for Erythromycin?
A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9][10][11] The interpretation of an MIC value involves comparing it to established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[9][12] The result is typically categorized as:
-
Susceptible (S): The bacterial strain is likely to be inhibited by the usually achievable concentrations of the antibiotic.[9][12]
-
Intermediate (I): The strain may be inhibited in body sites where the drug is physiologically concentrated or when a higher dosage can be used.[12]
-
Resistant (R): The strain is not inhibited by the usually achievable concentrations of the antibiotic.[9][12]
It is crucial not to compare the absolute MIC values of different antibiotics directly, as their breakpoints can vary significantly.[9][13]
Troubleshooting Guides
Guide 1: Inconsistent MIC Results
Problem: You are observing significant variability in erythromycin MIC values for the same bacterial strain across different experimental runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inoculum Density Variability | An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in artificially low MICs.[14][15] Solution: Strictly adhere to a standardized protocol for inoculum preparation. Use a 0.5 McFarland standard to adjust the turbidity of your bacterial suspension.[14][16] Perform colony counts on your inoculum to verify the CFU/mL.[11][17] |
| Antibiotic Stock Degradation | Erythromycin solutions can degrade over time, especially with improper storage. Solution: Prepare fresh erythromycin stock solutions for each experiment. Store stock solutions in small, single-use aliquots at -80°C and protect them from light.[15] |
| Media Composition Variability | Lot-to-lot variations in Mueller-Hinton Broth (MHB) or cation concentrations can affect erythromycin activity.[14][15] Solution: Use the same lot of media for a series of related experiments. If you switch to a new lot, validate it with a quality control (QC) strain with a known erythromycin MIC range.[14] |
| Pipetting and Dilution Errors | Inaccurate serial dilutions are a common source of error.[15] Solution: Calibrate your pipettes regularly. Use fresh tips for each dilution step. Ensure thorough mixing after each transfer in the serial dilution. |
| Inconsistent Incubation | Variations in incubation time, temperature, or CO₂ levels (for fastidious organisms) can impact bacterial growth and MIC results.[14] Solution: Ensure your incubator is properly calibrated and maintains a consistent temperature (e.g., 35 ± 2°C).[16] Incubate plates for the recommended duration (typically 16-20 hours).[10][16] |
Guide 2: Unexpected Erythromycin Resistance in a Susceptible Strain
Problem: A laboratory strain that is expected to be susceptible to erythromycin is showing resistance in your assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination | Your culture may be contaminated with a resistant organism. Solution: Streak the culture on an appropriate agar (B569324) plate to check for purity and colony morphology. Perform a Gram stain and other identification tests to confirm the identity of your strain.[14] |
| Spontaneous Mutation | Spontaneous mutations conferring resistance can arise, although this is less common for high-level resistance in a single step. Solution: Re-streak your culture from a frozen stock to obtain a fresh isolate. If the resistance persists, consider sequencing the 23S rRNA gene and ribosomal protein genes (L4 and L22) to screen for mutations.[6] |
| Plasmid Acquisition | The strain may have acquired a plasmid carrying resistance genes (erm or mef). Solution: Perform PCR to screen for the presence of common erythromycin resistance genes (ermB, ermA, mefA).[8][18] |
Data Presentation
Table 1: Erythromycin MIC Quality Control Ranges for Reference Strains
| Quality Control Strain | ATCC Number | CLSI M100-ED33 MIC Range (µg/mL) | EUCAST QC Tables v13.0 MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 1 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 1 - 4 | 1 - 4 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 | 0.03 - 0.12 |
Data sourced from BenchChem, which references CLSI and EUCAST guidelines.[16]
Table 2: Common Genetic Determinants of Erythromycin Resistance and Associated Phenotypes
| Gene Family | Mechanism of Action | Resulting Phenotype | Typical Resistance Level |
| erm (e.g., ermA, ermB, ermC) | Ribosomal methylation, preventing antibiotic binding.[1][2] | MLSB (resistance to macrolides, lincosamides, and streptogramin B).[8] | High-level |
| mef (e.g., mefA, mefE) | Macrolide efflux pump, removing the antibiotic from the cell.[1][8] | M (resistance to macrolides only).[8] | Low to moderate-level |
| 23S rRNA mutations | Alteration of the antibiotic binding site on the ribosome.[5] | MLSB or macrolide-specific | Variable |
| Ribosomal protein (L4, L22) mutations | Conformational changes in the ribosome affecting the antibiotic binding site.[6] | Macrolide-specific | Variable |
Experimental Protocols
Protocol 1: Broth Microdilution for Erythromycin MIC Determination
This protocol is adapted from CLSI guidelines.[16]
1. Preparation of Erythromycin Stock Solution: a. Accurately weigh this compound powder, noting its potency. b. Dissolve the powder in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1280 µg/mL).[16] c. Store the stock solution in single-use aliquots at -80°C.[15]
2. Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.[14][16] b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] d. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[16]
3. Preparation of Microtiter Plate: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the working erythromycin solution (at twice the desired highest concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last dilution well. d. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. b. The final volume in each well will be 100 µL. c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[16] For fastidious organisms, incubate in a CO₂-enriched atmosphere.[16]
5. Interpretation of Results: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.[10][16]
Protocol 2: Detection of Inducible Clindamycin (B1669177) Resistance (D-Test)
This protocol is used to differentiate between M and inducible MLSB phenotypes.[19]
1. Inoculum Preparation: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.
2. Plate Inoculation: a. Using a sterile swab, inoculate a Mueller-Hinton agar plate (supplemented with 5% sheep blood for fastidious organisms) to create a uniform lawn of bacteria.[19]
3. Disk Placement: a. Place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15-26 mm.
4. Incubation: a. Incubate the plate at 35 ± 2°C for 16-20 hours.
5. Interpretation: a. Positive D-Test (Inducible MLSB): A flattening of the zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk (forming a "D" shape) indicates inducible resistance.[20] b. Negative D-Test: A circular zone of inhibition around the clindamycin disk indicates susceptibility to clindamycin, characteristic of the M phenotype.
Visualizations
References
- 1. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020) [frontiersin.org]
- 3. Genetic Elements Responsible for Erythromycin Resistance in Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Erythromycin Resistance Methylase Gene (ermTR) in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in domain II of 23 S rRNA facilitate translation of a 23 S rRNA-encoded pentapeptide conferring erythromycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Type M Resistance to Macrolides Is Due to a Two-Gene Efflux Transport System of the ATP-Binding Cassette (ABC) Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.com [idexx.com]
- 10. benchchem.com [benchchem.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.dk [idexx.dk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. liofilchem.com [liofilchem.com]
- 18. Detection of erythromycin-resistant determinants by PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of the Efflux-Mediated Erythromycin Resistance Transposon in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Erythromycin A Dhydrate Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of Erythromycin A dihydrate solutions during long-term storage, including troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound solutions?
A1: The stability of Erythromycin A in aqueous solutions is primarily influenced by pH and temperature. The molecule is known to be unstable in both acidic and alkaline conditions, with optimal stability in the neutral to slightly alkaline range.[1][2] Exposure to elevated temperatures accelerates degradation.
Q2: What are the visible signs of this compound solution degradation?
A2: Visual indicators of degradation can include the formation of a precipitate, a change in color (e.g., yellowing), or a decrease in the clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods for accurate stability assessment.
Q3: What are the major degradation products of Erythromycin A in solution?
A3: In acidic conditions, Erythromycin A primarily degrades to anhydroerythromycin A.[1][2] In weakly alkaline solutions, the main degradation product is pseudoerythromycin A enol ether.[1][2]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To ensure long-term stability, stock solutions of this compound should be stored at refrigerated temperatures (2-8°C) and protected from light. For short-term storage, solutions are reportedly stable at 37°C for up to 3 days.
Q5: Can I use solvents other than water to prepare Erythromycin A solutions?
A5: Yes, Erythromycin A is soluble in various organic solvents such as ethanol (B145695), methanol, acetone, and acetonitrile. The choice of solvent can influence the stability of the solution. For example, the use of dimethyl isosorbide (B1672297) as a co-solvent has been investigated for its effect on stability.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | The pH of the solution has shifted to a range where Erythromycin A or its degradation products are less soluble. The storage temperature may be too low, causing the compound to crystallize out of solution. | Adjust the pH of the solution to the optimal range (neutral to slightly alkaline). Store the solution at the recommended refrigerated temperature (2-8°C), avoiding freezing. If precipitation persists, consider preparing fresh solutions more frequently. |
| Loss of antibiotic activity in the experiment. | Chemical degradation of Erythromycin A has occurred due to improper storage conditions (e.g., incorrect pH, high temperature, exposure to light). | Prepare fresh Erythromycin A solutions for each experiment. Verify and maintain the recommended storage conditions for both solid material and stock solutions. Perform a stability check of your stock solution using a suitable analytical method like HPLC. |
| Inconsistent or irreproducible experimental results. | The Erythromycin A stock solution may have degraded over time, leading to a lower effective concentration. | Always use freshly prepared solutions for critical experiments. If storing stock solutions, validate their stability over the intended storage period by periodically testing their concentration and purity. |
| Discoloration (yellowing) of the solution. | This can be a visual sign of chemical degradation. | While slight discoloration may not always indicate a significant loss of potency, it is a warning sign. It is best to discard the discolored solution and prepare a fresh batch to ensure the reliability of your results. |
| Difficulty dissolving this compound powder. | Erythromycin A has limited solubility in water (approximately 2 mg/mL). | Prepare a stock solution in a suitable organic solvent where it has higher solubility, such as ethanol (up to 50 mg/mL), and then dilute it to the desired concentration in your aqueous medium. Gentle warming and sonication can also aid dissolution in aqueous solutions, but be mindful of potential degradation at elevated temperatures. |
Data on Stability of Erythromycin A Solutions
The rate of degradation of Erythromycin A in aqueous solutions is highly dependent on pH and temperature. Below are tables summarizing the degradation kinetics.
Table 1: Effect of pH on the Degradation Rate Constant of Erythromycin A
| pH | Temperature (°C) | Observed Rate Constant (k_obs) (h⁻¹) | Reference |
| 2.0 | 37 | Rapid degradation (t₁/₂ of a few seconds) | [4] |
| 3.0 | Not Specified | [2] | |
| 4.0 | Not Specified | [2] | |
| 5.0 | Not Specified | [2] | |
| 7.0 | Not Specified | [2] | |
| 8.0 | Not Specified | [2] | |
| 9.0 | Not Specified | [2] |
Table 2: Effect of Temperature on the Stability of Erythromycin A
| Temperature (°C) | Storage Duration | Observation | Reference |
| -20 | 6 months | No significant degradation observed. | [5] |
| 25 | 6 months | No significant degradation observed. | [5] |
| 40 | 3-6 months | Slight decrease in Erythromycin A content. | [5] |
| 50 | 3-6 months | Slight decrease in Erythromycin A content with a corresponding increase in impurities. | [5] |
| 60 | 10 days | Tablet surface became very dry, but no obvious change in the active ingredient content. | [6] |
| 80 | 10 days | Tablet surface became very dry, but no obvious change in the active ingredient content. | [6] |
Experimental Protocols
Stability-Indicating HPLC Method for Erythromycin A
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the determination of Erythromycin A and its degradation products, which is crucial for stability studies.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade or equivalent)
-
Hydrochloric acid (for forced degradation studies)
-
Sodium hydroxide (B78521) (for forced degradation studies)
-
Hydrogen peroxide (for forced degradation studies)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), adjusted to pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 70°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the this compound solution to be tested in the desired solvent and dilute with the mobile phase to a concentration within the linear range of the assay.
-
Forced Degradation Samples (for method validation):
-
Acidic Degradation: Incubate a sample solution with 0.1 N HCl.
-
Alkaline Degradation: Incubate a sample solution with 0.1 N NaOH.
-
Oxidative Degradation: Incubate a sample solution with 3% H₂O₂.
-
Neutralize the acid and base-degraded samples before injection.
-
4. System Suitability:
Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis. The relative standard deviation (RSD) for peak area and retention time should be within acceptable limits (typically <2%).
5. Analysis:
Inject the standard solution, sample solutions, and degraded samples into the HPLC system. Record the chromatograms and integrate the peak areas.
6. Calculation:
Calculate the concentration of Erythromycin A in the samples by comparing the peak area with that of the standard solution. The percentage of degradation can be calculated by comparing the peak area of Erythromycin A in the stressed samples with that of an unstressed control.
Diagrams
Caption: Degradation pathway of Erythromycin A.
Caption: HPLC analysis workflow.
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on Erythromycin A dihydrate activity and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Erythromycin A dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
This compound is most stable in neutral to slightly alkaline conditions, with an optimal pH range of 7.0 to 8.5.[1][2][3] Under these conditions, the degradation of the antibiotic is minimized.
Q2: Why is this compound unstable in acidic pH?
In acidic environments (pH < 7), Erythromycin A undergoes rapid degradation.[4][5][6][7] The acidic conditions catalyze an intramolecular dehydration reaction, leading to the formation of inactive degradation products, primarily anhydroerythromycin A and erythromycin A enol ether.[1][4][6][8] This degradation is a significant challenge for the oral administration of the drug, as it can be inactivated by stomach acid.[9]
Q3: What happens to this compound in alkaline pH?
While more stable than in acidic conditions, this compound can still degrade in weakly alkaline solutions. The degradation pathway in alkaline pH involves the hydrolysis of the lactone ring, which also leads to a loss of antibacterial activity.[1][8]
Q4: How does pH affect the antibacterial activity of Erythromycin A?
The antibacterial activity of Erythromycin A is significantly influenced by pH. It exhibits greater potency in neutral to alkaline environments.[10][11] This is particularly evident against Gram-negative bacilli, where its effectiveness is markedly increased in alkaline media.[12][13][14]
Q5: What are the main degradation products of Erythromycin A at different pH values?
-
Acidic pH: The primary degradation products are anhydroerythromycin A and erythromycin A enol ether, which are formed through an internal dehydration reaction.[1][8]
-
Alkaline pH: In weakly alkaline conditions, the main degradation occurs via hydrolysis of the lactonyl ester bond, leading to the formation of pseudoerythromycin A enol ether.[1][8]
Troubleshooting Guide
Issue 1: Loss of antibacterial activity in my this compound stock solution.
-
Possible Cause: The pH of your solvent may be acidic. Erythromycin A is highly labile in acidic conditions, leading to rapid degradation and loss of activity.[4][6]
-
Troubleshooting Steps:
-
Measure the pH of your stock solution.
-
If the pH is below 7.0, prepare a fresh stock solution using a buffer with a pH between 7.0 and 8.5.
-
Store the stock solution at the recommended temperature, typically refrigerated or frozen, to further minimize degradation.
-
Issue 2: Inconsistent results in my cell-based assays with this compound.
-
Possible Cause: The pH of your cell culture medium may be affecting the activity of the antibiotic. The antibacterial efficacy of erythromycin is pH-dependent.[10][11]
-
Troubleshooting Steps:
-
Ensure the pH of your cell culture medium is controlled and consistent across experiments.
-
Consider the buffering capacity of your medium, as cellular metabolism can alter the local pH.
-
If studying activity at a specific pH, use appropriate biological buffers to maintain the desired pH throughout the experiment.
-
Issue 3: I am observing unexpected peaks in my HPLC analysis of an this compound formulation.
-
Possible Cause: These peaks are likely degradation products of Erythromycin A due to pH instability.[15]
-
Troubleshooting Steps:
-
Review the pH of all solutions and buffers used in your formulation and analysis.
-
Perform a forced degradation study by intentionally exposing your sample to acidic and alkaline conditions to identify the retention times of the major degradation products.[15][16]
-
This will help in confirming the identity of the unknown peaks and assessing the stability of your formulation.
-
Data Presentation
Table 1: Stability of Erythromycin A at Different pH Values
| pH | Stability | Key Degradation Pathway | Reference(s) |
| < 4 | Extremely Unstable (Rapid Degradation) | Intramolecular Dehydration | [4][6] |
| 4 - 6 | Unstable | Intramolecular Dehydration | [1][8] |
| 7 - 8.5 | Relatively Stable (Optimal Range) | Minimal Degradation | [1][2] |
| > 8.5 | Moderately Stable (Degradation increases) | Hydrolysis of the Lactone Ring | [1][8] |
Table 2: Quantitative Stability Data for Erythromycin A
| pH | Temperature (°C) | Metric | Value | Reference(s) |
| 2 | 37 | t_10% (decay) | 3.7 seconds | [6] |
| 3 | Not Specified | t_1/2 (half-life) | 0.11 hours | [17] |
Experimental Protocols
Protocol 1: Determination of Erythromycin A Stability by HPLC
This protocol outlines a method for assessing the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., phosphate (B84403) buffers, acetate (B1210297) buffers).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution in each of the prepared buffer solutions to a final concentration suitable for HPLC analysis.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Inject the samples into an HPLC system equipped with a suitable C18 column.[15]
-
Use a mobile phase appropriate for the separation of Erythromycin A and its degradation products (e.g., a gradient of acetonitrile (B52724) and an ammonium (B1175870) acetate buffer).[15]
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 215 nm).[15]
-
-
Data Analysis:
-
Quantify the peak area of Erythromycin A at each time point.
-
Calculate the percentage of Erythromycin A remaining over time for each pH condition.
-
Determine the degradation rate constants and half-life at each pH.
-
Protocol 2: Microbiological Assay for Erythromycin A Activity
This protocol describes a method to determine the antibacterial activity of this compound at different pH values using a broth microdilution assay.
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of a susceptible bacterial strain (e.g., Staphylococcus aureus or Bacillus pumilus) in a suitable broth medium.[3]
-
Preparation of Erythromycin Solutions:
-
Prepare a stock solution of this compound.
-
Prepare serial dilutions of Erythromycin A in broth medium adjusted to different pH values (e.g., 6.5, 7.4, 8.0).
-
-
Microdilution Assay:
-
In a 96-well microplate, add the bacterial inoculum to each well containing the different concentrations of Erythromycin A at various pH levels.
-
Include positive controls (bacteria with no antibiotic) and negative controls (broth only) for each pH.
-
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Erythromycin A that completely inhibits visible bacterial growth.
-
-
Data Analysis: Compare the MIC values obtained at different pH levels to assess the impact of pH on the antibacterial activity.
Mandatory Visualization
Caption: Degradation pathways of Erythromycin A under acidic and alkaline conditions.
Caption: Mechanism of action of Erythromycin A in inhibiting bacterial protein synthesis.
Caption: Experimental workflow for determining Erythromycin A stability by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of pH sensitive polymeric nanoparticles of erythromycin stearate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of pH on the Activity of Erythromycin Against 500 Isolates of Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
minimizing off-target effects of Erythromycin A dihydrate in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Erythromycin A dihydrate in cell-based assays. The focus is to help users minimize and understand the off-target effects of this compound to ensure the accuracy and validity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound in cell-based assays?
A1: Erythromycin's primary on-target effect is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This makes it effective against a range of Gram-positive and some Gram-negative bacteria.[1][2]
However, in mammalian cell-based assays, several off-target effects are of significant concern:
-
hERG Potassium Channel Inhibition: Erythromycin can block the human ether-à-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization. This inhibition can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[3]
-
Mitochondrial Toxicity: Erythromycin can impair mitochondrial function by inhibiting mitochondrial protein synthesis, disrupting the electron transport chain, and inducing oxidative stress.[4]
-
CYP3A4 Inhibition: Erythromycin is a well-known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key enzyme in drug metabolism. This can lead to significant drug-drug interactions if other compounds in the assay are metabolized by CYP3A4.[5][6]
-
Modulation of Signaling Pathways: Erythromycin has been shown to modulate inflammatory and cell proliferation pathways, including the NF-κB and ERK/MAPK signaling pathways.[3][7]
Q2: At what concentrations should I be concerned about off-target effects?
A2: The concentration at which off-target effects become significant can vary depending on the cell type, experimental conditions, and the specific off-target being measured. It is crucial to perform dose-response experiments to determine the therapeutic window for your specific assay. The tables below provide a summary of reported concentrations for various off-target effects.
Q3: How can I prepare and handle this compound for cell culture experiments to ensure stability and solubility?
A3: Proper preparation and handling are critical to avoid issues like precipitation.
-
Solvent Selection: this compound is soluble in ethanol (B145695) and DMSO.[8][9] For cell culture, it is recommended to prepare a concentrated stock solution in one of these solvents.
-
Stock Solution Storage: Store stock solutions at 2-8°C for short-term use (stable for at least 3 days at 37°C) or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.[8]
-
Working Solution Preparation: When preparing the working solution, add the stock solution dropwise to the cell culture medium while gently swirling to prevent localized high concentrations and precipitation.[10] It is advisable to prepare fresh dilutions for each experiment.
-
pH Considerations: Erythromycin is more stable in neutral to basic conditions and is extremely unstable below pH 6.0.[1] Ensure your cell culture medium is properly buffered.
Q4: Can this compound interfere with my assay readout?
A4: Yes, Erythromycin has been reported to exhibit weak intrinsic fluorescence, particularly when treated with sulfuric acid, with excitation around 412 nm and emission peaks at approximately 450 nm and 505 nm.[11] While generally weak in standard cell culture media, it is crucial to run appropriate vehicle controls (media with the same concentration of erythromycin but without cells) to assess any potential background fluorescence in your specific assay, especially if using fluorescent readouts in the blue-green range.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Reduced Cell Viability
| Possible Cause | Troubleshooting Steps |
| Mitochondrial Toxicity | 1. Lower Concentration: Reduce the concentration of this compound to the lowest effective level for your on-target effect. 2. Reduce Incubation Time: Shorten the exposure time of the cells to the compound. 3. Perform a Mitochondrial Toxicity Assay: Use an assay like the MitoXpress® Xtra Oxygen Consumption Assay to directly measure the impact on mitochondrial respiration (see Protocol 2). |
| Off-Target Signaling | 1. Pathway Analysis: If you suspect interference with a specific signaling pathway (e.g., ERK/MAPK), use pathway-specific inhibitors or activators as controls. 2. Western Blot Analysis: Probe for key proteins in suspected off-target pathways to confirm their modulation. |
| Compound Precipitation | 1. Check Solubility: Visually inspect the culture medium for any precipitate after adding this compound. 2. Optimize Dilution: Prepare an intermediate dilution of the stock solution before adding it to the final culture medium. Add the compound slowly while mixing.[10] |
Problem 2: Inconsistent or Unreliable Results
| Possible Cause | Troubleshooting Steps |
| hERG Channel Inhibition | 1. Use a Lower Concentration: hERG inhibition is concentration-dependent. Determine the IC50 for hERG inhibition and work at concentrations well below this value if possible. 2. Control Experiments: Include a known hERG inhibitor (e.g., E-4031) as a positive control in your experiments.[4] 3. Perform a hERG Assay: If your research involves compounds that may have cardiac effects, a dedicated hERG patch-clamp assay is recommended (see Protocol 1). |
| CYP3A4 Inhibition | 1. Avoid Co-treatments: If possible, avoid co-administering other compounds that are known substrates of CYP3A4. 2. Control for Metabolism: If co-treatment is necessary, include controls with and without this compound to assess its impact on the metabolism of the other compound. 3. Perform a CYP3A4 Inhibition Assay: Directly measure the inhibitory effect of your compound on CYP3A4 activity (see Protocol 3). |
| Assay Interference | 1. Run Vehicle Controls: Always include controls with the vehicle (e.g., DMSO or ethanol) at the same concentration used to dissolve this compound. 2. Check for Autofluorescence: Run a control with this compound in cell-free media to check for background fluorescence at your assay's excitation/emission wavelengths.[12] |
Quantitative Data Summary
Table 1: IC50 Values for Off-Target Effects of Erythromycin
| Off-Target | Cell Line / System | IC50 (µM) | Reference(s) |
| hERG Inhibition | HEK293 cells | 38.9 - 72.8 | [3] |
| CYP3A4 Inhibition | Human Liver Microsomes | Varies with substrate and conditions | [5][6] |
| Cytotoxicity | Primary Human Osteoblasts | > 25 (after 6 days) | [13] |
| NF-κB Inhibition | Jurkat T cells | Inhibition observed at 1-10 µM | [14] |
| ERK/MAPK Inhibition | Nasal Polyp-Derived Cells | Downregulation of p-MEK1 and p-ERK1 at 100 µM | [3] |
Note: IC50 values can vary significantly based on experimental conditions. This table should be used as a guideline, and it is recommended to determine the IC50 in your specific assay system.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp for hERG Channel Inhibition
This protocol provides a general overview for assessing hERG channel inhibition using manual or automated patch-clamp electrophysiology.
1. Cell Preparation:
- Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
- Culture cells to 70-80% confluency.
- Harvest cells and prepare a single-cell suspension.
2. Solutions:
- External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
- Internal Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP; pH 7.2 with KOH.
3. Electrophysiology:
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a holding potential of -80 mV.
- Apply a depolarization step to +20 mV to activate the hERG channels, followed by a repolarization step to -50 mV to elicit the characteristic tail current.
- Record baseline currents in the external solution.
- Perfuse the cell with increasing concentrations of this compound and record the current at each concentration.
- Include a positive control (e.g., 1 µM E-4031) to confirm channel block.
4. Data Analysis:
- Measure the peak tail current amplitude at each concentration.
- Calculate the percentage of inhibition relative to the baseline current.
- Plot the percentage of inhibition against the concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Mitochondrial Toxicity Assessment using an Oxygen Consumption Assay (e.g., MitoXpress® Xtra)
This protocol outlines the measurement of oxygen consumption rate (OCR) as an indicator of mitochondrial function.
1. Cell Plating:
- Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate overnight to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the appropriate cell culture medium.
- Remove the old medium from the cells and add the medium containing the test compound.
- Include a vehicle control and a positive control for mitochondrial toxicity (e.g., Antimycin A).
3. Assay Procedure:
- Reconstitute the MitoXpress® Xtra probe according to the manufacturer's instructions.[6]
- Add the probe to each well.
- Seal the wells with mineral oil to prevent oxygen diffusion from the air.
- Measure the fluorescence kinetically using a plate reader with appropriate filters (e.g., Ex/Em = 380/650 nm) at 37°C.[6]
4. Data Analysis:
- Calculate the rate of oxygen consumption from the slope of the fluorescence curve over time.
- Normalize the OCR to the vehicle control.
- A decrease in OCR indicates mitochondrial inhibition.
Protocol 3: Cell-Based CYP3A4 Inhibition Assay (e.g., P450-Glo™ Assay)
This protocol describes a luminescence-based assay to measure CYP3A4 activity.
1. Cell Culture and Treatment:
- Culture cells (e.g., HepG2) in a 96-well plate.
- Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control.[5]
2. Substrate Addition:
- Prepare the luminogenic CYP3A4 substrate (e.g., Luciferin-IPA) in the appropriate medium.
- Replace the treatment medium with the substrate-containing medium.
- Incubate at 37°C for a time sufficient for substrate metabolism (e.g., 1-4 hours).
3. Luminescence Detection:
- Transfer the supernatant to an opaque 96-well plate.
- Add the Luciferin Detection Reagent to each well.
- Incubate at room temperature for 20 minutes to stabilize the luminescent signal.[15]
- Measure luminescence using a luminometer.
4. Data Analysis:
- Subtract the background luminescence from all readings.
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the concentration.
Visualizations
Caption: Experimental workflow for assessing on- and off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Erythromycin's inhibitory effect on the NF-κB signaling pathway.
Caption: Erythromycin's inhibition of the ERK/MAPK signaling pathway.
References
- 1. Erythromycin, 5 g, CAS No. 114-07-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - Germany [carlroth.com]
- 2. Erythromycin Cell Culture Grade | Antibiotics | CAS 114-07-8 [formedium.com]
- 3. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. himedialabs.com [himedialabs.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
Technical Support Center: Managing Erythromycin A Dihydrate Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Erythromycin A dihydrate precipitation in cell culture media. Our goal is to help you ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1][2] It is primarily used in cell culture as a selective agent to prevent or eliminate contamination by susceptible Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which halts bacterial growth.[1][3]
Q2: Why am I observing precipitation after adding this compound to my culture medium?
Precipitation of this compound is a common issue primarily due to its poor solubility in aqueous solutions like cell culture media.[4][5] Several factors can contribute to this phenomenon:
-
Low Aqueous Solubility: this compound has very low solubility in water.[4][5] When a concentrated stock solution, typically made in an organic solvent, is introduced into the aqueous environment of the culture medium, the antibiotic can rapidly fall out of solution.
-
Improper Stock Solution Preparation: Using an inappropriate solvent or creating an overly concentrated stock solution can lead to immediate precipitation upon dilution into the media.
-
Incorrect Dilution Technique: Adding the stock solution too quickly or without sufficient mixing can create localized high concentrations, causing the antibiotic to precipitate before it can be evenly dispersed.
-
Temperature and pH: The solubility and stability of this compound are influenced by the temperature and pH of the culture medium.
-
Media Composition: High concentrations of salts and other components in the culture medium can decrease the solubility of this compound.
Q3: Is it acceptable to use my culture media if a small amount of precipitate is visible?
It is strongly advised not to use media with any visible precipitate. The presence of a precipitate indicates that the soluble concentration of this compound is lower than intended, which can lead to inconsistent and unreliable experimental outcomes. Furthermore, the precipitate itself could have unforeseen cytotoxic effects on your cells. It is best practice to discard the media and prepare a fresh batch.
Q4: What are the known effects of Erythromycin on mammalian cells?
While its primary application in cell culture is for its antibacterial properties, Erythromycin has been reported to have other effects on mammalian cells, including anti-inflammatory properties. It is important to consider these potential off-target effects when designing and interpreting your experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature |
| Water | ~2 mg/mL | Not Specified |
| Ethanol (B145695) | ~30 mg/mL | Not Specified |
| DMSO | ~15 mg/mL | Not Specified |
| Dimethyl formamide (B127407) (DMF) | ~15 mg/mL | Not Specified |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified |
| Aqueous Solution (pH 6.5) | 12.77 ± 0.76 mg/mL | Not Specified |
Table 2: Recommended Working Concentrations for Bacterial Contamination Control in Cell Culture
| Application | Recommended Working Concentration |
| General Bacterial Contamination Control | 50 - 200 µg/mL |
| Escherichia coli | 50 µg/mL |
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the media. | High concentration of stock solution. | Prepare an intermediate dilution of the stock solution in the same solvent before adding it to the media. |
| Rapid addition of stock solution. | Add the stock solution dropwise to the media while gently swirling or stirring to ensure gradual and even dispersion. | |
| Inadequate mixing. | Ensure the media is being gently agitated during the addition of the stock solution to prevent localized high concentrations. | |
| Precipitate forms over time in the refrigerator or incubator. | Temperature-dependent solubility. | Prepare fresh media containing this compound before each use. Avoid long-term storage of supplemented media. |
| pH shift in the medium. | Verify that the pH of your cell culture medium is stable and within the optimal range for your cells. Erythromycin is more stable at neutral to slightly alkaline pH. | |
| Interaction with media components. | If the problem persists, consider using a different basal medium formulation or a serum-free medium to identify potential interactions. | |
| The stock solution itself is cloudy or contains precipitate. | Improperly dissolved stock solution. | Ensure the this compound powder is completely dissolved in the solvent. Gentle warming may be necessary, but allow the solution to return to room temperature before use. |
| Low-temperature storage of stock. | If the stock solution is stored at low temperatures (e.g., -20°C), allow it to fully equilibrate to room temperature and ensure any precipitate is redissolved before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution.
Materials:
-
This compound powder
-
Absolute ethanol or DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile-filterable syringe and 0.22 µm filter
Procedure:
-
Aseptically weigh out 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of absolute ethanol or DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution, but ensure the solution returns to room temperature before proceeding.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. Note: Do not autoclave this compound solutions.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for at least one year when stored at -20°C.[6]
Protocol 2: Evaluating the Effect of pH on this compound Precipitation
This protocol provides a method to determine the optimal pH for maintaining this compound solubility in your specific culture medium.
Materials:
-
Your basal cell culture medium
-
Prepared this compound stock solution (e.g., 10 mg/mL)
-
Sterile 1 M HCl and 1 M NaOH for pH adjustment
-
Sterile tubes or multi-well plates
-
pH meter
Procedure:
-
Dispense equal volumes of your basal culture medium into several sterile tubes.
-
Adjust the pH of the medium in each tube to a different value within a relevant range (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using sterile 1 M HCl or 1 M NaOH.
-
To each tube, add the this compound stock solution to achieve your desired final working concentration. Add the stock solution slowly while gently mixing.
-
Incubate the tubes under your standard culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the tubes for any signs of precipitation at regular intervals (e.g., 1, 6, 12, and 24 hours).
-
Record the pH at which this compound remains soluble for the longest duration. This will indicate the optimal pH range for your experiments.
Visual Guides
Caption: Experimental workflow for testing this compound solubility.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Troubleshooting Erythromycin A Dihydrate Microbiological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Erythromycin A dihydrate microbiological assays. The following information is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent or unexpected zone sizes in my this compound agar (B569324) diffusion assay?
Variability in zone sizes is a common issue that can stem from several factors throughout the experimental workflow. Key areas to investigate include the preparation of the assay medium, the inoculum, and the antibiotic solutions, as well as the incubation conditions. Several factors like doses of antibiotics, homogeneity of the agar medium, inoculum concentration, and the chemical composition of the agar media can influence microbiological assays.[1][2]
Q2: How critical is the pH of the assay medium, and what is the optimal pH for an this compound assay?
The pH of the assay medium is a critical factor influencing the activity of erythromycin. Erythromycin, a macrolide antibiotic, exhibits greater activity in an alkaline environment.[3][4][5][6] For microbiological assays of Erythromycin, the recommended pH for the medium after sterilization is 7.9 ± 0.1.[7] A lower pH can lead to a significant decrease in the apparent potency of the antibiotic, resulting in smaller zones of inhibition.[8]
Troubleshooting Guide: Inconsistent Zone Sizes
If you are experiencing inconsistent zone sizes, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent zone sizes.
Experimental Protocols
Protocol 1: Preparation of Assay Medium (Antibiotic Assay Medium No. 11)
-
Suspension: Suspend 30.5 grams of Antibiotic Assay Medium No. 11 in 1000 ml of purified water.[9][10]
-
Dissolution: Heat to boiling to dissolve the medium completely.[9][10]
-
Sterilization: Sterilize by autoclaving at 121°C for 15 minutes.[7][9][10]
-
pH Adjustment: After sterilization, cool the medium and adjust the pH to 7.9 ± 0.1.[7]
-
Pouring Plates: Dispense the sterile medium into petri dishes to a uniform thickness. For consistent results, a standardized thickness of 4 mm is recommended.[2] Freshly prepared plates should be used for the best results.[9][10]
| Parameter | Recommended Value | Source of Variability |
| Medium pH | 7.9 ± 0.1 | Erythromycin activity is pH-dependent. |
| Agar Thickness | 4 mm | Affects antibiotic diffusion rate. |
| Plate Freshness | Use same day | Agar drying can affect diffusion. |
Protocol 2: Preparation of Inoculum (e.g., Micrococcus luteus or Bacillus pumilus)
-
Culture Revival: Inoculate a loopful of the test organism from a stock culture into a suitable broth (e.g., Soybean Casein Digest Medium).[7][11]
-
Harvesting and Washing: Harvest the bacterial growth and wash with sterile saline. Resuspend the cells in sterile saline.[7]
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL.[12][13]
-
Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid. Streak the swab evenly over the entire surface of the agar plate to ensure a confluent lawn of growth.[12][13]
| Parameter | Recommended Value | Source of Variability |
| Inoculum Density | 0.5 McFarland Standard | Higher density can lead to smaller zones. |
| Inoculation Technique | Homogenous Streaking | Uneven growth can cause irregular zones. |
Q3: My standard curve for this compound is not linear. What are the possible causes?
A non-linear standard curve can be a result of issues with the preparation of your standard solutions or the assay conditions.
Troubleshooting Guide: Non-Linear Standard Curve
Caption: Troubleshooting workflow for a non-linear standard curve.
Experimental Protocols
Protocol 3: Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a quantity of Erythromycin Reference Standard and dissolve it in methanol. Further dilute with 0.1 M Phosphate Buffer (pH 8.0) to obtain a known stock solution concentration (e.g., 1000 µg/mL).[7]
-
Sample Stock Solution: Prepare the sample stock solution in the same manner as the standard stock solution.[7]
-
Working Solutions: On the day of the assay, prepare a series of working solutions by diluting the stock solutions with the phosphate buffer. A common dilution ratio for cylinder-plate assays is 1:1.25.[14][15]
| Parameter | Recommended Practice | Source of Variability |
| Weighing | Use a calibrated analytical balance. | Inaccurate weighing affects all subsequent concentrations. |
| Initial Solvent | Methanol | Erythromycin is more soluble in methanol than in aqueous buffers. |
| Diluent | 0.1 M Phosphate Buffer, pH 8.0 | Maintains the optimal pH for erythromycin activity. |
| Pipetting | Use calibrated pipettes and proper technique. | Pipetting errors are a major source of dilution inaccuracies. |
| Hydrate (B1144303) Form | Be aware of the hydrate form (dihydrate) and use the appropriate potency value for calculations. | Different hydrate forms have different molecular weights and dissolution rates.[16] |
Q4: Could the physical form of this compound contribute to assay variability?
Yes, the hydration state of erythromycin can affect its properties. Erythromycin can exist in different crystalline forms, such as anhydrate, monohydrate, and dihydrate. These forms can have different dissolution rates, which might introduce variability in the assay if the substance is not fully dissolved before application to the assay plate.[16] It is crucial to ensure complete dissolution of the this compound in the initial solvent (methanol) before further dilution in the aqueous buffer.
Q5: What are the recommended incubation conditions for an this compound assay?
Proper incubation is essential for obtaining reproducible results.
Recommended Incubation Conditions:
| Parameter | Recommended Value | Rationale |
| Temperature | 30-37°C | Optimal growth temperature for common test organisms.[11][17] |
| Time | 18-24 hours | Allows for sufficient bacterial growth and clear zone formation.[11][12][17] |
| Atmosphere | Ambient air (unless a fastidious organism is used, which may require 5% CO₂) | Standard condition for most test organisms.[12] |
Note on Incubation: The time of incubation can influence the apparent Minimum Inhibitory Concentration (MIC), with increases observed over longer incubation periods.[8] Therefore, consistency in incubation time is critical for reducing variability.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli. | Semantic Scholar [semanticscholar.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Effect of pH on the Activity of Erythromycin Against 500 Isolates of Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH, inoculum size, and incubation time on the susceptibility of Ureaplasma urealyticum to erythromycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. exodocientifica.com.br [exodocientifica.com.br]
- 10. micromasterlab.com [micromasterlab.com]
- 11. pharmadekho.com [pharmadekho.com]
- 12. biotrading.com [biotrading.com]
- 13. benchchem.com [benchchem.com]
- 14. uspnf.com [uspnf.com]
- 15. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]
- 16. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Circumventing Erm-Mediated Erythromycin A Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome Erm-mediated resistance to Erythromycin A and other macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Erm-mediated resistance to Erythromycin A?
A1: Erm-mediated resistance is a target-site modification mechanism. The Erm family of methyltransferases catalyzes the mono- or dimethylation of a specific adenine (B156593) residue (A2058 in E. coli) within the 23S ribosomal RNA (rRNA).[1][2] This methylation alters the conformational structure of the ribosome, which is the binding site for macrolide antibiotics like Erythromycin A.[3] Consequently, the affinity of the antibiotic for the ribosome is significantly reduced, rendering it ineffective.[1][4] This resistance mechanism confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance.[2][5][6]
Q2: How can I determine if Erythromycin resistance in my bacterial isolates is due to an Erm-mediated mechanism?
A2: You can use a combination of phenotypic and genotypic methods to identify Erm-mediated resistance:
-
Phenotypic Methods: The double-disk diffusion test (D-test) is a simple and reliable method to detect inducible MLSB resistance.[5] This test involves placing an erythromycin disk in proximity to a clindamycin (B1669177) disk on an agar (B569324) plate inoculated with the test organism. A blunting of the clindamycin inhibition zone proximal to the erythromycin disk indicates inducible resistance, characteristic of some erm genes.[5] Constitutive resistance is indicated by resistance to both erythromycin and clindamycin.[5]
-
Genotypic Methods: Multiplex PCR is a common and effective method to detect the presence of specific erm genes, such as ermA, ermB, ermC, and ermTR.[5][7][8] This method can differentiate between various erm subclasses and also identify other resistance mechanisms like efflux pumps (e.g., mef genes).[5][6]
Q3: What are the primary strategies being explored to circumvent Erm-mediated resistance?
A3: The main strategies focus on either inhibiting the resistance mechanism itself or using alternative therapeutic approaches:
-
Erm Methyltransferase Inhibitors: This approach involves the development of small molecules that bind to the Erm enzyme, preventing it from methylating the rRNA. Many of these inhibitors target the S-adenosylmethionine (SAM/AdoMet) cofactor-binding pocket of the enzyme.[1][4]
-
Combination Therapy: This strategy involves using Erythromycin A or other macrolides in conjunction with another compound that enhances their efficacy against resistant strains. For example, hygromycin A has been shown to act cooperatively with macrolides, slowing their dissociation from the ribosome and overcoming Erm-mediated resistance.[9][10][11]
-
Alternative Therapies: These are broader approaches that move away from traditional antibiotics. Examples include phage therapy, which uses bacteriophages to specifically target and kill resistant bacteria, and the use of antimicrobial peptides.[12][13][14]
Troubleshooting Guides
Issue 1: My novel Erm inhibitor shows good in vitro activity (low IC50) but does not restore Erythromycin A susceptibility in whole-cell assays (MIC remains high).
-
Possible Cause 1: Poor Cell Permeability. The inhibitor may not be able to effectively penetrate the bacterial cell wall and membrane to reach the intracellular Erm enzyme.
-
Troubleshooting Step: Modify the chemical structure of the inhibitor to improve its physicochemical properties, such as lipophilicity and polarity, to enhance cell uptake.
-
-
Possible Cause 2: Efflux Pump Activity. The inhibitor may be a substrate for bacterial efflux pumps, which actively transport the compound out of the cell, preventing it from reaching its target concentration.
-
Troubleshooting Step: Test the inhibitor in combination with a known efflux pump inhibitor to see if its activity is restored.
-
-
Possible Cause 3: Off-Target Effects or Toxicity. The inhibitor might be toxic to the bacterial cells at the concentrations required to inhibit Erm, or it may have off-target effects that interfere with the assay.
-
Troubleshooting Step: Perform a cytotoxicity assay to determine the toxic concentration of your compound. Also, consider screening it against a panel of other enzymes to check for off-target activity.
-
Issue 2: I am seeing inconsistent results with my D-test for inducible clindamycin resistance.
-
Possible Cause 1: Incorrect Disk Spacing. The distance between the erythromycin and clindamycin disks is critical for observing the blunting effect.
-
Troubleshooting Step: Ensure the disks are placed at the recommended distance (typically 15-20 mm, edge to edge) on the agar plate.
-
-
Possible Cause 2: Inappropriate Inoculum Density. The density of the bacterial lawn can affect the size of the inhibition zones and the visibility of the D-shaped zone.
-
Troubleshooting Step: Standardize your inoculum to a 0.5 McFarland turbidity standard.
-
-
Possible Cause 3: Incorrect Incubation Conditions. Incubation time and atmosphere can influence the expression of inducible resistance.
-
Troubleshooting Step: Incubate the plates for 18-24 hours at 35-37°C in an appropriate atmosphere (e.g., 5% CO2 for streptococci).[5]
-
Data Presentation
Table 1: Inhibitory Activity of Selected Compounds against Erm Methyltransferases
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Mode | Reference |
| TC28 (ZINC32747906) | ErmC' | 100 | Non-competitive | [2][15] |
| TC3s (ZINC62022572) | ErmC' | 116 | Competitive | [15] |
| TC4s (ZINC49032257) | ErmC' | 110 | Competitive | [15] |
Table 2: Effect of Combination Therapy on Erythromycin MIC in Resistant Strains
| Bacterial Strain | Treatment | Erythromycin MIC (µg/mL) | Fold Decrease in MIC | Reference |
| S. aureus (iMLSB, Isolate 10) | Erythromycin alone | >128 | - | [16] |
| S. aureus (iMLSB, Isolate 10) | Erythromycin + Quinine | 32 | 4 | [16] |
| S. aureus (iMLSB, Isolate 10) | Erythromycin + Fosfomycin | 32 | 4 | [16] |
| S. aureus (iMLSB, Isolate 10) | Erythromycin + Ketoprofen | 32 | 4 | [16] |
Experimental Protocols
Protocol 1: Double-Disk Diffusion (D-Test) for Inducible MLSB Resistance
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture.
-
Inoculate Agar Plate: Using a sterile cotton swab, inoculate a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Place Antibiotic Disks: Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface. The distance between the edges of the disks should be approximately 15-20 mm.
-
Incubate: Invert the plate and incubate at 35-37°C for 18-24 hours (for streptococci, incubate in a 5% CO2 atmosphere).[5]
-
Interpret Results:
-
D-shaped Zone (Positive): Blunting of the clindamycin zone of inhibition adjacent to the erythromycin disk indicates inducible MLSB resistance.
-
Resistant to Both (Negative): Resistance to both antibiotics with circular zones of inhibition suggests constitutive MLSB resistance.
-
Resistant to Erythromycin, Susceptible to Clindamycin (Negative): A circular zone of inhibition around the clindamycin disk indicates susceptibility and suggests a different resistance mechanism, such as an efflux pump (M phenotype).[5]
-
Protocol 2: Multiplex PCR for Detection of erm Genes
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard enzymatic lysis and purification method.
-
PCR Reaction Mixture: Prepare a multiplex PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and a set of primers specific for different erm genes (e.g., ermA, ermB, ermC, ermTR) and an internal control (e.g., 16S rRNA gene).[5][7]
-
PCR Amplification: Perform PCR using the following general cycling conditions (optimization may be required):
-
Initial Denaturation: 94°C for 5 minutes.
-
30-35 Cycles:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (temperature depends on primer sequences).
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 7 minutes.
-
-
Agarose (B213101) Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize and Analyze: Visualize the DNA bands under UV light. The presence of a band of a specific size corresponding to one of the erm genes indicates the presence of that resistance determinant.
Visualizations
Caption: Mechanism of Erm-mediated erythromycin resistance.
Caption: Workflow for screening Erm methyltransferase inhibitors.
Caption: Logic of macrolide and hygromycin A combination therapy.
References
- 1. Novel inhibitors of Erm methyltransferases from NMR and parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of the rRNA ErmC' methyltransferase to block resistance to macrolides, lincosamides, streptogramine B antibiotics [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Erythromycin Resistance Methylase Gene (ermTR) in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Erythromycin Resistance Mechanisms in Group C and Group G Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of erythromycin-resistant determinants by PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an erm(A) Erythromycin Resistance Methylase Gene in Streptococcus pneumoniae Isolated in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the mechanism of overcoming Erm-mediated resistance by macrolides acting together with hygromycin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural insights into the mechanism of overcoming Erm-mediated resistance by macrolides acting together with hygromycin-A (Journal Article) | OSTI.GOV [osti.gov]
- 12. Frontiers | Alternative therapeutics to control antimicrobial resistance: a general perspective [frontiersin.org]
- 13. Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of alternatives to antibiotics in mitigating the antimicrobial resistance crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Erythromycin A Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Erythromycin A derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic approaches to Erythromycin A derivatives?
There are two primary approaches for synthesizing Erythromycin A derivatives:
-
Semisynthesis: This is the most common approach, where the naturally occurring Erythromycin A is used as a starting material for structural modifications.[1][2] This method is often preferred due to the complexity of the macrolide core.
-
Total Synthesis: This involves constructing the entire molecule from simple precursors. While it offers the highest degree of flexibility for creating novel analogs, it is a formidable challenge due to the molecule's structural complexity, including its 14-membered macrocyclic lactone and multiple stereocenters.[1]
Q2: Why is Erythromycin A unstable in acidic conditions, and how can this be mitigated?
Erythromycin A is highly sensitive to acid.[3][4] The instability is due to an intramolecular ketalization reaction involving the C-9 ketone, the C-6 hydroxyl group, and the C-12 hydroxyl group, which leads to the formation of inactive anhydroerythromycin A.[5] A detailed kinetic study revealed that the degradation pathway involves the slow loss of the cladinose (B132029) sugar, and that the resulting enol ether and anhydride (B1165640) are in equilibrium with the parent compound.[3][4][6]
Mitigation Strategies:
-
pH Control: Maintain neutral or slightly basic conditions during reactions and purification steps.
-
Protecting Groups: Protect the hydroxyl groups at C-6 and C-12, or modify the C-9 ketone to prevent ketal formation.[5]
-
Prodrugs: First-generation derivatives, such as 2'-esters and acid-addition salts, were developed to improve chemical stability and oral bioavailability.[7]
Q3: What are the key challenges in the glycosylation step of Erythromycin A derivative synthesis?
The glycosylation of the erythromycin aglycone, 6-deoxyerythronolide B (6-dEB), is crucial for its antibacterial activity.[8] Key challenges include:
-
Regioselectivity: The aglycone has multiple hydroxyl groups (C-3, C-5, and C-11) that can be glycosylated. Achieving selective glycosylation at the desired position is critical. In the natural biosynthetic pathway, glycosylation occurs first at C-3 and then at C-5.[9]
-
Stereoselectivity: Forming the correct anomeric linkage (α or β) is essential for biological activity.
-
Yield: Glycosylation reactions, especially on complex substrates, can often result in low yields.
Q4: What are common impurities encountered during the synthesis and purification of Erythromycin A derivatives?
Common impurities can arise from several sources:
-
Starting Material: Commercial Erythromycin A often contains related compounds like Erythromycin B and Erythromycin C.[10]
-
Side Reactions: Incomplete reactions or side reactions can lead to a variety of structurally similar impurities. For example, N-demethylation of the desosamine (B1220255) sugar can occur, leading to impurities like 3''-N-demethylerythromycin.[11]
-
Degradation Products: As mentioned in Q2, acid-catalyzed degradation can produce anhydroerythromycin A and erythromycin A enol ether.[10][12]
Troubleshooting Guides
Low Yield in Chemical Reactions
| Symptom | Possible Cause | Suggested Solution | Citation |
| Low yield in C-6 selective methylation | Inefficient methylation reagent or reaction conditions. | Use a 9-O-substituted erythromycin A 9-oxime as the substrate. Employ a polar aprotic solvent. The choice of base and methylating reagent is also critical. | [13] |
| Sub-optimal water content in the reaction mixture for alkylation. | For certain alkylations, the presence of a specific amount of water is crucial. For example, in the alkylation of a protected anhydroerythromycin A derivative, a total water content of approximately 0.18 to 1.05 equivalents relative to the starting material can optimize the yield. | [14] | |
| Low yield in macrocyclization | Conformational rigidity issues with the seco-acid precursor. | While historically cyclic protecting groups were used to pre-organize the molecule for cyclization, recent studies have shown that substrates devoid of these "biasing elements" can cyclize efficiently. Consider a more flexible precursor. | [15] |
| Poor yield in N-demethylation | Incorrect reaction temperature or base concentration. | When synthesizing 3''-N-demethyl derivatives using iodine and sodium acetate, maintain the reaction temperature at 60°C. Higher temperatures can lead to byproducts, while lower temperatures slow the reaction. Use a 4M sodium hydroxide (B78521) solution and add it dropwise to ensure complete reaction with iodine. | [11] |
Glycosylation Issues
| Symptom | Possible Cause | Suggested Solution | Citation |
| Poor regioselectivity (mixture of C-3, C-5, and C-11 glycosides) | Lack of catalyst control over the multiple reactive hydroxyl groups. | Employ chiral acid catalysis to direct the glycosylation. For selective C-5 glycosylation of 6-dEB, use a BINOL-based chiral phosphoric acid (CPA) catalyst. For selective C-3 glycosylation, a SPINOL-based CPA can be effective. | [9][16] |
| C-3 and C-5 hydroxyl groups are both reactive. | To achieve selective glycosylation at the C-11 position, consider a traceless protection strategy for the C-3/C-5 diol using boronic acids prior to the glycosylation reaction. | [16] | |
| Low yield of glycosylated product | Inefficient activation of the glycosyl donor. | Ensure appropriate glycosyl donor and promoter/catalyst are used. The choice of solvent can also significantly impact the reaction outcome. | [9][16] |
| Steric hindrance around the target hydroxyl group. | Modify protecting groups on the macrolide to reduce steric bulk near the reaction site. | [15] |
Purification and Separation Problems
| Symptom | Possible Cause | Suggested Solution | Citation |
| Poor separation of Erythromycin A from related impurities (B, C, etc.) by HPLC | Sub-optimal chromatographic conditions. | Use a validated RP-HPLC method. A Waters XBridge C18 column (100 mm x 4.6 mm, 3.5 µm) with a gradient of 0.4% ammonium (B1175870) hydroxide in water and methanol (B129727) at 215 nm has been shown to effectively separate Erythromycin A from at least nine known impurities. | [10] |
| Co-elution of degradation products with the main peak. | For separating degradation products like anhydroerythromycin A and erythromycin A enol ether, a gradient RP-HPLC method using a Waters X-Terra RP18 column (250 mm x 4.6 mm, 3.5 µm) at 65°C with a mobile phase of phosphate (B84403) buffer (pH 7.0), acetonitrile, and water can be effective. | [12][17] | |
| High back pressure during column chromatography | Clogged column frit or tubing. | Always filter samples and buffers before use. If pressure is high, try back-flushing the column with an appropriate solvent. Ensure the sample is not too viscous. | [18][19] |
| Precipitated sample on the column. | Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. If additives were used for initial solubilization, include them in the running buffer. | [18][19] | |
| Distorted or broad peaks in chromatogram | Poor column packing or air bubbles in the column. | Repack the column if possible or use a pre-packed column. Ensure all buffers are properly degassed. | [20] |
Quantitative Data Summary
| Reaction Type | Substrate | Key Reagents/Catalyst | Product | Yield (%) | Citation |
| Selective Methylation | 9-O-substituted Erythromycin A 9-oxime | Methylating agent, base, polar aprotic solvent | 6-O-methyl derivative (Clarithromycin precursor) | ~90 | [13] |
| N-Demethylation | Erythromycin A | Iodine, Sodium Acetate, NaOH | 3''-N-demethylerythromycin | ~85 | [11] |
| N-Demethylation | Roxithromycin | Iodine, Sodium Acetate, NaOH | 3''-N-demethylroxithromycin | ~88 | [11] |
| Regioselective Glycosylation (C-5) | 6-deoxyerythronolide B (6-dEB) | (S)-TRIP (chiral phosphoric acid) | C-5 α-glycoside | 71 (99:1 r.r.) | [16] |
| Regioselective Glycosylation (C-3) | 6-deoxyerythronolide B (6-dEB) | (R)-SPINOL-CPA | C-3 α-glycoside | 82 (73:27 r.r.) | [16] |
| Alkylation | 2'-O-acetyl-4''-O-formyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiketal | Dimethyl sulfate, NaH, THF | 12-O-methyl derivative | 59 | [14] |
Experimental Protocols
Protocol 1: Selective C-5 Glycosylation of 6-deoxyerythronolide B (6-dEB)
This protocol is adapted from the regiodivergent glycosylation method using chiral phosphoric acid catalysts.[16]
-
Materials: 6-deoxyerythronolide B (6-dEB), glycosyl donor (e.g., a 6-deoxysugar derivative), (S)-TRIP catalyst, and anhydrous dichloromethane (B109758) (DCM).
-
Procedure: a. To a solution of 6-dEB (1 equivalent) and the glycosyl donor (1.2 equivalents) in anhydrous DCM, add the (S)-TRIP catalyst (10 mol %). b. Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with a suitable quenching agent (e.g., triethylamine). e. Concentrate the mixture under reduced pressure. f. Purify the residue by silica (B1680970) gel column chromatography to isolate the C-5 glycosylated product.
-
Expected Outcome: Formation of the C-5 α-glycoside with high regioselectivity (up to 99:1 r.r.) and a yield of approximately 71%.
Protocol 2: HPLC Analysis of Erythromycin A and its Impurities
This protocol is based on a validated stability-indicating HPLC method.[10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.4% ammonium hydroxide in water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
Start with a suitable ratio of A:B.
-
Run a linear gradient to increase the percentage of B over time to elute all compounds of interest.
-
Re-equilibrate the column to initial conditions before the next injection.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) and filter through a 0.45 µm filter before injection.
Visualizations
Caption: Acid degradation pathway of Erythromycin A.
Caption: General experimental workflow for glycosylation.
Caption: Troubleshooting logic for HPLC peak resolution.
References
- 1. Regiodivergent Glycosylations of 6-Deoxy-erythronolide B and Oleandomycin-Derived Macrolactones Enabled by Chiral Acid Catalysis. | Semantic Scholar [semanticscholar.org]
- 2. helixchrom.com [helixchrom.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial glycosylation of erythromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broadened Glycosylation Patterning of Heterologously Produced Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regiodivergent Glycosylations of 6-deoxy-Erythronolide B and Ole-andomycin-Derived Macrolactones Enabled by Chiral Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP1408047B1 - Process for preparation of erythromycin compounds - Google Patents [patents.google.com]
- 15. On the Macrocyclization of the Erythromycin Core: Preorganization is Not Required - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. pdf.dutscher.com [pdf.dutscher.com]
- 20. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Technical Support Center: Purification and Isolation of Erythromycin A
Welcome to the technical support center for the purification and isolation of Erythromycin A from fermentation broth. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for isolating Erythromycin A from fermentation broth?
A1: The most prevalent methods for downstream processing of Erythromycin A include solvent extraction, adsorption chromatography, membrane filtration, and crystallization.[1][2][3] Often, a combination of these techniques is employed to achieve high purity.
Q2: Why is pH control so critical during the extraction of Erythromycin A?
A2: pH is a dominant parameter in Erythromycin A extraction because its solubility and stability are highly pH-dependent. Erythromycin is an organic base and is more soluble in organic solvents in its non-polar, basic form. Therefore, adjusting the pH of the fermentation broth to a basic range (typically pH 8.5-10.5) significantly enhances extraction efficiency into an organic solvent.[1][4] Conversely, acidic conditions can lead to the degradation of erythromycin.[1][5]
Q3: What are the main impurities I should be aware of, and how can I remove them?
A3: The primary impurities are typically related erythromycin variants, mainly Erythromycin B and Erythromycin C, which are co-produced during fermentation.[1][6] Additionally, residual media components and other metabolites from the fermentation broth can be present.[7] Chromatographic methods, such as column chromatography with macroporous resins, are effective for separating these closely related variants.[2][8] Aqueous crystallization can also be optimized to selectively crystallize Erythromycin A, leaving impurities behind in the mother liquor.[9]
Q4: How can I analyze the purity of my isolated Erythromycin A?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for quantifying Erythromycin A and its related impurities.[10][11][12] Other methods like Thin Layer Chromatography (TLC) can be used for initial qualitative assessments.[10] Spectrophotometric methods have also been developed for the analysis of erythromycin in pharmaceutical dosage forms.[13]
Q5: What is the stability of Erythromycin A in solution?
A5: Erythromycin A is unstable in acidic conditions, which can cause intramolecular dehydration.[5] Stock solutions are generally stable for a few days at 37°C and should be stored at 2-8°C for longer preservation. For long-term storage, maintaining a temperature of -20°C is recommended to prevent degradation.[14]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the fermentation broth. | Ensure the pH of the aqueous phase is adjusted to the optimal range of 8.5-10.5 before extraction with an organic solvent.[1][4] Use a calibrated pH meter for accurate measurement. |
| Suboptimal solvent-to-broth ratio. | Increase the volume of the organic solvent relative to the fermentation broth. A higher solvent ratio can improve partitioning and overall yield.[1] |
| Inadequate mixing during extraction. | Ensure vigorous mixing of the broth and solvent to maximize the interfacial area for mass transfer. However, be mindful that excessive agitation can lead to stable emulsions. |
| Degradation of Erythromycin A. | Avoid prolonged exposure to harsh pH conditions (especially acidic) and high temperatures.[1][5] |
Issue 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Step |
| Presence of surface-active substances in the broth. | Pre-treat the fermentation broth using membrane filtration (e.g., ultrafiltration with a 5kDa MWCO membrane) to remove proteins and other surfactants that cause emulsification.[1] |
| High-speed agitation. | Reduce the mixing speed or use a gentler inversion method for extraction. |
| Inappropriate solvent choice. | Consider alternative extraction techniques that are less prone to emulsion formation, such as pre-dispersed solvent extraction (PDSE) or the use of ionic liquids.[1] The addition of an inorganic salt like NaCl can also help in phase separation in some systems.[3] |
Issue 3: Co-extraction of Impurities (Erythromycin B and C)
| Possible Cause | Troubleshooting Step |
| Low selectivity of the extraction solvent. | While solvent extraction is a good initial step, it often has low selectivity for erythromycin variants.[1] Further purification steps are necessary. |
| Ineffective downstream purification. | Employ a secondary purification method with higher selectivity, such as adsorption chromatography using a non-polar macroporous resin (e.g., polystyrene-based).[2][8] Stepwise elution can effectively separate Erythromycin A from B and C.[8] |
| Suboptimal crystallization conditions. | Optimize pH and temperature during aqueous crystallization to maximize the yield of Erythromycin A while minimizing the co-crystallization of Erythromycin C.[9] |
Data Presentation
Table 1: Comparison of Different Extraction Methods for Erythromycin
| Extraction Method | Key Parameters | Typical Efficiency | Advantages | Disadvantages |
| Conventional Liquid-Liquid Extraction | pH: 8.5-10.5; Solvent: Amyl acetate (B1210297), Butyl acetate | Variable | Widely used and understood. | Prone to stable emulsion formation; limited solvent choice.[1] |
| Salt-Induced Phase Separation | Solvent: Acetonitrile; Salt: NaCl | >98.5% (single stage) | High efficiency; rapid phase separation; no emulsion.[3] | Requires subsequent removal of salt and solvent. |
| Sugaring-Out Extraction | Solvent: Acetonitrile; Agent: Glucose (156.3 g/L); pH: 8.3; Temp: 4°C | 88% (model system), 87% (real broth) | More effective than salting-out; preserves antimicrobial activity.[7][15] | Can be affected by high concentrations of media components.[7][15] |
| Pre-dispersed Solvent Extraction (PDSE) | pH > pKa (8.6) for extraction; pH < pKa for stripping | High | No emulsion formation.[1] | More complex setup involving colloidal liquid aphrons. |
| Adsorption Chromatography | Resin: Macroporous (e.g., SP825); Eluent: Ethyl acetate | Purity: 95.8%; Yield: 96.1% | High selectivity for Erythromycin A over B and C.[8] | Requires careful optimization of loading and elution conditions. |
Experimental Protocols
Protocol 1: Liquid Phase Extraction with Back Extraction (LPE-BE)
This method offers a higher quality of separation compared to conventional liquid-liquid extraction.[1]
-
Preparation : Centrifuge the fermentation broth to separate the biomass. Adjust the pH of the supernatant to 10.0.
-
Forward Extraction : Mix the pH-adjusted supernatant with an equal volume of an organic solvent (e.g., n-butyl acetate). Shake vigorously.
-
Phase Separation : Centrifuge the mixture (e.g., 13,000 rpm for 15 minutes) to separate the organic and aqueous phases.
-
Back Extraction : Transfer the organic phase containing erythromycin to a new tube. Add an equal volume of an acidic aqueous solution (e.g., pH 5.0 buffer).
-
Final Separation : Mix and then centrifuge (e.g., 3000 rpm) to separate the phases. The purified erythromycin will be in the acidic aqueous phase.
-
Analysis : Inject an aliquot of the final acidic aqueous phase into an HPLC system for quantification.[16]
Protocol 2: Purification by Adsorption Chromatography
This protocol is effective for separating Erythromycin A from its related impurities.
-
Resin Preparation : Pack a chromatography column with a suitable macroporous adsorbent resin (e.g., polystyrene-based SP825).[2][8] Equilibrate the column with the appropriate buffer.
-
Loading : Load the crude erythromycin extract (dissolved in a suitable solvent) onto the column. The optimal loading mass is typically around 40% of the resin's saturated adsorption capacity.[8]
-
Stepwise Elution :
-
Step 1 (Impurity Removal) : Elute the column with a low concentration of the eluent (e.g., 2% ethyl acetate solution for 5 bed volumes). This step will remove more polar impurities like Erythromycin C.[8]
-
Step 2 (Erythromycin A Elution) : Elute the column with the pure eluent (e.g., 100% ethyl acetate) to recover the purified Erythromycin A.
-
-
Product Recovery : Collect the fractions containing pure Erythromycin A. Evaporate the solvent to obtain the purified product.
-
Purity Analysis : Confirm the purity of the final product using HPLC.[12]
Visualizations
Caption: General workflow for Erythromycin A purification.
Caption: Liquid Phase Extraction with Back Extraction (LPE-BE).
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. CN101367855A - A kind of method of purifying erythromycin A - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]
- 5. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sugaring-out extraction of erythromycin from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. cdn.who.int [cdn.who.int]
- 15. Sugaring-out extraction of erythromycin from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vitro Activity of Erythromycin A Dihydrate and Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two prominent macrolide antibiotics: Erythromycin A dihydrate and Azithromycin (B1666446). The information presented is curated from scientific literature to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in the antibacterial spectrum and potency of these compounds.
Introduction to the Antibiotics
Comparative In Vitro Activity: A Quantitative Analysis
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and Azithromycin against a range of clinically relevant bacterial species, providing a direct comparison of their activity.
| Bacterial Species | Erythromycin MIC (mg/L) | Azithromycin MIC (mg/L) | Key Observations |
| Streptococcus pneumoniae | 0.063/0.13 (MIC50/MIC90)[6] | 0.13/0.25 (MIC50/MIC90)[6] | Erythromycin is slightly more potent against S. pneumoniae. |
| Streptococcus pyogenes (Group A) | 0.03 (MIC90)[7] | 0.06 (MIC90)[7] | Both macrolides show potent activity, with erythromycin being slightly more active. |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.5 (77% susceptible)[7] | 1 (77% susceptible)[7] | Both have comparable activity, with a significant portion of isolates being resistant. |
| Haemophilus influenzae | 8 (MIC90)[7] | 2 (MIC90)[7] | Azithromycin is substantially more active against H. influenzae.[3][7] |
| Moraxella catarrhalis | - | - | Azithromycin is more potent than erythromycin against M. catarrhalis.[3] |
| Neisseria gonorrhoeae | - | - | Azithromycin is up to four times more potent than erythromycin.[3] |
| Enterobacteriaceae | 16 to 128 (MIC for 90%)[3] | ≤4 (MIC for 90%)[3] | Azithromycin demonstrates significantly greater activity against various Enterobacteriaceae.[3] |
| Actinobacillus actinomycetemcomitans | Poor activity[8] | 2.0 (all strains inhibited)[8] | Azithromycin is highly effective, whereas erythromycin shows poor in vitro activity.[8] |
| Anaerobic Bacteria | Similar Susceptibility[7] | Similar Susceptibility[7] | Both drugs exhibit comparable activity against the anaerobic bacteria tested.[7] |
| Enterococci | 1.0 (mode MIC)[7] | 4.0 (mode MIC)[7] | Erythromycin is more active against enterococci than azithromycin.[7] |
Experimental Protocols for In Vitro Susceptibility Testing
The determination of MIC values is crucial for assessing the in vitro activity of antibiotics. Standardized methods are employed to ensure reproducibility and comparability of results across different laboratories. The most common methods are broth microdilution and agar (B569324) dilution.
Broth Microdilution Method
-
Preparation of Antibiotic Solutions : Serial twofold dilutions of this compound and Azithromycin are prepared in a suitable cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation : Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation : Microtiter plates containing the diluted antibiotic solutions are inoculated with the bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method
-
Preparation of Antibiotic-Containing Agar : A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a specific concentration of the antibiotic.[8][9]
-
Inoculum Preparation : A bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation : A standardized volume of the bacterial suspension (typically 1-10 µL) is spotted onto the surface of each agar plate using a multipoint inoculator.
-
Incubation : The plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterium being tested.
-
MIC Determination : The MIC is the lowest concentration of the antibiotic that prevents the growth of a single colony or a faint haze.
Mechanism of Action: A Comparative Workflow
The following diagram illustrates the shared mechanism of action of Erythromycin and Azithromycin, highlighting their interaction with the bacterial ribosome to inhibit protein synthesis.
Caption: Inhibition of bacterial protein synthesis by Erythromycin and Azithromycin.
Summary of In Vitro Comparison
References
- 1. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of azithromycin compared with that of erythromycin against Actinobacillus actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Clarithromycin vs. Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent macrolide antibiotics: clarithromycin (B1669154) and erythromycin A dihydrate. By examining their molecular interactions, antibacterial efficacy, and the experimental methodologies used for their evaluation, this document aims to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both clarithromycin and this compound are bacteriostatic antibiotics that function by inhibiting protein synthesis in susceptible bacteria. Their primary target is the 50S ribosomal subunit , a crucial component of the bacterial ribosome responsible for peptide bond formation and polypeptide elongation. By binding to a specific site on the 23S ribosomal RNA (rRNA) within the 50S subunit, these macrolides physically obstruct the nascent polypeptide exit tunnel (NPET).[1][2][3][4] This blockage prevents the growing polypeptide chain from exiting the ribosome, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.[5][6]
While the fundamental mechanism is shared, the structural difference between clarithromycin and erythromycin—the methylation of the hydroxyl group at the C-6 position in the lactone ring of clarithromycin—confers significant advantages.[6] This modification enhances its acid stability and broadens its antibacterial spectrum compared to erythromycin.[6]
Comparative Efficacy: A Quantitative Look
The enhanced efficacy of clarithromycin can be quantified through various experimental parameters, including ribosomal binding affinity and the in vitro inhibition of bacterial growth and protein synthesis.
Ribosomal Binding Affinity
The strength of the interaction between an antibiotic and its target is a key determinant of its potency. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger binding interaction.
| Antibiotic | Bacterial Species | Dissociation Constant (K) | Reference |
| Clarithromycin | Escherichia coli | 8 nM | [7][8] |
| Erythromycin | Escherichia coli | 36 nM | [7][8] |
| Clarithromycin | Helicobacter pylori | ~2 x 10⁻¹⁰ M | [9][10] |
| Erythromycin | Helicobacter pylori | ~2 x 10⁻¹⁰ M | [9][10] |
Note: The binding affinities to H. pylori ribosomes were found to be exceptionally tight for both macrolides, with very slow dissociation rates.[9][10]
Inhibition of Protein Synthesis and Bacterial Growth
The half-maximal inhibitory concentration (IC50) for protein synthesis and the minimum inhibitory concentration (MIC) for bacterial growth provide further evidence of antibacterial potency.
| Antibiotic | Bacterial Species | IC50 (Protein Synthesis) | MIC | Reference |
| Clarithromycin | Staphylococcus aureus | 0.15 µg/mL | Not specified | [11] |
| Erythromycin | Haemophilus influenzae | 1.5 µg/mL | Not specified | [12] |
| Clarithromycin | Helicobacter pylori | Not specified | ≤0.016 to >256 µg/mL (resistance dependent) | [13] |
| Erythromycin | Helicobacter pylori | Not specified | >256 µg/mL (for resistant strains) | [13] |
Molecular Interactions with the Ribosome
The binding site for both clarithromycin and erythromycin is located within the NPET of the 50S ribosomal subunit. This pocket is primarily formed by segments of domain V and, to a lesser extent, domain II of the 23S rRNA.[5][6] Key interactions occur with specific nucleotides, most notably adenosine (B11128) residues at positions corresponding to A2058 and A2059 in E. coli 23S rRNA.[5] Mutations in these nucleotides are a common mechanism of bacterial resistance to macrolides.[13][14]
The following diagram illustrates the general mechanism of action for these macrolide antibiotics.
Caption: Mechanism of action of macrolide antibiotics.
Experimental Protocols
The following sections detail the methodologies for key experiments used to compare clarithromycin and erythromycin.
Determination of Ribosomal Binding Affinity
This protocol outlines a method for determining the dissociation constant (Kd) of macrolides to bacterial ribosomes using radiolabeled compounds.
Caption: Experimental workflow for determining ribosomal binding affinity.
Detailed Steps:
-
Ribosome Isolation: Bacterial cells are cultured to mid-log phase, harvested by centrifugation, and lysed. Ribosomes are then isolated from the cell lysate by a series of differential centrifugation steps, including ultracentrifugation, to pellet the 70S ribosomes. The ribosome concentration is determined spectrophotometrically.
-
Radiolabeling: Clarithromycin and erythromycin are synthesized with a carbon-14 (B1195169) ([¹⁴C]) label to enable their detection and quantification.
-
Incubation: A constant concentration of the isolated 70S ribosomes is incubated with a range of concentrations of the [¹⁴C]-labeled macrolide in a suitable binding buffer. The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Antibiotic:
-
Nitrocellulose Filter Binding: The incubation mixture is passed through a nitrocellulose filter. Ribosomes and any bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through. The filter is then washed to remove any non-specifically bound antibiotic.
-
Spun Column Chromatography: The incubation mixture is applied to a small gel filtration column and centrifuged. The larger ribosome-antibiotic complexes elute in the void volume, while the smaller, free antibiotic is retained in the column matrix.
-
-
Quantification: The amount of radioactivity on the nitrocellulose filter or in the eluate from the spun column is measured using a liquid scintillation counter. This provides the concentration of the bound antibiotic.
-
Data Analysis: The data of bound versus free antibiotic concentration is plotted and analyzed, often using a Scatchard plot, to determine the dissociation constant (Kd) and the number of binding sites.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of clarithromycin and erythromycin are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Kirby-Bauer Disk Diffusion Test
This method provides a qualitative assessment of antimicrobial susceptibility.
Detailed Steps:
-
Plate Preparation: A Mueller-Hinton agar (B569324) plate is uniformly inoculated with a standardized suspension of the test bacterium to create a bacterial lawn.
-
Disk Application: Paper disks impregnated with a standard concentration of clarithromycin and erythromycin are placed on the surface of the agar.
-
Incubation: The plate is incubated under standard conditions.
-
Zone of Inhibition Measurement: As the antibiotic diffuses from the disk into the agar, it inhibits the growth of the susceptible bacteria, creating a clear circular zone of inhibition. The diameter of this zone is measured in millimeters.
-
Interpretation: The diameter of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[15]
Conclusion
Clarithromycin and this compound share a common mechanism of action by targeting the bacterial 50S ribosomal subunit and inhibiting protein synthesis. However, the structural modification in clarithromycin leads to a higher binding affinity to the ribosome in certain bacteria and a broader spectrum of activity. The quantitative data from ribosomal binding assays and susceptibility testing consistently support the enhanced antibacterial profile of clarithromycin over its parent compound, erythromycin. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other macrolide antibiotics.
References
- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tight binding of clarithromycin, its 14-(R)-hydroxy metabolite, and erythromycin to Helicobacter pylori ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tight binding of clarithromycin, its 14-(R)-hydroxy metabolite, and erythromycin to Helicobacter pylori ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azithromycin and clarithromycin inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mutations in 23S rRNA in Helicobacter pylori Conferring Resistance to Erythromycin Do Not Always Confer Resistance to Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutations in 23S rRNA are associated with clarithromycin resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
A Comparative Guide to the Antibacterial Efficacy of Erythromycin A Dihydrate Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial efficacy of Erythromycin A dihydrate against key gram-positive bacteria, namely Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. The performance of this compound is objectively compared with several alternative antibiotics, supported by experimental data from various studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and clinical application of antibacterial agents.
Data Presentation: Comparative Antibacterial Efficacy
The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for Erythromycin A and its alternatives against the specified gram-positive bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested bacterial isolates are inhibited, respectively.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) Against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Erythromycin A | 0.25 - 0.5 | >2 |
| Azithromycin | 1.0 | >128 |
| Clarithromycin (B1669154) | 0.12 - 0.25 | >64 |
| Doxycycline | 0.25 | 16 |
| Amoxicillin-Clavulanate | 0.25 - 2 | 4 - >16 |
Table 2: Comparative MIC50 and MIC90 Values (µg/mL) Against Streptococcus pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Erythromycin A | 0.063 | 0.125[1][2] |
| Azithromycin | 0.13 | 0.25[1][2] |
| Clarithromycin | 0.031 | 0.063[1][2] |
| Doxycycline | 0.25 | 1.0 |
| Amoxicillin-Clavulanate | ≤0.06 - 1 | 0.12 - 8 |
Table 3: Comparative MIC50 and MIC90 Values (µg/mL) Against Streptococcus pyogenes
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Erythromycin A | 0.06 | 0.09 - 0.5[3][4] |
| Azithromycin | 0.12 | 0.5[4][5] |
| Clarithromycin | 0.06 | 0.5[3][4] |
| Doxycycline | ≤0.25 | 16[6] |
| Amoxicillin-Clavulanate | ≤0.03 - 0.06 | ≤0.03 - 0.12 |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following are generalized protocols for broth microdilution and agar (B569324) dilution methods.
Broth Microdilution Method (based on CLSI M07-A11)
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. Create a series of twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like streptococci, the broth is often supplemented with lysed horse blood.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending colonies from a fresh agar plate into broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation is typically done in an atmosphere with 5% CO₂.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Agar Dilution Method (based on EUCAST guidelines)
This method involves incorporating the antibiotic into an agar medium, on which the bacteria are then inoculated.
-
Preparation of Agar Plates: Prepare a series of agar plates, each containing a specific concentration of the antibiotic. This is done by adding the appropriate volume of antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies. For streptococci, the agar is supplemented with 5% defibrinated horse or sheep blood.
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation and Incubation: Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic. Allow the spots to dry before inverting the plates for incubation. Incubate the plates at 35°C for 16-20 hours. For Streptococcus pneumoniae, incubation is performed in a CO₂-enriched atmosphere.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria, or allows for the growth of only a single colony or a faint haze.
Visualizations: Mechanism of Action and Experimental Workflow
Mechanism of Action: Erythromycin A's Inhibition of Bacterial Protein Synthesis
Erythromycin A exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It achieves this by binding to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.[1][7][8] This binding occurs within the nascent peptide exit tunnel (NPET) on the 23S rRNA component of the 50S subunit.[9][10] By physically obstructing this tunnel, erythromycin prevents the elongation of the growing polypeptide chain, leading to a halt in protein production and ultimately inhibiting bacterial growth.[7]
Caption: Mechanism of action of this compound.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method. This workflow is a standard procedure in microbiology laboratories for assessing the in vitro susceptibility of bacteria to antimicrobial agents.
Caption: Workflow for Broth Microdilution MIC Assay.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Streptococcus pyogenes to azithromycin, clarithromycin, erythromycin and roxithromycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 7. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The macrolide-ketolide antibiotic binding site is formed by structures in domains II and V of 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Erythromycin A and Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Erythromycin A with other prominent macrolide antibiotics, focusing on their antimicrobial performance, mechanisms of action, and pharmacokinetic profiles. The information is supported by experimental data to facilitate informed decision-making in research and drug development.
Executive Summary
Erythromycin, the progenitor of the macrolide class, has been a cornerstone in treating various bacterial infections.[1][2] However, the development of semi-synthetic derivatives, notably Clarithromycin and Azithromycin (B1666446), has offered significant improvements in chemical stability, tolerability, and antimicrobial spectrum.[3][4] These newer agents exhibit enhanced activity against key respiratory pathogens and possess more favorable pharmacokinetic properties, allowing for less frequent dosing.[3][4][5] This guide delves into a detailed comparison of these macrolides, providing quantitative data, experimental methodologies, and visual representations of their molecular interactions.
Comparative Performance Data
The in vitro activity of macrolide antibiotics is a critical indicator of their therapeutic potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Erythromycin A, Clarithromycin, and Azithromycin against various bacterial pathogens.
Table 1: Antimicrobial Activity (MIC90, µg/mL) Against Common Respiratory Pathogens
| Bacterial Species | Erythromycin A | Clarithromycin | Azithromycin |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.125 | ≤0.125 | ≤0.125 |
| Streptococcus pneumoniae (Penicillin-Resistant) | >128.0 | >128.0 | >128.0 |
| Haemophilus influenzae | High Resistance | 4.0 | 0.5 |
| Moraxella catarrhalis | Susceptible | Susceptible | Susceptible |
| Legionella pneumophila | Active | More Active | Most Active |
| Mycoplasma pneumoniae | Active | Active | Active |
| Chlamydia pneumoniae | Active | Active | Active |
Data compiled from multiple sources. Actual MICs can vary depending on the specific strain and testing methodology.[3][5][6]
Table 2: Pharmacokinetic Properties
| Parameter | Erythromycin A | Clarithromycin | Azithromycin |
| Acid Stability | Poor | Good | Excellent |
| Serum Half-life (hours) | 1.5 - 2.0 | 3 - 7 | >40 |
| Tissue Penetration | Moderate | Good | Excellent |
| Dosing Frequency | 4 times daily | 2 times daily | Once daily |
| Drug Interactions (CYP3A4 inhibition) | Significant | Moderate | Minimal |
This table provides a generalized comparison. Specific values can vary based on patient factors and formulation.[4][5][7][8]
Mechanism of Action
Macrolide antibiotics exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[2][7][9] They bind to the 50S ribosomal subunit, specifically to the 23S rRNA molecule within the polypeptide exit tunnel.[7][10] This binding obstructs the elongation of the polypeptide chain, thereby halting bacterial growth and replication.[2][10] While the fundamental mechanism is shared across macrolides, variations in their chemical structure can influence their binding affinity and ability to overcome resistance mechanisms.[9]
Signaling Pathway Modulation
Beyond their antimicrobial properties, macrolides, particularly Azithromycin, are recognized for their immunomodulatory and anti-inflammatory effects.[11] These effects are mediated through interference with various intracellular signaling pathways.
Macrolide modulation of inflammatory signaling pathways.
Macrolides can inhibit Toll-like receptor (TLR) and tyrosine receptor kinase (TRK) pathways, leading to the downregulation of downstream molecules like ERK, JNK, p38, and mTOR.[11] This ultimately dampens the inflammatory response by reducing the expression of pro-inflammatory genes.[11] Conversely, they can activate transcription factors like NF-κB and AP-1, which can lead to an increase in certain anti-inflammatory cytokines.[11]
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are crucial. The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC), a key metric for assessing antimicrobial potency.
Broth Microdilution Method for MIC Determination
This method is a standard laboratory procedure for quantifying the in vitro susceptibility of bacteria to antimicrobial agents.[12][13]
1. Preparation of Materials:
-
Bacterial Isolate: A pure, 18-24 hour culture of the test organism on an appropriate agar (B569324) medium.
-
Antimicrobial Agents: Stock solutions of Erythromycin A, Clarithromycin, and Azithromycin of known potency.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for non-fastidious bacteria. For fastidious organisms, supplemented broth may be required.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
-
Suspend several colonies of the test organism in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
3. Plate Preparation:
-
Prepare a serial two-fold dilution of each macrolide antibiotic directly in the microtiter plate using the growth medium.
-
The final volume in each well is typically 100 µL.
4. Inoculation and Incubation:
-
Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.[12]
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The development of newer macrolides like Clarithromycin and Azithromycin has provided significant advantages over Erythromycin A in terms of their pharmacokinetic profiles and antimicrobial spectrum, particularly against Haemophilus influenzae.[3][4][14] While all three macrolides share a common mechanism of action, their distinct properties make them suitable for different clinical scenarios. Azithromycin's long half-life and excellent tissue penetration, for instance, allow for shorter treatment courses and improved patient compliance.[3][4][5] The choice of a specific macrolide should be guided by the susceptibility of the target pathogen, the site of infection, and the potential for drug interactions. The ongoing emergence of macrolide resistance underscores the importance of continued research and development of novel antimicrobial agents.[3]
References
- 1. droracle.ai [droracle.ai]
- 2. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. The macrolides: erythromycin, clarithromycin, and azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Macrolides: Erythromycin, clarithromycin, and azitromycin - ProQuest [proquest.com]
- 5. ClinPGx [clinpgx.org]
- 6. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative safety of the different macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Erythromycin A and Other 50S Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of antibiotic resistance necessitates a profound understanding of the cross-resistance patterns among clinically important antimicrobial agents. This guide provides a comprehensive comparison of Erythromycin A dihydrate with other inhibitors of the bacterial 50S ribosomal subunit, focusing on the molecular mechanisms that underpin cross-resistance. By presenting quantitative experimental data, detailed methodologies, and visual pathways, this document aims to equip researchers with the critical information needed to navigate the complexities of antibiotic development and stewardship.
Mechanisms of Resistance and Cross-Resistance Patterns
Erythromycin A, a macrolide antibiotic, exerts its bacteriostatic effect by binding to the 50S ribosomal subunit and obstructing the exit tunnel for nascent polypeptide chains, thereby inhibiting protein synthesis.[1][2] Bacterial resistance to erythromycin and other 50S inhibitors is primarily driven by two key mechanisms: target site modification and active drug efflux. These mechanisms are the primary determinants of cross-resistance profiles among different classes of 50S inhibitors, including macrolides, lincosamides, and streptogramins.
Target Site Modification (MLSB Phenotype): The most common mechanism of acquired resistance to macrolides involves the methylation of the 23S rRNA component of the 50S ribosomal subunit.[3][4] This modification is catalyzed by erythromycin ribosome methylase (Erm) enzymes, encoded by erm genes (e.g., ermA, ermB, ermC).[5][6] Methylation of adenine (B156593) residue A2058 within the peptidyl transferase center reduces the binding affinity of not only macrolides but also lincosamides (e.g., clindamycin) and streptogramin B antibiotics.[4][7] This concurrent resistance is known as the MLSB phenotype, which can be either constitutive (cMLSB) or inducible (iMLSB).[3][8] Strains exhibiting the MLSB phenotype typically demonstrate high-level resistance to all macrolides, lincosamides, and streptogramin B.[1][9]
Active Efflux (M Phenotype): The second major resistance mechanism is the active transport of the antibiotic out of the bacterial cell, mediated by efflux pumps.[1][6] In many Gram-positive bacteria, this is encoded by mef (macrolide efflux) genes, such as mefA or mefE.[1][9] This mechanism specifically targets 14- and 15-membered macrolides, including erythromycin, clarithromycin, and azithromycin.[1][7] Consequently, bacteria with the M phenotype remain susceptible to 16-membered macrolides, lincosamides, and streptogramin B antibiotics.[7] This efflux mechanism generally confers a lower level of resistance compared to the MLSB phenotype.[3]
Quantitative Comparison of Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Erythromycin A and other 50S inhibitors against bacterial strains with well-characterized resistance mechanisms. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation and is a critical measure of antibiotic potency.
Table 1: Comparative MICs (µg/mL) Against Streptococcus pneumoniae with Defined Resistance Phenotypes
| Antibiotic | Resistance Phenotype | MIC50 | MIC90 | Reference(s) |
| Erythromycin A | M phenotype (mefA) | 4.0 | 32 | [3] |
| cMLSB phenotype (ermB) | >128 | >128 | [10] | |
| Clarithromycin | M phenotype (mefA) | 16 | 32 | [11] |
| cMLSB phenotype (ermB) | >128 | >128 | [10] | |
| Azithromycin | M phenotype (mefA) | 8 | 32 | [11] |
| cMLSB phenotype (ermB) | >128 | >128 | [10] | |
| Clindamycin (B1669177) | M phenotype (mefA) | 0.06 | 0.12 | [11] |
| cMLSB phenotype (ermB) | >128 | >128 | [10] | |
| Josamycin | M phenotype (mefA) | 0.25 | 0.5 | [11] |
| cMLSB phenotype (ermB) | >128 | >128 | [10] | |
| Rokitamycin | M phenotype (mefA) | 0.5 | 1 | [11] |
| cMLSB phenotype (ermB) | 16 | >128 | [11] |
Table 2: Comparative MICs (µg/mL) Against Group B Streptococcus (GBS) with Defined Resistance Genes
| Antibiotic | Resistance Gene | MIC Range | MIC50 | MIC90 | Reference(s) |
| Erythromycin A | mefA | 1 to 16 | 8 | 16 | [12] |
| ermB | 1 to >64 | 64 | >64 | [12] | |
| ermTR | 2 to >64 | 16 | 32 | [12] | |
| Clindamycin | mefA | ≤0.06 to 0.25 | 0.12 | 0.25 | [12] |
| ermB | ≤0.06 to >64 | >64 | >64 | [12] | |
| ermTR | ≤0.06 to >64 | 0.12 (inducible) | 0.25 (inducible) | [12] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to understanding cross-resistance. The following are detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with lysed horse blood for fastidious organisms
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of antibiotics
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[1]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.[2][13]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.[1]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1][13]
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth, as observed with the unaided eye.[1][13]
Disk Diffusion D-Test for Detection of Inducible MLSB Resistance
This test phenotypically identifies inducible clindamycin resistance in the presence of erythromycin.
Materials:
-
Mueller-Hinton agar (B569324) plates
-
Erythromycin (15 µg) and clindamycin (2 µg) antibiotic disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacterial growth.[14]
-
Disk Placement: Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface. The distance between the edges of the two disks should be 15-20 mm for Staphylococcus aureus and 12 mm for beta-hemolytic streptococci.[14][15]
-
Incubation: Incubate the plates overnight at 35°C in an ambient air incubator for 16-18 hours.[14]
-
Interpretation of Results: A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk (forming a "D" shape) indicates a positive D-test, signifying inducible clindamycin resistance.[14] A circular zone of inhibition around the clindamycin disk indicates a negative result.[14]
PCR for Detection of erm and mef Resistance Genes
Polymerase Chain Reaction (PCR) is used to amplify and detect the presence of specific resistance genes.
Materials:
-
Bacterial genomic DNA
-
Gene-specific primers for ermA, ermB, ermC, and mefA/E
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture.
-
PCR Amplification:
-
Prepare a PCR reaction mixture containing the extracted DNA, forward and reverse primers for the target gene (e.g., ermB or mefA), and PCR master mix.
-
A typical thermal cycling profile includes an initial denaturation step (e.g., 94°C for 5 minutes), followed by 30-35 cycles of denaturation (e.g., 94°C for 30 seconds), annealing (e.g., 55-60°C for 30 seconds, primer-dependent), and extension (e.g., 72°C for 1 minute), with a final extension step (e.g., 72°C for 5-10 minutes).[8][9]
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target resistance gene.[8]
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key molecular pathways of resistance and a typical experimental workflow for their identification.
Caption: Mechanisms of cross-resistance to 50S inhibitors.
Caption: Experimental workflow for resistance characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. Prevalence and Characterization of the Mechanisms of Macrolide, Lincosamide, and Streptogramin Resistance in Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Resistance to Macrolide–Lincosamide–Streptogramin B Among mecA-Positive Staphylococcus Aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic and genotypic characteristics of macrolide, lacosamide, and streptogramin resistance in clinically resistant Streptococci and their correlation with reduced biocide susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic and genotypic study of macrolide, lincosamide and streptogramin B (MLSB) resistance in clinical isolates of Staphylococcus aureus in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotypes and Genotypes of Erythromycin-Resistant Streptococcus pyogenes Strains in Italy and Heterogeneity of Inducibly Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]
- 15. ejgm.co.uk [ejgm.co.uk]
Unlocking Enhanced Antibacterial Efficacy: A Guide to the Synergistic Effects of Erythromycin A Dihydrate in Combination Therapies
For researchers, scientists, and drug development professionals, the strategic combination of existing antibiotics offers a promising avenue to combat the growing threat of antimicrobial resistance. This guide provides an objective comparison of the synergistic effects of Erythromycin A dihydrate with various antibiotic classes, supported by experimental data and detailed methodologies. By understanding these interactions, researchers can identify novel therapeutic strategies and optimize treatment regimens.
Erythromycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit.[1][2][3][4][5] While effective against a broad spectrum of bacteria, its efficacy can be enhanced when used in combination with other antimicrobial agents. This guide explores the synergistic potential of this compound with β-lactams, aminoglycosides, and other antibiotics, presenting key data from in vitro studies.
Comparative Analysis of Synergistic Activity
The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI), determined through checkerboard assays. An FICI of ≤ 0.5 is indicative of synergy, while a value between 0.5 and 1.0 suggests an additive effect. Values between 1.0 and 4.0 indicate indifference, and an FICI ≥ 4.0 signifies antagonism.[6][7]
This compound and Amoxicillin (B794)
The combination of erythromycin and the β-lactam antibiotic amoxicillin has demonstrated synergistic and additive effects against various bacterial strains. This interaction is particularly relevant as macrolides are often prescribed to patients with allergies to β-lactams.[3]
| Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Streptococcus pneumoniae | This compound | 1.0 | 0.25 | 0.5 | Synergy |
| Amoxicillin | 0.5 | 0.125 | |||
| Staphylococcus aureus | This compound | 0.5 | 0.125 | 0.75 | Additive |
| Amoxicillin | 1.0 | 0.5 |
This compound and Gentamicin (B1671437)
The combination of erythromycin with the aminoglycoside gentamicin has shown synergistic activity, particularly against Gram-positive organisms like Staphylococcus aureus.
| Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Staphylococcus aureus | This compound | 0.5 | 0.125 | 0.375 | Synergy |
| Gentamicin | 2.0 | 0.25 | |||
| Escherichia coli | This compound | 16.0 | 8.0 | 1.0 | Additive |
| Gentamicin | 1.0 | 0.5 |
This compound and Rifampicin (B610482)
The combination of erythromycin and rifampicin has been investigated for its potential against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
| Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| MRSA | This compound | 2.0 | 0.5 | 0.375 | Synergy |
| Rifampicin | 0.25 | 0.03125 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the synergistic effects of this compound.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the second antibiotic are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations, typically from 4 times the Minimum Inhibitory Concentration (MIC) to 1/16th of the MIC.
-
Plate Setup: In a 96-well microtiter plate, dilutions of this compound are added to the wells in the horizontal direction, while dilutions of the second antibiotic are added in the vertical direction. This creates a matrix of wells with varying concentrations of both antibiotics.
-
Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Curve Study Protocol
Time-kill curve studies provide a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
-
Preparation: Cultures of the test organism are grown to the logarithmic phase and diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at concentrations typically based on their MICs (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Quantification: The withdrawn samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
Mechanistic Insights and Signaling Pathways
The synergistic effects of this compound with other antibiotics can often be attributed to complementary mechanisms of action.
-
Erythromycin and β-lactams: Erythromycin, by inhibiting protein synthesis, may reduce the production of enzymes like β-lactamases that can inactivate β-lactam antibiotics. Furthermore, sublethal concentrations of erythromycin can alter the bacterial cell envelope, potentially increasing the penetration of β-lactam antibiotics to their target, the penicillin-binding proteins.
-
Erythromycin and Aminoglycosides: Both macrolides and aminoglycosides target the bacterial ribosome, but at different sites (50S and 30S subunits, respectively). Their combined action can lead to a more profound inhibition of protein synthesis than either agent alone. Additionally, erythromycin's effect on the cell membrane may facilitate the uptake of aminoglycosides.
By providing a framework for assessing and understanding the synergistic interactions of this compound, this guide aims to support the development of more effective and durable antibiotic combination therapies.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. mdpi.com [mdpi.com]
- 5. scialert.net [scialert.net]
- 6. clyte.tech [clyte.tech]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of Erythromycin A Dihydrate's Ribosomal Binding
A deep dive into the binding characteristics of Erythromycin A dihydrate reveals a high degree of specificity for the bacterial ribosome, a key factor in its efficacy as an antibiotic. This guide provides a comparative analysis of Erythromycin A's ribosomal binding with other prominent macrolides, supported by quantitative data and detailed experimental protocols.
Erythromycin A, a 14-membered macrolide, exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3] This interaction is highly specific, primarily occurring within the nascent peptide exit tunnel (NPET).[1][4] The binding site is predominantly composed of 23S rRNA, with key interactions at nucleotides A2058 and A2059 in domain V.[5][6] Additionally, ribosomal proteins L4 and L22, located on opposite sides of the tunnel, can influence the binding and efficacy of macrolides.[1][7]
Comparative Binding Affinities of Macrolides
The binding affinity of macrolides to the ribosome is a critical determinant of their antimicrobial potency. This affinity is often quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. Erythromycin A exhibits a strong binding affinity for the bacterial ribosome, which is comparable to or varies slightly from other macrolides such as Azithromycin, Clarithromycin, and the ketolide Telithromycin (B1682012).
| Antibiotic | Organism | Dissociation Constant (Kd) | Method |
| Erythromycin A | Escherichia coli | 1.0 x 10⁻⁸ M | Equilibrium Binding ([¹⁴C]Erythromycin) |
| Streptococcus pneumoniae | 4.9 ± 0.6 nM | Equilibrium Binding ([¹⁴C]Erythromycin)[8][9] | |
| Azithromycin | Escherichia coli | Two-step binding: Low-affinity (upper tunnel) and high-affinity sites | Kinetic and Footprinting Analysis[1] |
| Clarithromycin | Helicobacter pylori | ~2 x 10⁻¹⁰ M | Kinetic Data ([¹⁴C]macrolides) |
| Mycobacterium smegmatis | 2.9-fold tighter than Erythromycin | Ribosome Binding Studies | |
| Mycobacterium avium | 3.5-fold tighter than Erythromycin | Ribosome Binding Studies | |
| Telithromycin | Escherichia coli | Two-step binding: Low-affinity (KT = 500 nM) and High-affinity (KT* = 8.33 nM) | Kinetics and Footprinting Analysis[10][11] |
Table 1: Comparative Dissociation Constants of Macrolides for Bacterial Ribosomes. This table summarizes the binding affinities of Erythromycin A and other macrolides to ribosomes from various bacterial species, as determined by different experimental techniques.
Unraveling the Binding Mechanism: A Two-Step Process
Kinetic studies have revealed that the binding of some macrolides, including Azithromycin and Telithromycin, to the E. coli ribosome is a two-step process.[1][10][11] The initial step involves the rapid, low-affinity binding of the antibiotic to a site in the upper part of the NPET.[1][10][11] This is followed by a slower conformational change, leading to a much tighter, high-affinity binding state.[1][10][11] This two-step mechanism is thought to contribute to the potent inhibitory activity of these antibiotics.
Structural Insights into Macrolide Binding
The specificity of macrolide binding is dictated by a network of interactions with the ribosomal components. While all macrolides share a common binding region in the NPET, subtle differences in their chemical structures lead to distinct interaction patterns.
-
Erythromycin A: The desosamine (B1220255) sugar of Erythromycin A forms crucial hydrogen bonds with A2058 and A2059 of the 23S rRNA.[12]
-
Azithromycin: This 15-membered macrolide exhibits a dual-binding mode in some species, with one molecule interacting with domains IV and V of the 23S rRNA, and a second molecule interacting with ribosomal proteins L4 and L22 and domain II of the 23S rRNA.[1]
-
Clarithromycin: The increased hydrophobicity of Clarithromycin is suggested to contribute to a faster rate of intracellular accumulation, leading to its lower Minimum Inhibitory Concentration (MIC) compared to Erythromycin for some bacteria.
-
Telithromycin: This ketolide demonstrates a unique binding mode. In addition to the interactions within the NPET, its alkyl-aryl side chain extends to interact with the base pair U2609:A752 and the loop of ribosomal protein L22, contributing to its high affinity and activity against some macrolide-resistant strains.[7][10][11]
Experimental Protocols for Validating Ribosomal Binding
The specificity and affinity of antibiotic-ribosome interactions are validated through a variety of experimental techniques. Below are detailed protocols for key assays.
Ribosome Footprinting Assay
This technique identifies the specific nucleotides of the 23S rRNA that are protected by the bound antibiotic from chemical modification.
Protocol:
-
Ribosome Preparation: Isolate 70S ribosomes from the target bacterial strain (e.g., E. coli MRE600) through sucrose (B13894) density gradient centrifugation.
-
Complex Formation: Incubate the purified ribosomes with the macrolide antibiotic at various concentrations in a binding buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM NH₄Cl, 4 mM MgCl₂, 100 mM KCl) at room temperature.[7]
-
Chemical Modification: Treat the ribosome-antibiotic complexes with a chemical modifying agent such as dimethyl sulfate (B86663) (DMS) or kethoxal. These agents modify accessible nucleotides that are not protected by the bound antibiotic.[10]
-
RNA Extraction: Extract the 23S rRNA from the modified ribosomes.
-
Primer Extension Analysis: Use a radiolabeled primer complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.
-
Gel Electrophoresis and Autoradiography: Separate the resulting cDNA fragments on a sequencing gel. The positions of the "stops" reveal the nucleotides protected by the antibiotic.
X-ray Crystallography of Ribosome-Antibiotic Complexes
This powerful technique provides a high-resolution, three-dimensional structure of the antibiotic bound to the ribosome, revealing the precise atomic interactions.
Protocol:
-
Ribosome Complex Formation: Form a complex of the 70S ribosome with mRNA and tRNAs. Add the macrolide antibiotic to this pre-formed complex.[12]
-
Crystallization: Crystallize the ribosome-antibiotic complex using vapor diffusion in sitting drops. The crystallization buffer typically contains precipitants like PEG and salts.[12]
-
Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.[12]
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the ribosome-antibiotic complex. Refine the model to obtain a high-resolution structure.
Kinetic Analysis of Binding
Kinetic studies, often employing radiolabeled antibiotics, are used to determine the association and dissociation rate constants, providing insights into the dynamics of the binding process.
Protocol:
-
Equilibrium Binding Assay:
-
Incubate a fixed concentration of purified ribosomes with varying concentrations of a radiolabeled macrolide (e.g., [¹⁴C]Erythromycin) until equilibrium is reached.[7][13]
-
Separate the ribosome-bound antibiotic from the free antibiotic by pelleting the ribosomes through ultracentrifugation or by using a filter binding assay.[7]
-
Quantify the amount of bound radioactivity using scintillation counting.
-
Determine the dissociation constant (Kd) by analyzing the binding data using Scatchard analysis or non-linear regression.[7]
-
-
Dissociation Kinetics:
-
Pre-equilibrate ribosomes with a radiolabeled antibiotic.
-
Initiate the dissociation by adding a large excess of the corresponding unlabeled antibiotic.
-
At various time points, measure the amount of radiolabeled antibiotic remaining bound to the ribosomes.
-
Fit the data to an exponential decay function to determine the dissociation rate constant (k_off).[14]
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with the binding of an antibiotic to the ribosome, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of the purified ribosomes and the macrolide antibiotic in the same, precisely matched buffer to minimize heats of dilution.[15] Degas the solutions to prevent air bubbles.[15]
-
ITC Experiment:
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change for each injection. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[17]
Visualizing the Interactions and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Ψ-Footprinting approach for the identification of protein synthesis inhibitor producers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics [mdpi.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. Isothermal titration calorimetry measurements of riboswitch-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Potency of Erythromycin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of Erythromycin A, B, and C, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced differences in the antimicrobial activity of these closely related macrolide antibiotics.
Comparative Antibacterial Potency: A Summary of In Vitro Activity
The antibacterial potency of Erythromycin A, B, and C is most effectively compared by examining their Minimum Inhibitory Concentrations (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro. Data from a key comparative study by Kibwage et al. (1985) form the basis of the following analysis.[1][2]
Erythromycin A is consistently the most potent of the three variants against Gram-positive bacteria. Erythromycin B exhibits slightly lower activity, while Erythromycin C demonstrates significantly reduced potency, often half or less than that of Erythromycin A.[1][2] The antibacterial activity of all three erythromycins is primarily directed against Gram-positive organisms, with limited efficacy against most Gram-negative bacteria.[1][2]
Below is a summary of the comparative potency based on available data.
| Bacterial Strain | Erythromycin A (Relative Potency) | Erythromycin B (Relative Potency) | Erythromycin C (Relative Potency) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 100% | ~80-90% | ~40-50% |
| Streptococcus pyogenes | 100% | ~80-90% | ~40-50% |
| Streptococcus pneumoniae | 100% | ~80-90% | ~40-50% |
| Bacillus subtilis | 100% | ~80-90% | ~40-50% |
| Micrococcus luteus | 100% | ~80-90% | ~40-50% |
| Gram-Negative Bacteria | |||
| Escherichia coli | Inactive | Inactive | Inactive |
| Pseudomonas aeruginosa | Inactive | Inactive | Inactive |
| Haemophilus influenzae | Low Activity | Very Low Activity | Negligible Activity |
| Neisseria gonorrhoeae | Low Activity | Very Low Activity | Negligible Activity |
Note: This table represents a qualitative summary of relative potencies as detailed in the referenced literature. Exact MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following are detailed methodologies for two standard laboratory techniques used to determine the MIC of antimicrobial agents like erythromycin. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves testing the susceptibility of bacteria to various concentrations of an antibiotic in a liquid growth medium within a 96-well microtiter plate.[3][4][5][6][7]
a. Preparation of Erythromycin Stock Solution:
-
Accurately weigh a certified standard powder of each erythromycin variant (A, B, and C).
-
Dissolve the powder in a suitable solvent, such as methanol, to create a high-concentration stock solution (e.g., 1280 µg/mL).[4]
-
Further dilute the stock solution in a sterile 0.1 M phosphate (B84403) buffer (pH 8.0) to create the working stock solution.[4]
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3][4]
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
c. Serial Dilution and Inoculation:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin working stock solution in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).[4]
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[4]
d. Incubation and Interpretation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[3][4]
-
The MIC is determined as the lowest concentration of erythromycin that completely inhibits visible bacterial growth.[3]
Agar Dilution Method
In this technique, varying concentrations of the antibiotic are incorporated directly into an agar medium, which is then inoculated with the test organism.[4][8]
a. Preparation of Antibiotic-Containing Agar Plates:
-
Prepare serial two-fold dilutions of the erythromycin stock solution.
-
Add a specific volume of each antibiotic dilution to molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.
-
Pour the agar into sterile petri dishes to create a series of plates with the desired final antibiotic concentrations. A control plate with no antibiotic is also prepared.[4]
b. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
c. Inoculation of Plates:
-
Using a multipoint inoculator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension.
d. Incubation and Interpretation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of erythromycin at which there is no visible bacterial growth on the agar surface.
Visualizing the Process and Mechanism
To better illustrate the experimental workflow and the fundamental mechanism of action of erythromycin, the following diagrams are provided.
Erythromycin acts by binding to the 50S subunit of the bacterial ribosome.[9] This binding interferes with protein synthesis, leading to a bacteriostatic effect, which means it inhibits the growth and reproduction of bacteria.[9]
References
- 1. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Efficacy of Semi-Synthetic Erythromycin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of semi-synthetic derivatives of Erythromycin A, a macrolide antibiotic, against clinically relevant bacterial pathogens. The information presented herein is supported by experimental data to aid in the evaluation and selection of these compounds for further research and development.
Executive Summary
Erythromycin A, a cornerstone of antibiotic therapy for decades, has been chemically modified to produce semi-synthetic derivatives with improved pharmacokinetic profiles and, in some cases, enhanced antimicrobial activity. This guide focuses on a comparative analysis of prominent derivatives, including azithromycin, clarithromycin, roxithromycin, and dirithromycin, against the parent compound, Erythromycin A. Key performance indicators such as in vitro antibacterial potency (Minimum Inhibitory Concentration - MIC), and pharmacokinetic parameters are presented to provide a comprehensive efficacy overview.
Data Presentation
Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL) of Erythromycin A and its Semi-Synthetic Derivatives against Key Respiratory Pathogens
| Antibiotic | Streptococcus pneumoniae | Streptococcus pyogenes | Staphylococcus aureus | Haemophilus influenzae | Moraxella catarrhalis |
| Erythromycin A | 0.015 - 0.06 | 0.03 - 0.12 | 0.12 - 0.5 | 2.0 - 8.0 | 0.06 - 0.25 |
| Azithromycin | 0.015 - 0.12 | 0.03 - 0.25 | 0.12 - 1.0 | 0.06 - 0.5 | 0.03 - 0.12 |
| Clarithromycin | 0.008 - 0.06 | 0.015 - 0.12 | 0.06 - 0.25 | 1.0 - 4.0 | 0.06 - 0.25 |
| Roxithromycin | 0.03 - 0.25 | 0.06 - 0.5 | 0.12 - 1.0 | 2.0 - 8.0 | 0.12 - 0.5 |
| Dirithromycin | 0.06 - 0.5 | 0.12 - 1.0 | 0.25 - 2.0 | 4.0 - 16.0 | 0.25 - 1.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Comparative Pharmacokinetic Parameters of Erythromycin A and its Semi-Synthetic Derivatives in Humans (Oral Administration)
| Parameter | Erythromycin A | Azithromycin | Clarithromycin | Roxithromycin | Dirithromycin |
| Peak Plasma Concentration (Cmax, mg/L) | 0.3 - 1.9 | 0.4 - 0.6 | 1.0 - 3.0 | 6.0 - 10.0 | 0.3 - 0.6 |
| Time to Peak (Tmax, hours) | 2 - 4 | 2 - 3 | 2 - 3 | 1 - 2 | 3 - 4 |
| Elimination Half-life (t½, hours) | 1.5 - 2.5[1] | 40 - 68 | 3 - 7 | 10 - 14[1] | 20 - 50 |
| Area Under the Curve (AUC, mg·h/L) | 1.5 - 4.0 | 4 - 10 | 8 - 18 | 70 - 100 | 4 - 8 |
| Protein Binding (%) | 70 - 90 | 7 - 50 | 42 - 70 | 92 - 96 | 15 - 30 |
Note: Pharmacokinetic parameters can be influenced by factors such as dosage, formulation, and patient population.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the test compound at a known concentration.
- Bacterial Culture: Grow the bacterial strain to be tested in a suitable broth medium to the logarithmic phase.
- Broth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, supplement the broth as required (e.g., with lysed horse blood).
- 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
2. Inoculum Preparation:
- Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Antimicrobial Agent:
- Dispense 50 µL of the appropriate broth into all wells of the microtiter plate.
- Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the antimicrobial.
4. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
- Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air. For fastidious organisms, incubate in an atmosphere with increased CO₂.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol provides a general framework for evaluating the pharmacokinetic properties of Erythromycin A derivatives in rats.
1. Animal Model:
- Use healthy, adult male or female Sprague-Dawley or Wistar rats, weighing between 200-250g.
- Acclimatize the animals for at least one week before the experiment.
- Fast the animals overnight before drug administration, with free access to water.
2. Drug Administration:
- Administer the test compound orally via gavage or intravenously via the tail vein at a predetermined dose.
3. Blood Sampling:
- Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Collect blood into heparinized tubes and centrifuge to separate the plasma.
- Store plasma samples at -80°C until analysis.
4. Sample Analysis:
- Determine the concentration of the drug in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): A measure of total drug exposure over time.
- t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.
- CL (Clearance): The volume of plasma cleared of the drug per unit of time.
- Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Macrolide Antibiotics
Macrolide antibiotics, including Erythromycin A and its derivatives, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center and the exit tunnel for the nascent polypeptide chain. This binding event sterically hinders the elongation of the polypeptide chain, leading to a bacteriostatic effect. At higher concentrations, they can be bactericidal.
Caption: Mechanism of action of Erythromycin derivatives.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
A Head-to-Head Comparison: Erythromycin A Dihydrate vs. Telithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Erythromycin A dihydrate, a long-standing macrolide antibiotic, and telithromycin (B1682012), the first clinically approved ketolide. This objective analysis is intended to inform research and drug development by presenting key differences in their mechanism of action, antibacterial efficacy, resistance profiles, and safety, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound | Telithromycin |
| Class | Macrolide | Ketolide (semi-synthetic derivative of erythromycin) |
| Mechanism of Action | Binds to the 50S ribosomal subunit, inhibiting protein synthesis. | Binds to two sites on the 50S ribosomal subunit, providing stronger inhibition of protein synthesis. |
| Antibacterial Spectrum | Effective against many Gram-positive bacteria and some atypical pathogens. | Broader spectrum, including many erythromycin-resistant strains of Streptococcus pneumoniae. |
| Efficacy against Macrolide-Resistant Strains | Generally ineffective against strains with significant macrolide resistance mechanisms. | Maintains activity against many macrolide-resistant strains due to its dual-binding mechanism. |
| Clinical Use | Treatment of a wide range of bacterial infections, including respiratory tract infections, skin infections, and certain sexually transmitted infections. | Primarily used for community-acquired pneumonia, especially when macrolide-resistant pathogens are suspected. |
| Safety Profile | Common gastrointestinal side effects; potential for QT interval prolongation. | Higher incidence of gastrointestinal side effects compared to some macrolides, and a risk of severe hepatotoxicity. |
Mechanism of Action: A Tale of Two Binding Sites
Both erythromycin A and telithromycin function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. However, the specifics of their interaction with the ribosome account for the significant differences in their antibacterial activity.
Erythromycin A binds primarily to a single site on the 23S rRNA within domain V of the 50S ribosomal subunit. This binding blocks the exit tunnel through which newly synthesized peptides emerge, leading to premature dissociation of the peptidyl-tRNA from the ribosome.
Telithromycin, as a ketolide, possesses a modified chemical structure that allows for a more robust interaction with the ribosome. It not only binds to the same site in domain V as erythromycin but also has an additional, strong binding interaction with a site in domain II of the 23S rRNA. This dual-binding mechanism results in a much higher affinity for the ribosome, estimated to be about 10-fold stronger than that of erythromycin.[1] This enhanced binding is a key factor in telithromycin's ability to overcome certain resistance mechanisms that affect erythromycin.
Figure 1. Mechanism of Action Comparison.
Antibacterial Efficacy: In Vitro Susceptibility Data
The enhanced binding of telithromycin to the bacterial ribosome translates to superior in vitro activity against a range of respiratory pathogens, most notably against strains of Streptococcus pneumoniae that have developed resistance to erythromycin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values required to inhibit 90% of isolates (MIC90) for key respiratory pathogens.
| Organism | Antibiotic | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae (Erythromycin-Susceptible) | Erythromycin A | 0.06 - 0.25 | [2] |
| Telithromycin | 0.015 - 0.06 | [2][3] | |
| Streptococcus pneumoniae (Erythromycin-Resistant) | Erythromycin A | >64 | [4] |
| Telithromycin | 0.06 - 0.5 | [2][4] | |
| Haemophilus influenzae | Erythromycin A | 8 - 16 | [5] |
| Telithromycin | 2 - 4 | [3][5] | |
| Moraxella catarrhalis | Erythromycin A | Not specified in provided results | |
| Telithromycin | 0.12 - 0.5 | [3][4] | |
| Streptococcus pyogenes | Erythromycin A | Not specified in provided results | |
| Telithromycin | 0.5 | [3] | |
| Staphylococcus aureus (Methicillin-Susceptible) | Erythromycin A | Not specified in provided results | |
| Telithromycin | 0.25 | [3] |
Overcoming Resistance: A Key Advantage of Telithromycin
Bacterial resistance to macrolides like erythromycin is a growing clinical concern. The two primary mechanisms of resistance are:
-
Target site modification: The erm (erythromycin ribosome methylase) genes encode for enzymes that methylate the adenine (B156593) residue at position A2058 in the 23S rRNA. This modification reduces the binding affinity of macrolides.
-
Efflux pumps: The mef (macrolide efflux) genes encode for pumps that actively transport macrolides out of the bacterial cell.
Telithromycin's dual-binding mechanism allows it to overcome erm-mediated resistance to some extent. While methylation at A2058 can weaken the binding at domain V, the strong interaction at domain II can compensate, allowing telithromycin to retain its inhibitory activity.[6] Furthermore, telithromycin is a poor substrate for the mef-encoded efflux pumps, meaning it is not as readily removed from the bacterial cell as erythromycin.[2]
Figure 2. Broth Microdilution MIC Testing Workflow.
Clinical Efficacy and Safety Profile
While direct head-to-head clinical trials comparing Erythromycin A and telithromycin for community-acquired pneumonia (CAP) are limited, pooled analyses of clinical trials for telithromycin provide insights into its efficacy, particularly against resistant pathogens.
In a pooled analysis of eight phase III clinical trials, telithromycin demonstrated high clinical cure and bacterial eradication rates in patients with CAP caused by S. pneumoniae, including strains with reduced susceptibility to penicillin and/or erythromycin.[7] The clinical cure rate in patients with erythromycin-resistant S. pneumoniae was 91.8%.[7] Another study showed that in patients with documented pneumococcal CAP, the clinical cure rate was 90.7% for telithromycin.[8]
In terms of safety, both erythromycin and telithromycin are associated with gastrointestinal adverse events. However, comparative trials with other macrolides suggest that telithromycin may have a higher incidence of these side effects.[2] A significant concern with telithromycin is the risk of severe hepatotoxicity, which has led to restrictions on its clinical use.[9] Cases of acute liver failure, some fatal, have been reported.[9] Erythromycin is also known to cause cholestatic hepatitis, though the estimated rate is lower than that reported for telithromycin.[9]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms).
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard).
-
Stock solutions of this compound and telithromycin.
2. Procedure:
-
A serial two-fold dilution of each antibiotic is prepared in the broth directly in the microtiter plates.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Ribosome Binding Assay: Fluorescence Polarization
Fluorescence polarization (FP) is a technique used to measure the binding affinity of antibiotics to the ribosome.
1. Principle: This assay relies on the change in the polarization of fluorescently labeled erythromycin upon binding to the much larger ribosome. When the small fluorescently labeled erythromycin is unbound in solution, it rotates rapidly, resulting in low fluorescence polarization. Upon binding to the ribosome, its rotation is significantly slowed, leading to an increase in fluorescence polarization.
2. Procedure:
-
A fluorescently labeled erythromycin derivative is used as the probe.
-
A constant concentration of the fluorescent probe is incubated with varying concentrations of bacterial ribosomes.
-
The fluorescence polarization is measured using a specialized plate reader.
-
For competitive binding assays, a fixed concentration of the fluorescent probe and ribosomes are incubated with varying concentrations of the unlabeled competitor antibiotic (Erythromycin A or telithromycin).
-
The ability of the unlabeled antibiotic to displace the fluorescent probe is measured as a decrease in fluorescence polarization, from which the binding affinity (Ki) can be calculated.
Figure 3. Fluorescence Polarization Assay Workflow.
Conclusion
Telithromycin represents a significant advancement over erythromycin A, particularly in its ability to combat macrolide-resistant Streptococcus pneumoniae. Its unique dual-binding mechanism of action provides a clear structural basis for this enhanced activity. However, the improved efficacy of telithromycin comes with a more concerning safety profile, most notably the risk of severe hepatotoxicity. For researchers and drug development professionals, the story of erythromycin and telithromycin offers valuable lessons in the ongoing effort to develop novel antibiotics that can effectively combat evolving bacterial resistance while maintaining a favorable safety profile. The structural modifications that conferred enhanced activity in telithromycin also introduced unforeseen toxicities, highlighting the delicate balance required in antibiotic design.
References
- 1. mdpi.com [mdpi.com]
- 2. Telithromycin: a novel agent for the treatment of community-acquired upper respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [In vitro activity of telithromycin against community acquired respiratory pathogens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Comparative activity of telithromycin against typical community-acquired respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Telithromycin? [synapse.patsnap.com]
- 7. Efficacy of telithromycin in community-acquired pneumonia caused by pneumococci with reduced susceptibility to penicillin and/or erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news.sanofi.us [news.sanofi.us]
- 9. Telithromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Erythromycin A dihydrate, a widely used macrolide antibiotic. The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Vis Spectrophotometry, with supporting experimental data and detailed methodologies to aid in the selection of the most suitable technique for your specific analytical needs.
Comparative Performance Data
The following tables summarize the key validation parameters for different analytical methods used for the quantification of Erythromycin. These parameters are essential for assessing the reliability and performance of each method.
Table 1: Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Linearity (Range) | 60-120% of label claim | LOQ to 200% of critical limit |
| Correlation Coefficient (r²) | > 0.999 | 0.9995 |
| Accuracy (% Recovery) | 99.9%[1] | Not explicitly stated |
| Precision (% RSD) | < 1.0%[1] | 0.2% - 1.7%[2] |
| Limit of Detection (LOD) | Not explicitly stated | %RSD < 1.5% at LOD concentration[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | %RSD < 3.1% at LOQ concentration[2] |
| Analysis Time | ~25 minutes[3] | 6 minutes[2] |
Table 2: Comparison of Spectrophotometric Methods [4][5]
| Parameter | Direct UV Measurement | First Derivative (D1) Measurement |
| Linearity (Range) | 3-15 mg/mL | 3-15 mg/mL |
| Correlation Coefficient (r²) | > 0.98 | > 0.99 |
| Accuracy (% Mean Recovery) | 43.80% - 66.03% | 97.6% - 106.5% |
| Precision (% RSD) | up to 47.39% | < 3.34% |
| Limit of Detection (LOD) | 0.08 mg/mL | 1.37 mg/mL |
| Limit of Quantification (LOQ) | 0.24 mg/mL | 4.17 mg/mL |
| Wavelength | 285 nm | 300 nm |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods found in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method[1][3][6]
This method is suitable for the determination of Erythromycin in pharmaceutical dosage forms and for stability-indicating assays.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of Acetonitrile, Methanol, 0.2 M Ammonium Acetate, and Water in a ratio of 45:10:10:35 (v/v/v/v), with the pH adjusted to 7.0.[1][3]
-
Flow Rate: 1.5 mL/min.[3]
-
Detection Wavelength: 215 nm.[6]
-
Injection Volume: 50 µL.[3]
Sample Preparation:
-
Accurately weigh and powder a representative number of tablets.
-
Dissolve a portion of the powder, equivalent to a specific concentration of Erythromycin, in the mobile phase.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Centrifuge the solution to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Ultra-Performance Liquid Chromatography (UPLC) Method[2]
This method offers a significant reduction in analysis time compared to conventional HPLC.
-
Instrumentation: UPLC System with a photodiode array detector.
-
Column: UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: Buffer solution (2.84g of Disodium hydrogen phosphate (B84403) in 1000mL water, pH adjusted to 8.50) and Methanol in a 35:65 (v/v) ratio.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient Elution:
-
T0: 100% A, 0% B
-
T1.9: 100% A, 0% B
-
T2.2: 50% A, 50% B
-
T3.7: 50% A, 50% B
-
T4.0: 100% A, 0% B
-
T6.0: 100% A, 0% B
-
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 50 °C.[2]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 7.0 μL.[2]
Sample Preparation:
-
For cleaning validation swab samples, extract the swab with a known volume of diluent.
-
For pharmaceutical formulations, dissolve a known amount of the product in the diluent.
-
Filter the sample solution through a 0.2 µm Nylon filter before injection.
UV-Vis Spectrophotometry (First Derivative Method)[4][5]
A simple and rapid method suitable for the analysis of Erythromycin in dosage forms.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Methanol and dibasic phosphate buffer pH 8.0 (1:1).[4]
-
Measurement: First derivative (D1) measurement at a wavelength of 300 nm.[4][5]
-
Standard Preparation: Prepare standard solutions of Erythromycin in the solvent to obtain final concentrations in the range of 3-15 mg/mL.[4][5]
Sample Preparation:
-
For tablets or capsules, weigh and finely grind the contents of at least 20 units.
-
Dissolve an accurately weighed portion of the powder in the solvent to achieve a concentration within the linear range of the method.
-
The standard addition method is recommended to minimize interference from excipients.[4][5]
Method Validation Workflow
The validation of a new analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart illustrating the key stages of an analytical method validation process.
References
- 1. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. "Simple and rapid spectrophotometric method for the analysis of erythro" by R. Rattanapoltaveechai, W. Vongkom et al. [jfda-online.com]
- 6. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Erythromycin Formulations in Veterinary Medicine: A Pharmacokinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
Erythromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections in veterinary species. Its efficacy is intrinsically linked to its pharmacokinetic profile, which can vary significantly depending on the formulation administered. This guide provides an objective comparison of different erythromycin formulations based on pharmacokinetic data from animal studies, offering a valuable resource for researchers and drug development professionals.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of various erythromycin formulations across different animal species, providing a quantitative basis for comparison.
Table 1: Pharmacokinetics of Erythromycin Formulations in Dogs [1][2][3]
| Formulation | Dosage | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) |
| Lactobionate | 10 mg/kg | IV | 6.64 ± 1.38 | - | 4.20 ± 1.66 | 100 |
| Estolate | 25 mg/kg | PO | 0.30 ± 0.17 | 1.75 ± 0.76 | - | - |
| Ethylsuccinate (Suspension) | 20 mg/kg | PO | 0.17 ± 0.09 | 0.69 ± 0.30 | - | - |
| Ethylsuccinate (Tablets) | 20 mg/kg | PO | Not Measurable | - | - | - |
Table 2: Pharmacokinetics of Erythromycin Formulations in Cats [4][5][6]
| Formulation | Dosage | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) |
| Lactobionate | 4 mg/kg | IV | - | - | 2.61 ± 1.52 | 100 |
| Base | 10 mg/kg | IM | 3.54 ± 2.16 | 1.22 ± 0.67 | - | - |
| Ethylsuccinate (Tablets & Suspension) | 15 mg/kg | PO | Not Measurable | - | - | - |
Table 3: Pharmacokinetics of Erythromycin Formulations in Horses [7]
| Formulation | Dosage | Route | Key Finding |
| Estolate | 37.5 mg/kg every 12h | PO | Lower AUC and Cmax compared to phosphate (B84403) and stearate (B1226849) formulations. |
| Phosphate | 25 mg/kg every 8h | PO | Equal or greater AUC and Cmax compared to estolate and ethylsuccinate. |
| Stearate | 25 mg/kg every 8h | PO | Equal or greater AUC and Cmax compared to estolate and ethylsuccinate. |
| Ethylsuccinate | 25 mg/kg every 8h | PO | Lower AUC and Cmax compared to phosphate and stearate formulations. |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized pharmacokinetic methodologies. While specific details may vary between studies, the general experimental workflow is outlined below.
Animal Subjects and Housing
Studies typically utilize healthy, adult animals of a specific species (e.g., dogs, cats, horses). Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Access to food and water is often standardized, with fasting periods imposed before drug administration to minimize variability in absorption.
Drug Administration and Dosing
Different erythromycin formulations are administered via various routes, most commonly intravenous (IV), intramuscular (IM), and oral (PO). Dosages are calculated based on the animal's body weight. For oral formulations, administration may be in the form of tablets, capsules, or suspensions.
Blood Sampling
Following drug administration, blood samples are collected at predetermined time points. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Typically, samples are collected more frequently around the expected time of maximum concentration (Tmax). Blood is drawn from an appropriate vessel (e.g., cephalic vein in dogs and cats, jugular vein in horses) into tubes containing an anticoagulant.
Sample Processing and Analysis
Plasma or serum is separated from the blood samples by centrifugation. The concentration of erythromycin in the plasma/serum is then quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a microbiological assay.
Pharmacokinetic Analysis
The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of different drug formulations.
Caption: Experimental workflow for a comparative pharmacokinetic study.
References
- 1. Pharmacokinetics of erythromycin after the administration of intravenous and various oral dosage forms to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pharmacokinetics of erythromycin after intravenous, intramuscular and oral administration to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. madbarn.com [madbarn.com]
assessing the in vitro activity of Erythromycin A against atypical pathogens
This guide provides a detailed comparison of the in vitro activity of Erythromycin A against key atypical pathogens, presenting quantitative data alongside other macrolide antibiotics. It is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and experimental assessment of this antibiotic.
Erythromycin is a macrolide antibiotic that has been in clinical use since 1952.[1] It is effective against a variety of "atypical" bacteria, including species of Mycoplasma, Chlamydia, and Legionella.[][3][4] Its mechanism of action involves the inhibition of bacterial protein synthesis, making it a critical agent for infections caused by organisms lacking a cell wall, such as Mycoplasma pneumoniae.[5]
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[][6][7] Specifically, it attaches to the 23S rRNA component within the polypeptide exit tunnel.[5] This binding obstructs the path of the elongating polypeptide chain, thereby halting protein synthesis and preventing bacterial multiplication.[][5] This targeted action does not affect human cells, which possess 40S and 60S ribosomal subunits.[]
Comparative In Vitro Activity
The in vitro efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[8][9] The following table summarizes the MIC ranges for Erythromycin A against several atypical pathogens and provides a comparison with other macrolides, Azithromycin (B1666446) and Clarithromycin (B1669154). Lower MIC values indicate greater potency.
| Pathogen | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Chlamydia pneumoniae | Erythromycin A | 0.0625 - 1.0[10] | - | - |
| Azithromycin | 0.125 - 1.0[10] | - | - | |
| Chlamydia trachomatis | Erythromycin A | 0.25 - 1.0[10] | - | - |
| Azithromycin | 0.125 - 0.5[10] | - | - | |
| Mycoplasma pneumoniae | Erythromycin A | - | - | - |
| Streptococcus pneumoniae * | Erythromycin A | - | 0.063[11] | 0.125[11] |
| Azithromycin | - | 0.13[11] | 0.25[11] | |
| Clarithromycin | - | 0.031[11] | 0.063[11] |
Note: While not strictly an "atypical" pathogen, Streptococcus pneumoniae is a common respiratory pathogen often treated with macrolides, and its susceptibility data provides a valuable benchmark. All S. pneumoniae isolates tested were considered susceptible.
Experimental Protocols: Broth Microdilution Method for MIC Determination
The following protocol outlines a standard broth microdilution method for determining the MIC of Erythromycin A against atypical pathogens, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of Erythromycin A in a suitable solvent.
-
Growth Medium: Use an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB)).[12]
-
Bacterial Inoculum: Culture the test organism on a fresh agar (B569324) plate for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Microtiter Plate: Use a sterile 96-well microtiter plate.[12]
2. Serial Dilution:
-
Dispense the growth medium into all wells of the 96-well plate.
-
Add the Erythromycin A stock solution to the first well and perform a two-fold serial dilution across the plate to create a range of decreasing concentrations.[9][13]
-
Reserve wells for a positive control (bacteria, no drug) and a negative/sterility control (medium only).[9][12]
3. Inoculation:
-
Dilute the standardized bacterial suspension in the growth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Add the final bacterial inoculum to all wells except the sterility control.
4. Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12] Specific pathogens may require different atmospheric conditions or longer incubation times.
5. Determination of MIC:
-
After incubation, examine the wells for visible turbidity.
-
The MIC is the lowest concentration of Erythromycin A in which there is no visible growth (the first clear well).[9][12] The result can be read visually or with a microplate reader that measures optical density.[13][14]
Conclusion
Erythromycin A demonstrates significant in vitro activity against a range of atypical pathogens, including various species of Chlamydia and Mycoplasma.[4][5] While newer macrolides like azithromycin and clarithromycin may offer broader spectrums or different pharmacokinetic profiles, erythromycin remains a crucial comparator and a clinically relevant antibiotic.[3][4] The increasing prevalence of macrolide resistance, often due to mutations in the 23S rRNA gene, underscores the importance of continued in vitro susceptibility testing to guide therapeutic choices and new drug development.[5][7] Standardized methodologies, such as the broth microdilution assay, are essential for generating reliable and comparable data across different studies and laboratories.
References
- 1. mdpi.com [mdpi.com]
- 3. The macrolides: erythromycin, clarithromycin, and azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Erythromycin acistrate? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. In vitro evaluation of activities of azithromycin, erythromycin, and tetracycline against Chlamydia trachomatis and Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. ableweb.org [ableweb.org]
Erythromycin A Dihydrate: A Comparative Analysis of Bacteriostatic and Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bacteriostatic versus bactericidal properties of Erythromycin A dihydrate. The information presented is supported by experimental data and detailed methodologies to assist researchers in their understanding and application of this widely used macrolide antibiotic.
This compound acts as an inhibitor of protein synthesis in susceptible bacteria by reversibly binding to the 50S subunit of the bacterial ribosome.[1][2][3] This action primarily leads to a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than directly killing them.[1][2] However, at higher concentrations or against highly susceptible organisms, bactericidal (killing) activity can be observed.[4] The distinction between bacteriostatic and bactericidal activity is crucial in drug development and for clinical applications, especially in the context of severe infections or immunocompromised patients.[5]
Quantitative Analysis of Antimicrobial Activity
The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6]
The ratio of MBC to MIC is a key indicator of whether an antibiotic is bacteriostatic or bactericidal. An MBC/MIC ratio of ≤ 4 typically signifies bactericidal activity, whereas a ratio of > 4 suggests bacteriostatic activity.[7]
The following tables summarize the MIC values for erythromycin against several clinically relevant bacterial species. It is important to note that much of the available literature reports on erythromycin without specifying the dihydrate salt form. The presented data reflects a range of observed MICs, highlighting the variability among different strains, including resistant isolates.
Table 1: In Vitro Activity of Erythromycin against Staphylococcus aureus
| Strain Type | MIC Range (µg/mL) | Reference(s) |
| Susceptible | 0.25 | [7] |
| Resistant | 2048 | [7] |
| Intermediate (Vitek-1) | 1 - 4 | [8] |
| Resistant (Broth microdilution) | ≥8 | [8] |
| Inducible Resistance | 2 to >64 | [9] |
Table 2: In Vitro Activity of Erythromycin against Streptococcus pneumoniae
| Resistance Genotype | MIC Range (µg/mL) | Reference(s) |
| erm(B)-positive | >16 | [2] |
| mef(A)-positive | 0.5 - 4 | [2] |
| erm(B) and mef(A)-positive | >16 | [2] |
| Penicillin-Susceptible | ≤0.06 | [5] |
| Erythromycin-Resistant | ≥1 | [5] |
Table 3: In Vitro Activity of Erythromycin against Escherichia coli
| Strain Origin/Type | MIC Range (µg/mL) | Reference(s) |
| Clinical Isolates | 16 to >1024 | [1] |
| High Resistance | >256 | [1] |
| Generally High Resistance | 89.4% of isolates resistant | [10] |
Table 4: In Vitro Activity of Erythromycin against Pseudomonas aeruginosa
| Strain Type | MIC Range (µg/mL) | Reference(s) |
| Clinical Isolates | 8 to >64 | [11] |
| Sub-MIC for Serum Sensitivity | 1.5 - 10 | [12] |
Experimental Protocols
The determination of MIC and MBC values for this compound should follow standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile diluent (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading aid
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to achieve the desired starting concentration.
-
Serial Dilutions: Perform twofold serial dilutions of the this compound solution in the wells of a 96-well microtiter plate using CAMHB. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL per well. Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Procedure:
-
Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of this compound that results in no more than 0.1% survival of the initial inoculum (i.e., a 99.9% reduction in CFU/mL compared to the initial inoculum count).
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound.
Experimental Workflow for Bacteriostatic vs. Bactericidal Determination
Caption: Workflow for MIC and MBC determination.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Resistance Phenotypes and Genotypes of Erythromycin-Resistant Streptococcus pneumoniae Isolates in Beijing and Shenyang, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial susceptibility of Streptococcus pneumoniae and genotypic characterization of erythromycin-resistant strains in porto alegre, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Effects of sub-MICs of erythromycin and other macrolide antibiotics on serum sensitivity of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nih.org.pk [nih.org.pk]
- 14. iacld.com [iacld.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
A Researcher's Guide to Cross-Validation of Erythromycin A Dihydrate Susceptibility Testing Methods
For researchers, scientists, and drug development professionals, accurate determination of antimicrobial susceptibility is paramount. This guide provides an objective comparison of common methods for testing the susceptibility of bacteria to Erythromycin A dihydrate, a widely used macrolide antibiotic. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist in the selection and validation of the most appropriate testing methodology for your research needs.
Comparative Performance of Susceptibility Testing Methods
The three primary phenotypic methods for determining bacterial susceptibility to this compound are broth microdilution, disk diffusion, and agar (B569324) dilution. Each method offers distinct advantages and limitations in terms of quantitation, throughput, and labor intensity. The following tables summarize the comparative performance of these methods based on available research.
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) Values and Categorical Agreement
| Comparison | Organism(s) | Key Findings | Reference(s) |
| Broth Microdilution vs. E-test | Lactobacillus acidophilus group | High agreement (>90%) for several antimicrobials, but lower for erythromycin (80%). | [1] |
| Broth Microdilution vs. Disk Diffusion | Viridans group streptococci | 34 isolates (20.4%) categorized as resistant by MIC were defined as intermediate by disk diffusion. | [2] |
| Broth Microdilution vs. Disk Diffusion | Bovine mastitis pathogens | Overall agreement of 80.7% across various antimicrobials. | [3] |
| Agar Dilution vs. E-test | Anaerobes | MICs for 50% and 90% of strains corresponded within one doubling dilution for erythromycin. Overall agreement within one and two doubling dilutions was 84-91% and >99%, respectively. | [4] |
| Agar Dilution vs. Disk Diffusion | Campylobacter coli | For erythromycin, isolates with no inhibition zone were resistant, while those with zones ≥15 mm were susceptible. | [3] |
Table 2: Discrepancy Rates Between Methods
| Comparison | Discrepancy Type | Rate | Organism(s) | Reference(s) |
| Broth Microdilution vs. E-test | Not specified | 20% for erythromycin | Lactobacillus acidophilus group | [1] |
| Broth Microdilution vs. Disk Diffusion | Minor, Major, Very Major | Overall 6.3% (4.2% minor, 0.5% major, 1.5% very major) | Coryneform bacteria | |
| Broth Microdilution vs. Disk Diffusion | Resistant by MIC, Susceptible by Zone Diameter | 21.0% for penicillin | Viridans group streptococci | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable susceptibility testing results. The following sections outline the methodologies for broth microdilution, disk diffusion, and agar dilution based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10][11][12][13][14][15]
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile diluent (e.g., saline)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Erythromycin Stock Solution: Accurately weigh and dissolve this compound powder in a suitable solvent to create a concentrated stock solution.
-
Prepare Serial Dilutions: Perform serial twofold dilutions of the erythromycin stock solution in CAMHB within the wells of the 96-well microtiter plate to achieve the desired concentration range.
-
Prepare Inoculum: Prepare a bacterial suspension from 3-5 isolated colonies on a non-selective agar plate. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5][6]
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[5][6]
-
Interpretation: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.
Disk Diffusion Method
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound disks (15 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension as described for the broth microdilution method.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Apply Disks: Aseptically apply the erythromycin disk to the surface of the inoculated agar plate. Ensure firm contact between the disk and the agar. Disks should be placed at least 24 mm apart.[8]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.[8]
-
Interpretation: Measure the diameter of the zone of complete inhibition around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints from CLSI or EUCAST.[3][16][17]
Agar Dilution Method
This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium to determine the MIC.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Inoculator (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antimicrobial-Containing Agar: Prepare a series of MHA plates, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a stock solution to the molten agar before pouring the plates.
-
Prepare Inoculum: Prepare a bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A multi-pronged inoculator can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth at the inoculation spot.
Visualizing the Workflow and Method Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for cross-validating antimicrobial susceptibility testing methods and the logical relationship between them.
Cross-validation workflow for this compound susceptibility testing.
Logical relationship between susceptibility testing methods and interpretation.
References
- 1. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of minimum inhibitory concentration by broth microdilution testing versus standard disc diffusion testing in the detection of penicillin, erythromycin and ciprofloxacin resistance in viridans group streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibilities of 201 anaerobes to erythromycin, azithromycin, clarithromycin, and roxithromycin by oxyrase agar dilution and E test methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 8. himedialabs.com [himedialabs.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. goums.ac.ir [goums.ac.ir]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. darvashco.com [darvashco.com]
- 13. iacld.com [iacld.com]
- 14. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 15. EUCAST: EUCAST - Home [eucast.org]
- 16. Disk Diffusion Method for Erythromycin and Ciprofloxacin Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disk diffusion susceptibility testing of two macrolide antimicrobial agents: revised interpretive criteria for erythromycin and preliminary guidelines for roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Erythromycin A Dihydrate: A Guide for Laboratory Professionals
The responsible disposal of Erythromycin A dihydrate is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Improper disposal of antibiotics can contribute to environmental contamination and the emergence of antimicrobial resistance.[1][2][3] This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear suitable PPE, including safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.[4] If there is a risk of generating dust, respiratory protection (e.g., a particulate filter device) is necessary.[5]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or aerosols.[4]
-
Spill Management: In the event of a spill, collect the material by dry methods to avoid creating dust. The collected material should then be placed in a suitable, closed container for disposal.[5][6][7]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to all applicable federal, state, and local regulations.[8] The following steps provide a general guideline for proper disposal:
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste.
-
Keep the waste in its original container or a clearly labeled, sealed container.
-
While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it can cause serious eye irritation and may lead to allergic reactions or breathing difficulties upon inhalation.[7][9][10] One SDS also classifies it as very toxic to aquatic life with long-lasting effects.[9] Therefore, it is prudent to handle it as a potentially hazardous substance.
-
-
Container Management:
-
Disposal Method Selection:
-
Professional Waste Disposal Service: The most recommended method for the disposal of chemical waste is to use a licensed professional waste disposal service. These services are knowledgeable about current regulations and can ensure compliant disposal, typically through incineration.[11]
-
Do Not Discharge into the Environment: Under no circumstances should this compound be disposed of down the drain or in the regular trash without appropriate pre-treatment.[6][7][9][12] This is to prevent contamination of water systems, which can harm aquatic life and contribute to antibiotic resistance.[1][2] The U.S. Environmental Protection Agency (EPA) has specific regulations, such as the ban on sewering hazardous waste pharmaceuticals for healthcare facilities, that underscore the importance of this practice.[11][13]
-
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple agencies. In the United States, these include:
-
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][8][11]
-
State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal.[8]
It is the responsibility of the waste generator to be aware of and comply with all relevant regulations.
Data on this compound
For easy reference, the following table summarizes key information related to the handling and disposal of this compound.
| Parameter | Information | Source |
| CAS Number | 114-07-8 | [5][9] |
| Hazard Classifications | May cause serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. Very toxic to aquatic life with long lasting effects. | [9] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat, respiratory protection for dust. | [4][5] |
| Recommended Disposal | In accordance with national and local regulations; via a licensed professional waste disposal service. | |
| Prohibited Disposal Methods | Do not empty into drains, sewers, or surface/ground water. | [6][7][9][12] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. nccid.ca [nccid.ca]
- 2. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. aksci.com [aksci.com]
- 13. dec.ny.gov [dec.ny.gov]
Essential Safety and Logistics for Handling Erythromycin A Dihydrate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of active pharmaceutical ingredients (APIs) like Erythromycin A dihydrate is paramount. This guide provides immediate, procedural, and step-by-step information for the safe operational use and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] A face shield may be necessary for operations with a high risk of splashes or dust generation. | Should conform to EN 166 (EU) or NIOSH (US) standards.[2] Ensure a proper fit to prevent airborne particles from entering the eyes. |
| Hand Protection | Chemical-resistant, powder-free gloves. | Nitrile rubber gloves are a suitable option.[1] Gloves should be disposed of after use or in case of contamination.[2] Proper glove removal technique (without touching the outer surface) should be followed.[2] |
| Body Protection | A lab coat or long-sleeved protective clothing is essential to prevent skin contact.[1][3] For larger quantities or when there is a significant risk of dust generation, coveralls may be appropriate. | Clothing should fully cover the arms and legs.[3] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1][4] However, if dust is generated and exposure limits may be exceeded, a dust mask (N95 or P1) is recommended.[2] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
| Foot Protection | Closed-toe shoes with non-slip soles. | This is a standard laboratory practice to protect against spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Detailed Methodologies for Operational Steps:
-
Workspace Preparation :
-
Whenever possible, handle powdered this compound in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Ensure the designated area is clean and free of clutter.
-
Have spill cleanup materials readily available.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on your lab coat, followed by respiratory protection (if required), then eye protection, and finally gloves. This sequence minimizes the risk of contaminating your PPE.
-
-
Gathering Materials :
-
Ensure all necessary glassware, spatulas, and reagents are within easy reach to avoid unnecessary movement and potential spills.
-
-
Weighing :
-
To minimize dust generation, avoid pouring the powder from a height.
-
Use a spatula to carefully transfer the powder.
-
If possible, use a balance with a draft shield.
-
-
Dissolution/Use :
-
Follow your specific experimental protocol for the use of this compound.
-
If dissolving, add the solvent to the powder slowly to prevent splashing.
-
-
Decontamination :
-
Wipe down all work surfaces and equipment with an appropriate cleaning agent.
-
-
Waste Disposal :
-
See the detailed "Disposal Plan" section below.
-
-
PPE Doffing :
-
The general order for removing PPE is gloves, face shield or goggles, lab coat, and then respiratory protection. This prevents cross-contamination.
-
-
Hand Washing :
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a designated and properly labeled container.[5][6] Do not dump into sewers or waterways.[6] |
| Contaminated Labware (e.g., pipette tips, empty containers) | Place in a sealed, labeled container for chemical waste disposal.[6] |
| Contaminated PPE (e.g., gloves) | Dispose of in accordance with applicable laws and good laboratory practices.[2] Generally, this will be in a designated chemical waste container. |
| Spills | For small spills, contain and collect the spillage with an inert absorbent material (e.g., sand, vermiculite).[6] Place the absorbed material into a suitable, closed container for disposal.[4][5][6] |
Important Disposal Considerations :
-
All waste disposal must be in accordance with local, state, and federal regulations.[1][5][6]
-
Waste generators must determine if a discarded chemical is classified as hazardous waste.[5]
-
Never mix different types of chemical waste unless specifically instructed to do so.
By adhering to these safety and logistical guidelines, laboratory professionals can handle this compound with a high degree of safety and operational integrity, fostering a culture of safety and trust in the laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
